Dimethoxy Dienogest
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H31NO3 |
|---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-[(8S,13S,14S,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile |
InChI |
InChI=1S/C22H31NO3/c1-20-9-6-17-16-7-11-22(25-2,26-3)14-15(16)4-5-18(17)19(20)8-10-21(20,24)12-13-23/h6,18-19,24H,4-5,7-12,14H2,1-3H3/t18-,19+,20+,21-/m1/s1 |
InChI Key |
PRRQICJYXLKNOT-IVAOSVALSA-N |
Isomeric SMILES |
C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Canonical SMILES |
CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC(C4)(OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis of Dimethoxy Dienogest from Estra-4,9-diene-3,17-dione
Executive Summary
Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis. Its synthesis involves a multi-step pathway, often proceeding through key intermediates. This technical guide provides an in-depth overview of a specific synthetic route to Dimethoxy Dienogest (3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene), a crucial precursor, starting from estra-4,9-diene-3,17-dione. The process involves selective ketalization of the C3-carbonyl group, which is accompanied by a strategic double bond migration, followed by the introduction of the cyanomethyl group at the C17-position. This document details the experimental protocols, summarizes quantitative data from relevant literature, and provides a visual representation of the synthetic pathway.
Overall Synthesis Pathway
The transformation of estra-4,9-diene-3,17-dione into Dienogest via the this compound intermediate can be conceptualized in three primary stages:
-
Protection and Isomerization: Selective protection of the α,β-unsaturated ketone at the C3 position of estra-4,9-diene-3,17-dione as a dimethoxy ketal. This reaction is typically acid-catalyzed and results in the thermodynamic rearrangement of the double bonds from a conjugated 4,9-diene system to a more stable non-conjugated 5(10),9(11)-diene system.
-
Cyanomethylation: Nucleophilic addition of a cyanomethyl group to the C17-ketone of the protected intermediate. This is commonly achieved using cyanomethyl lithium, generated in situ.
-
Deprotection: Acid-catalyzed hydrolysis of the dimethoxy ketal to regenerate the C3-ketone and restore the conjugated 4,9-diene system, yielding the final active pharmaceutical ingredient, Dienogest.
The following diagram illustrates this synthetic workflow.
Caption: Synthesis workflow from Estra-4,9-diene-3,17-dione to Dienogest.
Experimental Protocols
The following sections provide detailed methodologies for each key transformation, synthesized from procedures described in patent literature.
Step 1: Synthesis of 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one (Intermediate 1)
This step involves the selective protection of the C3-ketone of estra-4,9-diene-3,17-dione. While direct ketalization of this specific substrate is not extensively detailed, protocols for similar steroidal structures can be adapted. The procedure involves acid-catalyzed reaction with an orthoformate or methanol, leading to both ketal formation and double bond migration.
-
Objective: To convert the conjugated α,β-unsaturated ketone at C3 into a dimethoxy ketal and shift the double bonds to the 5(10) and 9(11) positions.
-
Reaction: Estra-4,9-diene-3,17-dione + Methanol (in the presence of an acid catalyst) → 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one.
-
Methodology (Adapted Protocol):
-
Suspend estra-4,9-diene-3,17-dione (1.0 eq) in a mixture of methanol and an inert co-solvent like tetrahydrofuran (THF).
-
Add a catalytic amount of a strong acid, such as hydrogen chloride or p-toluenesulfonic acid.
-
The reaction mixture is stirred at room temperature or with gentle heating (e.g., 40°C) and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) for the disappearance of the starting material.
-
Upon completion, the reaction is quenched by the addition of a weak base, such as sodium bicarbonate solution or triethylamine.
-
The solvents are removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization from a suitable solvent like methanol or ethanol.
-
Step 2: Synthesis of this compound (Intermediate 2)
This step introduces the critical 17α-cyanomethyl and 17β-hydroxy functionalities via nucleophilic addition to the C17-ketone. The nucleophile, cyanomethyl lithium, is generated in situ from acetonitrile and an organolithium reagent.
-
Objective: To convert the C17-ketone of Intermediate 1 into a 17α-cyanomethyl, 17β-hydroxy group.
-
Reaction: 3,3-Dimethoxy-estra-5(10),9(11)-dien-17-one + CNCH₂Li → this compound.
-
Methodology (Based on EP1935898B1): [1]
-
In a flame-dried, multi-neck flask under a nitrogen atmosphere, prepare a solution of acetonitrile (1.1 eq) in anhydrous THF.
-
Cool the solution to a low temperature, typically -78°C.
-
Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq) to the acetonitrile solution, maintaining the low temperature. Stir for 20-30 minutes to allow for the formation of the cyanomethyl lithium suspension.[1]
-
Separately, dissolve 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (1.0 eq) in anhydrous THF.
-
Add the steroid solution dropwise to the cyanomethyl lithium suspension at -78°C.
-
After the addition is complete, stir the reaction mixture for 30 minutes at -78°C, then allow the temperature to rise slowly to 0°C over approximately 2 hours.[1]
-
Quench the reaction by carefully adding an aqueous solution of acetic acid or saturated ammonium chloride.
-
Separate the organic and aqueous phases. Extract the aqueous phase with an organic solvent (e.g., 2-methyltetrahydrofuran or ethyl acetate).[1]
-
Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield crude this compound. The product may be used directly in the next step or purified by column chromatography.
-
Step 3: Synthesis of Dienogest (Final Product)
The final step is the deprotection of the C3-ketal. This acid-catalyzed hydrolysis regenerates the ketone and concurrently shifts the double bonds back into conjugation to form the 4,9-diene system.
-
Objective: To hydrolyze the dimethoxy ketal and restore the conjugated enone system.
-
Reaction: this compound + H₃O⁺ → Dienogest.
-
Methodology (Based on EP2560984A2): [2]
-
Dissolve the crude this compound from the previous step in a suitable solvent such as acetonitrile or acetone.[3]
-
Add an aqueous solution of a strong acid. Perchloric acid is noted to be particularly effective in ensuring the complete shift of the double bonds into conjugation.[2][3] Other acids like hydrochloric or sulfuric acid have also been used.[1]
-
Heat the reaction mixture (e.g., 40-60°C) for 1-2 hours, monitoring the reaction progress by HPLC.[1]
-
After completion, cool the mixture and quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]
-
The precipitated crude Dienogest is collected by filtration.
-
The solid is washed with water and dried under reduced pressure.
-
Purification is performed by recrystallization from a solvent system such as dimethylformamide/water, ethyl acetate, or methanol to yield high-purity Dienogest.[2]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of Dienogest and its intermediates from various sources. Yields and purity are highly dependent on the specific conditions and scale of the reaction.
| Step No. | Reaction | Starting Material | Product | Yield (%) | Purity / Comments | Source |
| 1 | Ketalization/Isomerization | Estrone-3-methylether | 3-methoxy-estra-2,5(10)-diene-17-one | ~93% (over 2 steps) | HPLC: >95%. This is an analogous reaction. | [4] |
| 2 | Cyanomethylation | 3-methoxy-estra-2,5(10)-diene-17-one | 3-methoxy-17α-cyanomethyl-17β-hydroxy-estra-2,5(10)-diene | Not specified | Reaction quenched after 90 mins at -40°C. | [5] |
| 3 | Deprotection/Hydrolysis | 17α-cyanomethyl-17β-hydroxy-estr-5(10)-ene-3-one | Dienogest (after bromination/dehydrobromination) | 83% | Crude product recrystallized from acetone. | [6][7] |
| 3 | Deprotection/Purification | Crude Dienogest | Purified Dienogest | ~92% (purification step) | HPLC: 99.9%. Diene impurity: 0.02%. | [3] |
Note: Data is compiled from analogous and related synthesis pathways described in the cited literature, as a complete dataset for the exact requested pathway is not available in a single source.
Conclusion
The synthesis of this compound from estra-4,9-diene-3,17-dione represents a critical and efficient pathway toward the production of the active pharmaceutical ingredient, Dienogest. The key transformations—selective ketalization with concomitant double bond migration, stereoselective cyanomethylation at C17, and subsequent deprotection—are well-established in steroid chemistry. The methodologies presented, drawn from robust patent literature, provide a solid foundation for researchers and drug development professionals. Careful control of reaction conditions, particularly temperature during the cyanomethylation step and the choice of acid in the final deprotection, is crucial for achieving high yields and purity.
References
- 1. EP1935898B1 - Process for the preparation of 17alpha-cyanomethyl-17beta-hydroxy steroids - Google Patents [patents.google.com]
- 2. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 4. EP2256128A1 - Method for synthesis of dienogest from estrone-3-methylether - Google Patents [patents.google.com]
- 5. Method for synthesis of dienogest from estrone-3-methylether - Patent 2256128 [data.epo.org]
- 6. HIGH PURITY 17alfa-CYANOMETHYL-17beta-HYDROXY-ESTRA-4,9-DIENE-3-ONE AND PROCESS FOR THE SYNTHESIS THEREOF - Patent 1963354 [data.epo.org]
- 7. WO2007066158A2 - HIGH PURITY 17α-CYANOMETHYL-17β-HYDROXY-ESTRA-4,9-DIENE-3-ONE AND PROCESS FOR THE SYNTHESIS THEREOF - Google Patents [patents.google.com]
In-Depth Technical Guide: (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, also known by the common name Dimethoxy Dienogest and designated as Dienogest EP Impurity E, is a key synthetic intermediate in the manufacturing of the progestin drug, Dienogest.[1][2][3] This guide provides a comprehensive overview of its chemical characterization, synthesis, and analytical protocols, tailored for professionals in pharmaceutical research and development. The dimethoxy group at the C3 position serves as a protecting group for the ketone functionality during the introduction of the cyanomethyl group at the C17 position.
Chemical and Physical Properties
This compound is a nortestosterone derivative and is classified as a synthetic steroid hormone.[4] It presents as an off-white to pale yellow solid.[4] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile | [4] |
| Synonyms | This compound, Dienogest Impurity E, (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile | [4][1] |
| CAS Number | 102193-41-9 | [4] |
| Molecular Formula | C22H31NO3 | [4] |
| Molecular Weight | 357.49 g/mol | [4] |
| Appearance | Off-White to Pale Yellow Solid | [4] |
| Melting Point | 79-83 °C | |
| Storage | 2-8°C Refrigerator | [4] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly), Pyridine (Slightly) |
Synthesis and Logical Workflow
The synthesis of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is an integral step in the overall synthesis of Dienogest. The general strategy involves the protection of the C3 ketone of an estra-5(10),9(11)-diene precursor, followed by the introduction of the cyanomethyl group at the C17 position.
Synthetic Pathway
The synthesis originates from estra-5(10),9(11)-diene-3,17-dione. The C3 ketone is selectively protected as a dimethoxy ketal to prevent its reaction in the subsequent step. The protected intermediate, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, then undergoes a nucleophilic addition of a cyanide-containing reagent at the C17 ketone, yielding the target molecule. The final step in the synthesis of Dienogest is the deprotection of the dimethoxy ketal to regenerate the C3 ketone.
Experimental Protocols
While specific, detailed industrial protocols are proprietary, the following outlines the general procedures based on available patent literature.
Step 1: Ketalization of Estra-5(10),9(11)-diene-3,17-dione
The starting material, estra-5(10),9(11)-diene-3,17-dione, is dissolved in an appropriate solvent such as methanol. An acid catalyst, for example, oxalic acid, is added to the solution. The reaction mixture is stirred, typically at room temperature, until the ketalization is complete. The product, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is then isolated through standard work-up procedures which may include neutralization, extraction, and crystallization.
Step 2: Synthesis of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile
The intermediate from the previous step, 3,3-dimethoxy-estra-5(10),9(11)-diene-17-one, is dissolved in an anhydrous aprotic solvent like tetrahydrofuran and cooled to a low temperature (e.g., -50 to -40 °C). A solution of a cyanomethylating agent, such as cyanomethyl lithium (prepared in situ from acetonitrile and an organolithium reagent like n-hexyl lithium), is then added slowly to the reaction mixture. The reaction is stirred at low temperature for a period to ensure complete conversion. The reaction is then quenched, and the product is isolated by extraction and purified, often by crystallization.
Step 3: Deprotection to form Dienogest
The purified (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is treated with an acid, such as perchloric acid, in a suitable solvent to hydrolyze the dimethoxy ketal and regenerate the C3 ketone. The final product, Dienogest, is then isolated and purified.
Analytical Characterization
As a key intermediate and a known impurity, the characterization of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is crucial for quality control in the manufacturing of Dienogest. The following table summarizes the expected analytical data.
| Analytical Technique | Expected Data |
| ¹H NMR | Signals corresponding to the two methoxy groups, the angular methyl group, the cyanomethyl group, and the olefinic protons of the diene system. |
| ¹³C NMR | Resonances for the ketal carbon, the two methoxy carbons, the quaternary carbon at C17, the nitrile carbon, and the carbons of the steroid backbone including the olefinic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the molecule (C22H31NO3), along with characteristic fragmentation patterns. |
| Infrared (IR) Spectroscopy | Absorption bands for the hydroxyl group (-OH), the nitrile group (-C≡N), and the C-O bonds of the dimethoxy group. |
| High-Performance Liquid Chromatography (HPLC) | A characteristic retention time under specific chromatographic conditions, used for purity assessment and quantification. |
Reference standards for Dienogest Impurity E are available from various suppliers, which can be used for the confirmation of its identity and for quantitative analysis in drug substance and drug product samples.[5]
Logical Relationship in Dienogest Quality Control
The presence of (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile as an impurity in the final Dienogest active pharmaceutical ingredient (API) indicates an incomplete deprotection step during synthesis. Therefore, monitoring and controlling the level of this impurity is a critical quality attribute.
Conclusion
(17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile is a crucial, well-characterized intermediate in the synthesis of Dienogest. A thorough understanding of its synthesis, properties, and analytical control is essential for ensuring the quality, safety, and efficacy of the final pharmaceutical product. This guide provides a foundational resource for scientists and professionals involved in the development and manufacturing of Dienogest.
References
Unveiling the Biological Profile of Dienogest Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienogest, a fourth-generation synthetic progestin, is widely utilized in hormonal contraception and the management of endometriosis. Its therapeutic efficacy is attributed to its high selectivity for the progesterone receptor and its unique anti-androgenic properties. As with any pharmaceutical agent, the presence of impurities in the active pharmaceutical ingredient (API) is a critical consideration, necessitating a thorough understanding of their potential biological activities to ensure patient safety and product efficacy. This technical guide provides a comprehensive overview of the known biological activities of Dienogest and its impurities, details the experimental methodologies for their assessment, and discusses the regulatory landscape governing their control. While quantitative biological data for specific Dienogest impurities are not extensively available in the public domain, this guide synthesizes the existing knowledge and provides a framework for their evaluation.
Biological and Pharmacological Profile of Dienogest
Dienogest exerts its primary effects through its interaction with steroid hormone receptors. A comprehensive understanding of the parent compound's activity is essential for contextualizing the potential impact of its impurities.
Dienogest is a potent and selective progesterone receptor (PR) agonist.[1][2] It exhibits a strong progestogenic effect on the endometrium, leading to tissue atrophy, which is a key mechanism in the treatment of endometriosis.[3][4] Unlike many other progestins, Dienogest possesses significant anti-androgenic activity and does not exhibit androgenic, glucocorticoid, or mineralocorticoid effects.[5]
The in vitro and in vivo biological activities of Dienogest are summarized in the table below.
| Parameter | Receptor/Assay | Reported Value | Reference |
| Progesterone Receptor (PR) Agonism | Human PR Transactivation Assay | EC50 = 3.4 or 10.5 nmol/l | [1] |
| Androgen Receptor (AR) Antagonism | Human AR Transactivation Assay | EC50 = 420.6 or 775.0 nmol/l | [1] |
| Glucocorticoid Receptor (GR) Activity | Transactivation Assay | No agonistic or antagonistic action up to 3000 nmol/l | [1] |
| Mineralocorticoid Receptor (MR) Activity | Transactivation Assay | No agonistic or antagonistic action up to 3000 nmol/l | [1] |
| Estrogen Receptor (ERα/ERβ) Activity | Transactivation Assay | No activation up to 3000 nmol/l | [1] |
| Endometrial Activity (in vivo) | McPhail Test (rabbits) | ED50 = 0.0042 mg/kg | [1] |
Known Impurities of Dienogest
Impurities in Dienogest can originate from the manufacturing process (synthesis-related impurities) or from the degradation of the drug substance over time.[6] Pharmacopoeias such as the European Pharmacopoeia (EP) list several potential impurities. While specific biological activity data for these impurities are scarce in published literature, their structural similarity to Dienogest suggests the potential for interaction with steroid hormone receptors.
A list of some known Dienogest impurities is provided below.
| Impurity Name | Structure | CAS Number | Molecular Formula | Notes |
| Dienogest EP Impurity A (11-beta-Hydroxy Dienogest) | [Structure not available in search results] | 86153-39-1 | C20H25NO3 | Synthesis-related |
| Dienogest EP Impurity B | [Structure not available in search results] | 5173-46-6 | C18H22O2 | Synthesis-related |
| Dienogest EP Impurity C | [Structure not available in search results] | 106111-42-6 | C20H25NO2 | Synthesis-related |
| Dienogest EP Impurity D | [Structure not available in search results] | 190662-30-7 | C22H29NO3 | Synthesis-related |
| Dienogest EP Impurity E | [Structure not available in search results] | 102193-41-9 | C22H31NO3 | Synthesis-related |
| Dienogest EP Impurity F | [Structure not available in search results] | 67473-36-3 | C20H27NO2 | Synthesis-related |
| Dienogest EP Impurity G | [Structure not available in search results] | 86153-38-0 | C20H23NO2 | Synthesis-related |
| Dienogest EP Impurity H | [Structure not available in search results] | 16669-06-0 | C20H25NO2 | Synthesis-related |
| Dienogest EP Impurity I | [Structure not available in search results] | 65928-65-6 | C20H27NO2 | Synthesis-related |
| Dienogest EP Impurity J | [Structure not available in search results] | 24284-84-2 | C21H27NO2 | Synthesis-related |
| Dienogest EP Impurity K (11beta-Hydroperoxy Dienogest) | [Structure not available in search results] | 106111-43-7 | C20H25NO4 | Degradation product |
| Dienogest EP Impurity L | [Structure not available in search results] | 5571-36-8 | C20H26O3 | Synthesis-related |
| Dienogest EP Impurity M | [Structure not available in search results] | 98149-13-4 | C20H24BrNO2 | Synthesis-related |
It is hypothesized that impurities with structural modifications near the key pharmacophore regions of the Dienogest molecule could exhibit altered receptor binding affinities and biological activities. For instance, "Dienogest Impurity K," which features a hydroperoxy group, may possess different electronic and steric properties compared to the parent molecule, potentially influencing its interaction with the progesterone receptor.[7] However, without experimental data, these remain theoretical considerations.
Regulatory Framework for Impurity Qualification
Regulatory bodies like the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines for the control and qualification of impurities in new drug substances.[8][9] The ICH Q3A(R2) guideline, for example, outlines the thresholds for reporting, identification, and qualification of impurities.[8]
Qualification is the process of gathering and evaluating data to establish the biological safety of an individual impurity at a specified level.[8] If an impurity is present at a level higher than the qualification threshold, its safety must be justified. This can be achieved through several means, including:
-
Demonstrating that the impurity is a significant metabolite in animal or human studies.[8]
-
Providing data from the scientific literature that supports the safety of the impurity at the proposed level.
-
Conducting toxicological studies on the impurity.[8]
For genotoxic impurities, which have the potential to damage DNA, much lower limits are enforced, often guided by the Threshold of Toxicological Concern (TTC) concept.[10][11]
Experimental Protocols for Biological Activity Assessment
To address the data gap regarding the biological activity of Dienogest impurities, established in vitro and in vivo assays can be employed. The following section details the methodologies for key experiments.
Steroid Hormone Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific steroid hormone receptor. A competitive binding assay using radiolabeled ligands is a common approach.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of Dienogest impurities for the progesterone, androgen, glucocorticoid, and mineralocorticoid receptors.
Methodology:
-
Receptor Preparation:
-
Human recombinant steroid hormone receptors or tissue preparations rich in the target receptor (e.g., rat uterine cytosol for progesterone receptor) are used.
-
-
Competitive Binding:
-
A constant concentration of a high-affinity radiolabeled ligand (e.g., [³H]-promegestone for PR, [³H]-R1881 for AR) is incubated with the receptor preparation.
-
Increasing concentrations of the unlabeled test compound (Dienogest impurity) are added to compete for binding with the radiolabeled ligand.
-
-
Separation and Detection:
-
After incubation to reach equilibrium, bound and free radioligand are separated (e.g., by dextran-coated charcoal adsorption or filtration).
-
The radioactivity of the bound fraction is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The percentage of specific binding of the radioligand is plotted against the logarithm of the competitor concentration.
-
The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
In Vitro Transactivation Assays
These cell-based assays measure the functional consequence of a compound binding to a steroid hormone receptor, i.e., its ability to act as an agonist or an antagonist.
Objective: To determine the half-maximal effective concentration (EC50) for agonistic activity or the half-maximal inhibitory concentration (IC50) for antagonistic activity of Dienogest impurities on steroid hormone receptors.
Methodology:
-
Cell Culture:
-
A suitable mammalian cell line (e.g., HeLa, HEK293) is used.
-
-
Transfection:
-
Cells are transiently or stably transfected with two plasmids:
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An expression vector for the human steroid hormone receptor of interest.
-
A reporter vector containing a hormone-responsive element (HRE) upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
-
-
Compound Treatment:
-
Transfected cells are treated with increasing concentrations of the Dienogest impurity.
-
For antagonist testing, cells are co-treated with a known receptor agonist.
-
-
Reporter Gene Assay:
-
After an appropriate incubation period, cells are lysed, and the activity of the reporter enzyme is measured (e.g., by luminometry for luciferase).
-
-
Data Analysis:
-
Reporter gene activity is plotted against the logarithm of the test compound concentration to generate dose-response curves.
-
EC50 or IC50 values are determined from these curves using non-linear regression.
-
Conclusion
While Dienogest itself is a well-characterized progestin with a favorable biological profile, a significant data gap exists regarding the specific biological activities of its impurities. The structural similarity of these impurities to the parent compound warrants a thorough investigation of their potential to interact with steroid hormone receptors and elicit physiological responses. The experimental protocols outlined in this guide provide a clear path for the in vitro characterization of these compounds. Such studies are crucial for a comprehensive risk assessment and to ensure the continued safety and efficacy of Dienogest-containing pharmaceutical products, in line with global regulatory expectations. Further research in this area is highly encouraged to contribute to the body of knowledge on this important therapeutic agent.
References
- 1. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Effects of dienogest, a synthetic steroid, on experimental endometriosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. veeprho.com [veeprho.com]
- 7. Buy Dienogest Impurity K (11beta-Hydroperoxy Dienogest) | 106111-43-7 | > 95% [smolecule.com]
- 8. fda.gov [fda.gov]
- 9. ema.europa.eu [ema.europa.eu]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. researchgate.net [researchgate.net]
In-Silico Prediction of Dimethoxy Dienogest Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in-silico methodologies used to predict the receptor binding affinity of Dimethoxy Dienogest, a derivative of the synthetic progestin Dienogest. Due to the limited availability of direct experimental data for this compound, this document outlines a robust computational framework based on established techniques for steroid hormone receptor binding prediction. The guide details experimental protocols for molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling, summarizes relevant quantitative data for the parent compound Dienogest for comparative analysis, and provides visualizations of key signaling pathways and a generalized in-silico workflow. This document is intended to serve as a practical resource for researchers engaged in the computational assessment of novel steroid compounds.
Introduction
Dienogest, a fourth-generation progestin, is widely used in gynecology for contraception and the treatment of endometriosis.[1][2] It exhibits a high affinity for the progesterone receptor (PR) and notable anti-androgenic activity, with minimal affinity for glucocorticoid and mineralocorticoid receptors.[1][2] this compound is a closely related compound, often considered an impurity or intermediate in the synthesis of Dienogest.[3][4] Understanding the receptor binding profile of this compound is crucial for assessing its potential biological activity and pharmacological profile.
In the absence of extensive experimental data, in-silico methods provide a powerful and cost-effective approach to predict the binding affinity of novel compounds to their protein targets.[5][6] This guide focuses on two primary computational techniques: molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling.
Receptor Binding Profile of Dienogest (Reference Compound)
To establish a baseline for the in-silico prediction of this compound, it is essential to consider the known receptor binding affinity of its parent compound, Dienogest.
| Receptor | Binding Affinity (EC50/IC50) | Activity |
| Progesterone Receptor (PR) | ~3.4 - 10.5 nM | Agonist |
| Androgen Receptor (AR) | ~420.6 - 775.0 nM | Antagonist |
| Glucocorticoid Receptor (GR) | > 3000 nM | No significant activity |
| Mineralocorticoid Receptor (MR) | > 3000 nM | No significant activity |
| Estrogen Receptor (ER) | > 3000 nM | No significant activity |
Table 1: Receptor Binding Affinity of Dienogest. [2]
In-Silico Prediction Methodologies
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[7][8] The process involves sampling a large number of possible conformations and orientations of the ligand within the receptor's binding site and scoring them based on their predicted binding energy.[9]
-
Receptor Preparation:
-
Obtain the 3D crystal structures of the human progesterone receptor (PR) and androgen receptor (AR) ligand-binding domains (LBDs) from the Protein Data Bank (PDB).
-
Prepare the receptor structures by removing water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.
-
Define the binding site (grid box) based on the location of the co-crystallized ligand in the original PDB structure.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the ligand structure to obtain a stable conformation.
-
Assign appropriate atom types and charges to the ligand.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[10][11][12]
-
Perform the docking simulation, allowing for flexible ligand conformations.
-
The program will generate a series of possible binding poses for this compound within the receptor's active site, each with a corresponding binding energy score.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding energies. The lower the binding energy, the higher the predicted affinity.
-
Visualize the ligand-receptor interactions, identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.
-
Compare the predicted binding mode and affinity of this compound with that of Dienogest and the natural ligands (progesterone and testosterone) to infer its potential activity (agonist vs. antagonist).
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[13][14] These models are built using a training set of molecules with known activities and can then be used to predict the activity of new, untested compounds.
-
Data Set Collection:
-
Compile a dataset of steroid molecules with experimentally determined binding affinities for the progesterone and androgen receptors. This dataset should include a diverse range of structures and activities.
-
Divide the dataset into a training set for model development and a test set for model validation.[13]
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a set of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Software like DRAGON can be used for this purpose.[13]
-
-
Model Development:
-
Use statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), to build a mathematical model that relates the calculated descriptors to the observed binding affinities.[13][15][16]
-
The goal is to identify a combination of descriptors that provides the best correlation with the biological activity.
-
-
Model Validation:
-
Validate the QSAR model using the test set of compounds. The model's predictive power is assessed by its ability to accurately predict the binding affinities of the molecules in the test set.[13]
-
-
Prediction for this compound:
-
Calculate the same set of molecular descriptors for this compound.
-
Use the validated QSAR model to predict its binding affinity for the progesterone and androgen receptors.
-
Signaling Pathways
Understanding the downstream signaling pathways of the progesterone and androgen receptors is essential for interpreting the potential biological consequences of this compound binding.
Progesterone Receptor (PR) Signaling Pathway
Progesterone, upon binding to its intracellular receptor, initiates a signaling cascade that regulates gene expression.[17] This pathway plays a crucial role in female reproductive functions.[17]
Caption: Progesterone Receptor Signaling Pathway.
Androgen Receptor (AR) Signaling Pathway
Androgens, such as testosterone and dihydrotestosterone (DHT), regulate gene expression through the androgen receptor, influencing male sexual development and other physiological processes.[18][19]
Caption: Androgen Receptor Signaling Pathway.
In-Silico Experimental Workflow
The following diagram illustrates a generalized workflow for the in-silico prediction of receptor binding affinity.
Caption: In-Silico Prediction Workflow.
Conclusion
This technical guide has outlined a comprehensive in-silico strategy for predicting the receptor binding affinity of this compound. By leveraging molecular docking and QSAR modeling, researchers can generate valuable insights into the potential pharmacological profile of this compound, even in the absence of direct experimental data. The provided protocols and workflows serve as a foundational framework for the computational assessment of novel steroid derivatives, facilitating the prioritization of compounds for further experimental validation and accelerating the drug discovery process. The comparative analysis with the well-characterized parent compound, Dienogest, is a critical step in contextualizing the predicted affinities and inferring the potential biological activity of this compound.
References
- 1. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | 102193-41-9 [chemicalbook.com]
- 4. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 5. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. csmres.co.uk [csmres.co.uk]
- 7. endocrine-abstracts.org [endocrine-abstracts.org]
- 8. In silico selection against progesterone receptor DNA-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In silico assessment of new progesterone receptor inhibitors using molecular dynamics: a new insight into breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In Silico discovery of novel androgen receptor inhibitors for prostate cancer therapy using virtual screening, molecular docking, and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Endocrine Disruption at the Androgen Receptor: Employing Molecular Dynamics and Docking for Improved Virtual Screening and Toxicity Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. Quantitative structure-activity relationship studies of progesterone receptor binding steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular modeling on structure-function analysis of human progesterone receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Frontiers | What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dienogest (17α-cyanomethyl-17β-hydroxy-estra-4,9-dien-3-one) is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its unique chemical structure, featuring a cyanomethyl group at the C-17α position instead of the more common ethynyl group, confers a potent progestogenic effect with antiandrogenic properties.[1] This guide provides an in-depth overview of the synthesis of Dienogest, the characterization of the active pharmaceutical ingredient (API) and its related compounds, and its mechanism of action. Detailed experimental protocols, tabulated analytical data, and visualized workflows are presented to support research and development in this area.
Synthesis of Dienogest
The synthesis of Dienogest can be achieved through several routes, often starting from readily available steroid precursors such as estrone-3-methylether or estra-4,9-diene-3,17-dione. A common strategy involves the introduction of the cyanomethyl group at the 17-position and the subsequent formation of the conjugated diene system in the A and B rings.
Synthetic Workflow
A representative synthetic scheme starting from estrone-3-methylether is outlined below. This multi-step process involves protection of the 17-keto group, reduction of the aromatic A ring, introduction of the cyanomethyl group, and subsequent deprotection and oxidation to yield Dienogest.
References
Exploring the Metabolic Fate of Dimethoxy Dienogest: An In Vitro Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro metabolic fate of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. While direct metabolism studies on this compound are not extensively available in the current literature, this document extrapolates its likely metabolic pathways based on the well-established metabolism of the parent compound, Dienogest. This guide outlines detailed experimental protocols for conducting in vitro metabolism studies and provides a framework for data presentation and visualization to aid researchers in investigating the biotransformation of this and other related steroidal compounds.
Introduction
Dienogest, a fourth-generation progestin, is widely used in the treatment of endometriosis and as an oral contraceptive. Its metabolism is well-characterized, with the primary routes involving hydroxylation and subsequent conjugation, predominantly mediated by the cytochrome P450 enzyme CYP3A4[1][2]. The resulting metabolites are generally considered pharmacologically inactive[2][3].
This compound, identified as "Dienogest EP Impurity E"[4][5], is a process-related impurity found in Dienogest drug substances. Understanding the metabolic fate of such impurities is crucial for a complete safety assessment of the active pharmaceutical ingredient. This guide aims to provide a foundational understanding of the potential in vitro biotransformation of this compound.
Predicted Metabolic Pathways of this compound
Based on the structure of this compound and the known metabolic pathways of Dienogest, the following biotransformations are predicted to occur in vitro. The primary metabolic routes for Dienogest are hydroxylation and conjugation[1]. It is reasonable to hypothesize that this compound would undergo similar enzymatic reactions.
The major enzyme responsible for the metabolism of Dienogest is CYP3A4[1][2]. Therefore, it is highly probable that CYP3A4 also plays a central role in the metabolism of this compound. The predicted primary reactions would involve O-demethylation of the methoxy groups, followed by hydroxylation at various positions on the steroid backbone.
Two identified metabolites of the parent compound, Dienogest, are STS 749 (17α-cyanomethyl-11β,17β-dihydroxy-estra-4,9-dien-3-one) and STS 825 (17α-cyanomethyl-estra-1,3,5(10),9(11)-tetraene-3,17β-diol)[3].
Experimental Protocols for In Vitro Metabolism Studies
To investigate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following protocols are based on standard industry practices for drug metabolism studies.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate of disappearance of this compound when incubated with human liver microsomes.
Methodology:
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein), NADPH-regenerating system (e.g., 1 mM NADP+, 10 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Substrate Addition: Add this compound (e.g., 1 µM final concentration) to the pre-warmed incubation mixture to initiate the reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining this compound.
Metabolite Identification and Profiling
Objective: To identify the potential metabolites of this compound formed in vitro.
Methodology:
-
Incubation: Perform a larger scale incubation similar to the metabolic stability assay, but with a higher concentration of this compound (e.g., 10 µM) and a longer incubation time (e.g., 60-120 minutes).
-
Sample Preparation: After quenching the reaction, the sample is concentrated.
-
LC-MS/MS Analysis: The concentrated sample is analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
-
Data Processing: Putative metabolite structures are proposed based on the mass shifts from the parent compound (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation).
Reaction Phenotyping with Recombinant CYP Enzymes
Objective: To identify the specific cytochrome P450 enzymes responsible for the metabolism of this compound.
Methodology:
-
Incubation: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH-regenerating system.
-
Analysis: Monitor the depletion of this compound and the formation of key metabolites over time using LC-MS/MS.
-
Interpretation: The CYP isozyme that shows the highest rate of metabolism is identified as the primary enzyme responsible for the biotransformation of this compound.
Quantitative Data Presentation
To facilitate the comparison of metabolic stability and metabolite formation, all quantitative data should be summarized in a clear and structured tabular format.
Table 1: In Vitro Metabolic Stability of Dienogest and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Dienogest | [Insert experimental data] | [Insert experimental data] |
| This compound | [Insert experimental data] | [Insert experimental data] |
Table 2: Relative Abundance of Metabolites of this compound in Human Liver Microsomes
| Putative Metabolite | Proposed Biotransformation | Relative Abundance (%) |
| M1 | O-Demethylation | [Insert experimental data] |
| M2 | Hydroxylation | [Insert experimental data] |
| M3 | O-Demethylation + Hydroxylation | [Insert experimental data] |
Note: The tables above are templates. The actual data needs to be generated from experimental work.
Signaling Pathway Visualization
Visualizing the involved enzymatic pathways can significantly aid in understanding the metabolic fate of a compound. The following diagram illustrates the central role of CYP3A4 in the metabolism of steroidal compounds like Dienogest and the predicted pathway for this compound.
Conclusion
While direct experimental data on the in vitro metabolic fate of this compound is currently lacking, this technical guide provides a robust framework for its investigation. By leveraging the knowledge of the metabolism of the parent compound, Dienogest, and employing standardized in vitro methodologies, researchers can effectively elucidate the biotransformation pathways, metabolic stability, and enzymatic drivers for this and other related pharmaceutical impurities. The systematic approach to data presentation and visualization outlined herein will further contribute to a comprehensive understanding of the compound's disposition. Further studies are warranted to definitively characterize the metabolites of this compound and to assess their potential pharmacological or toxicological activities.
References
Navigating the Solubility Landscape of Dimethoxy Dienogest in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethoxy Dienogest, a derivative of the synthetic progestin Dienogest, is a compound of interest in pharmaceutical research and development. Understanding its solubility in various organic solvents is a critical parameter for its synthesis, purification, formulation, and analytical characterization. This technical guide provides a comprehensive overview of the solubility of Dienogest, the parent compound of this compound, in several common organic solvents, due to the current lack of specific public data for this compound. Furthermore, this document outlines the standard experimental protocols for determining drug solubility and visualizes the underlying principles and workflows.
Solubility Data of Dienogest in Organic Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Dimethyl Sulfoxide (DMSO) | 62[1][2] | 25[1] |
| Dimethyl Sulfoxide (DMSO) | 5 (warmed)[3][4] | Not Specified |
| Ethanol | 20[5] | Not Specified |
| Dimethylformamide (DMF) | 2[5] | Not Specified |
| Ethanol | Insoluble[1] | 25[1] |
It is important to note that the solubility of this compound may differ from that of Dienogest due to the presence of the dimethoxy groups.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability.[6][7]
Key Methodologies:
1. Shake-Flask Method (Equilibrium Solubility):
This method measures the thermodynamic equilibrium solubility of a compound.
-
Principle: An excess amount of the solid compound is added to a specific volume of the solvent in a flask. The flask is then agitated at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.[7]
-
Procedure:
-
Add an excess of this compound to a known volume of the organic solvent in a sealed flask.
-
Place the flask in a shaker bath maintained at a constant temperature.
-
Agitate the mixture for a predetermined time to reach equilibrium.
-
After agitation, allow the solution to stand to permit the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, centrifugation or filtration is recommended.[8]
-
Analyze the concentration of this compound in the clear solution using a suitable analytical technique.
-
2. Analytical Techniques for Concentration Measurement:
The concentration of the dissolved compound in the filtered or centrifuged solvent is determined using various analytical methods.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for determining the concentration of a drug in a solution. A calibration curve is generated using standard solutions of known concentrations to quantify the analyte in the sample.[9][10]
-
UV-Vis Spectroscopy: This technique is used for compounds that absorb ultraviolet or visible light. The absorbance of the solution is measured at a specific wavelength, and the concentration is calculated using a predetermined calibration curve based on Beer-Lambert's law.[11][12][13]
Factors Influencing Solubility
The solubility of a compound in an organic solvent is governed by a complex interplay of various physicochemical factors. Understanding these factors is crucial for solvent selection and process optimization.
Caption: Factors influencing the solubility of a solute in a solvent.
Experimental Workflow for Solubility Determination
The systematic process of determining the solubility of a compound like this compound involves several key stages, from preparation to final data analysis.
Caption: A generalized workflow for experimental solubility determination.
Conclusion
While direct solubility data for this compound in organic solvents remains to be publicly documented, the information available for its parent compound, Dienogest, provides a valuable starting point for researchers. The established experimental protocols, particularly the shake-flask method coupled with robust analytical techniques like HPLC and UV-Vis spectroscopy, offer a clear pathway for the precise determination of its solubility. A thorough understanding of the factors influencing solubility will further aid in the rational selection of solvents and the optimization of processes involving this compound. This guide serves as a foundational resource for scientists and professionals engaged in the development of this promising pharmaceutical compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Dienogest = 98 HPLC 65928-58-7 [sigmaaldrich.com]
- 4. adipogen.com [adipogen.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. enamine.net [enamine.net]
- 9. pharmaguru.co [pharmaguru.co]
- 10. researchgate.net [researchgate.net]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
- 13. rootspress.org [rootspress.org]
Spectroscopic and Spectrometric Characterization of Dimethoxy Dienogest: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. Due to the nature of this compound primarily being a reference standard, publicly available, detailed experimental spectra are limited. However, this document presents the expected spectroscopic and spectrometric characteristics based on its chemical structure and provides standardized protocols for acquiring such data.
This compound, with the chemical formula C₂₂H₃₁NO₃ and a molecular weight of 357.49 g/mol , is structurally related to Dienogest.[1][2][3][4][5][6] Its characterization is crucial for the quality control and purity assessment of Dienogest-containing pharmaceutical products.
Predicted Spectroscopic and Spectrometric Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data for this compound. These predictions are based on the known structure of the molecule and typical values for similar steroidal compounds.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| Chemical Shift (ppm) | Assignment |
| ~ 0.9 - 1.2 | Methyl Protons (C18) |
| ~ 1.5 - 2.8 | Aliphatic Protons |
| ~ 3.2 - 3.5 | Methoxy Protons (-OCH₃) |
| ~ 4.5 - 5.5 | Olefinic Protons |
| ~ 2.5 - 2.7 | Methylene Protons (C21) |
Table 2: Mass Spectrometry (MS) Data
| Technique | Parameter | Expected Value |
| High-Resolution Mass Spectrometry (HRMS) | [M+H]⁺ (Monoisotopic Mass) | 358.2377 |
| [M+Na]⁺ (Monoisotopic Mass) | 380.2196 | |
| Molecular Formula | C₂₂H₃₁NO₃ | |
| Electron Ionization Mass Spectrometry (EI-MS) | Molecular Ion Peak (m/z) | 357 |
| Key Fragmentation Peaks | Loss of -OCH₃, -CH₂CN, and other steroidal backbone fragments |
Table 3: Infrared (IR) Spectroscopy Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C-H (Aliphatic) | Stretch | 2850 - 3000 |
| C≡N (Nitrile) | Stretch | 2240 - 2260 |
| C=C (Olefin) | Stretch | 1640 - 1680 |
| C-O (Ether) | Stretch | 1050 - 1150 |
| O-H (Alcohol) | Stretch (Broad) | 3200 - 3600 |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic and spectrometric data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Instrumentation:
-
Bruker AVANCE 400 MHz spectrometer (or equivalent)
-
5 mm NMR tubes
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to an NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: zg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3.98 s
-
Spectral Width: 20.5 ppm
-
Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as a reference.[7]
¹³C NMR Acquisition Parameters:
-
Pulse Program: zgpg30
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.36 s
-
Spectral Width: 240 ppm
-
Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as a reference.[7]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Agilent 6545 Q-TOF LC/MS)
-
Liquid Chromatography system (for sample introduction)
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 10 µg/mL with the mobile phase.
LC-MS Acquisition Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-1000
-
Data Acquisition: Full scan mode for accurate mass measurement and MS/MS mode for fragmentation analysis.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
IR Acquisition Parameters:
-
Mode: ATR
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.
Visualized Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic and spectrometric characterization of a chemical compound like this compound.
Caption: Workflow for the Characterization of this compound.
References
- 1. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 2. This compound | 102193-41-9 | CEA19341 | Biosynth [biosynth.com]
- 3. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 4. theclinivex.com [theclinivex.com]
- 5. usbio.net [usbio.net]
- 6. scbt.com [scbt.com]
- 7. rsc.org [rsc.org]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Dimethoxy Dienogest
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The described protocol is designed to provide high sensitivity, specificity, and accuracy, making it suitable for quality control, stability studies, and research applications in the pharmaceutical industry.
Introduction
Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] this compound, also known as Dienogest Impurity E, is a related substance that requires careful monitoring to ensure the quality and safety of Dienogest active pharmaceutical ingredients (APIs) and formulated products.[2][3][4][5][6][7] Its full chemical name is [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile.[3][6] This document provides a comprehensive HPLC method for the identification and quantification of this compound.
Experimental Protocol
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector is suitable for this method.
Table 1: HPLC Method Parameters
| Parameter | Recommended Condition |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water |
| Gradient | 60% Acetonitrile, 40% Water (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| UV Detection | 305 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Note: The UV detection wavelength is based on the parent compound, Dienogest, which has a UV maximum at approximately 305 nm.[1] It is recommended to use a PDA detector to confirm the optimal wavelength for this compound.
Reagents and Standards
-
Acetonitrile: HPLC grade
-
Water: HPLC grade or purified water
-
This compound Reference Standard: Of known purity.
-
Dienogest Reference Standard: For specificity and resolution determination.
Standard Solution Preparation
-
Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask.
-
Dissolve in acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with acetonitrile and mix well.
-
Working Standard Solution (10 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Sample Preparation
This compound is slightly soluble in chloroform, ethyl acetate, and pyridine.[3] For pharmaceutical preparations, the following procedure is recommended:
-
Accurately weigh and transfer a portion of the powdered tablets or bulk drug equivalent to 10 mg of Dienogest into a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes to extract the analyte.
-
Allow the solution to cool to room temperature.
-
Dilute to volume with acetonitrile and mix thoroughly.
-
Filter a portion of the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Parameters (Illustrative)
The following table summarizes typical system suitability and validation parameters for this type of method.
Table 2: System Suitability and Validation Data
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Resolution (between Dienogest and this compound) | ≥ 2.0 |
| Linearity (R²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Logical Relationship of Method Components
Caption: Interrelation of the core components of the HPLC method.
References
- 1. impactfactor.org [impactfactor.org]
- 2. theclinivex.com [theclinivex.com]
- 3. This compound | 102193-41-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 7. clearsynth.com [clearsynth.com]
Application Notes and Protocols for Dimethoxy Dienogest as an Analytical Reference Standard
Introduction
Dimethoxy Dienogest, a known impurity and derivative of the synthetic progestin Dienogest, serves as a critical analytical reference standard in the pharmaceutical industry.[1] Its primary application lies in the development, validation, and routine execution of analytical methods designed to ensure the purity and quality of Dienogest active pharmaceutical ingredients (APIs) and formulated drug products.[2] Accurate quantification of impurities like this compound is essential for meeting regulatory requirements and guaranteeing the safety and efficacy of the final medicinal product.[3]
These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is fundamental for its proper handling, storage, and use as an analytical reference standard.
| Property | Value | Reference |
| Chemical Name | (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile | [1] |
| CAS Number | 102193-41-9 | [4] |
| Molecular Formula | C₂₂H₃₁NO₃ | [4] |
| Molecular Weight | 357.49 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in Chloroform, Dichloromethane, DMSO, and Acetonitrile. | |
| Storage Conditions | 2-8°C, protected from light and moisture. | [5] |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol outlines a stability-indicating HPLC-UV method for the quantification of this compound in Dienogest API.
a. Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | A gradient-capable HPLC system with a UV detector. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size. |
| Mobile Phase A | 0.1% Orthophosphoric acid in water. |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | Time (min) / %B: 0/30, 10/50, 20/70, 25/70, 26/30, 30/30. |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30°C. |
| Detection Wavelength | 214 nm. |
| Injection Volume | 10 µL. |
| Diluent | Acetonitrile and water (50:50, v/v). |
b. Standard and Sample Preparation
-
This compound Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with the diluent to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
Sample Solution: Accurately weigh approximately 25 mg of the Dienogest API sample, dissolve in, and dilute to 25 mL with the diluent.
c. Method Validation Parameters (Representative Data)
The following table presents typical validation parameters for an HPLC method for Dienogest and its impurities. These values should be established for this compound during method validation.
| Parameter | Typical Value/Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for the identification of this compound. Derivatization is typically required for steroid analysis by GC-MS to improve volatility and thermal stability.[6]
a. Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. |
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. |
| Injector Temperature | 280°C. |
| Oven Program | Initial temperature 150°C (hold for 2 min), ramp at 10°C/min to 300°C (hold for 10 min). |
| MS Transfer Line | 290°C. |
| Ion Source Temp | 230°C. |
| Ionization Mode | Electron Ionization (EI) at 70 eV. |
| Scan Range | m/z 50-500. |
b. Sample Preparation and Derivatization
-
Standard Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane.
-
Derivatization: Evaporate 100 µL of the standard solution to dryness under a stream of nitrogen. Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 10 µL of trimethylsilylimidazole (TMSI). Cap the vial and heat at 60°C for 30 minutes.
-
Injection: Inject 1 µL of the derivatized solution into the GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is for the structural confirmation and purity assessment of the this compound reference standard.
a. Instrumentation and Parameters
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher field NMR spectrometer. | 100 MHz or higher field NMR spectrometer. |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). |
| Concentration | 5-10 mg/mL. | 20-50 mg/mL. |
| Temperature | 25°C. | 25°C. |
| Pulse Program | Standard single pulse. | Standard single pulse with proton decoupling. |
| Acquisition Time | 2-4 seconds. | 1-2 seconds. |
| Relaxation Delay | 1-5 seconds. | 2-5 seconds. |
| Referencing | Tetramethylsilane (TMS) at 0.00 ppm. | CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm. |
b. Sample Preparation
-
Accurately weigh the required amount of this compound reference standard.
-
Dissolve the standard in the appropriate deuterated solvent in a clean, dry NMR tube.
-
Ensure complete dissolution before placing the sample in the spectrometer.
Visualizations
Dienogest Synthesis and Impurity Formation
The following diagram illustrates a simplified synthetic pathway for Dienogest, highlighting the stage where this compound is formed as a process-related impurity.
Caption: Simplified synthesis of Dienogest showing the formation of this compound.
Workflow for Using this compound as a Reference Standard
This diagram outlines the typical workflow for the qualification and use of this compound as an analytical reference standard in a pharmaceutical quality control setting.[7]
References
- 1. Dienogest EP Impurity E | CAS No- 102193-41-9 | Simson Pharma Limited [simsonpharma.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. Analytical Reference Materials for Pharma QC [sigmaaldrich.com]
- 4. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expert Guide to Working Reference Standards - [pharmuni.com]
Protocol for the Quantification of Dienogest Impurities in Bulk Drug
Application Note
Introduction
Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. The purity of the bulk drug is critical for its safety and efficacy. This application note provides a detailed protocol for the quantification of potential impurities in Dienogest bulk drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described method is designed to separate Dienogest from its known process-related impurities and degradation products.
The primary impurities associated with Dienogest include byproducts from its synthesis and degradation products formed under stress conditions such as exposure to acid, base, oxidation, heat, and light.[1] This protocol is intended for researchers, scientists, and professionals in drug development and quality control.
Quantitative Data Summary
The following tables summarize the quantitative data for known Dienogest impurities. This data is essential for the identification and quantification of impurities during routine analysis and stability studies.
Table 1: List of Potential Dienogest Impurities
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Dienogest EP Impurity A | 86153-39-1 | C₂₀H₂₅NO₃ | 327.42 |
| Dienogest EP Impurity B | 5173-46-6 | C₁₈H₂₂O₂ | 270.37 |
| Dienogest EP Impurity C | 106111-42-6 | C₂₀H₂₅NO₂ | 311.42 |
| Dienogest EP Impurity D | 190662-30-7 | Not Available | Not Available |
| Dienogest EP Impurity E | 102193-41-9 | C₂₂H₂₉NO₃ | 355.47 |
| Dienogest EP Impurity F | 67473-36-3 | C₂₀H₂₇NO₂ | 313.44 |
| Dienogest EP Impurity G | 86153-38-0 | C₂₀H₂₃NO₂ | 309.40 |
| Dienogest EP Impurity H | 16669-06-0 | C₂₀H₂₅NO₂ | 311.42 |
| Dienogest EP Impurity I | 65928-65-6 | C₂₀H₂₇NO₂ | 313.44 |
| Dienogest EP Impurity J | 24284-84-2 | Not Available | Not Available |
| Dienogest EP Impurity K | 106111-43-7 | C₂₀H₂₅NO₄ | 343.42 |
| Dienogest EP Impurity L | 5571-36-8 | C₂₀H₂₆O₃ | 314.43 |
| Dienogest EP Impurity M | 98149-13-4 | Not Available | Not Available |
Table 2: Chromatographic Parameters and System Suitability
| Parameter | Value |
| Chromatographic Column | Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile and Water (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 305 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 30 minutes |
| Dienogest Retention Time (RT) | Approximately 4.5 minutes |
| Theoretical Plates (for Dienogest peak) | Not less than 2000 |
| Tailing Factor (for Dienogest peak) | Not more than 2.0 |
| %RSD for replicate injections | Not more than 2.0% |
Table 3: Retention Times and Limits for Known Impurities
| Analyte | Retention Time (RT) in min | Relative Retention Time (RRT) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| Dienogest | ~4.5 | 1.00 | 0.1 | 1.0 |
| DNG-II | ~7.0 | ~1.56 | Not Available | Not Available |
| DNG-III | ~13.9 | ~3.09 | Not Available | Not Available |
| DNG-I | ~24.7 | ~5.49 | Not Available | Not Available |
Note: DNG-I, DNG-II, and DNG-III are unnamed impurities as reported in a validated stability-indicating HPLC method. Further characterization would be required for their definitive identification.
Experimental Protocols
Reagents and Materials
-
Dienogest working standard and impurity reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, Milli-Q or equivalent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
Chromatographic Conditions
A validated stability-indicating RP-HPLC method is employed for the analysis.[2]
-
Instrument: HPLC system with a UV detector.
-
Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of Acetonitrile and Water in a 40:60 v/v ratio. The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient.
-
Detection: UV at 305 nm.[2]
-
Injection Volume: 10 µL.
Preparation of Solutions
-
Diluent: Mobile phase is used as the diluent.
-
Standard Stock Solution: Accurately weigh and transfer about 25 mg of Dienogest working standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Standard Solution: Dilute 5.0 mL of the Standard Stock Solution to 50.0 mL with the diluent.
-
Sample Stock Solution: Accurately weigh and transfer about 25 mg of the Dienogest bulk drug sample into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent.
-
Sample Solution: Dilute 5.0 mL of the Sample Stock Solution to 50.0 mL with the diluent.
-
Impurity Stock Solution: Prepare a stock solution of a mixture of known Dienogest impurities at a suitable concentration in the diluent.
System Suitability
Before sample analysis, the chromatographic system must meet the predefined system suitability criteria.
-
Inject the Standard Solution six times.
-
The relative standard deviation (%RSD) of the peak areas for the six replicate injections should not be more than 2.0%.
-
The number of theoretical plates for the Dienogest peak should be not less than 2000.
-
The tailing factor for the Dienogest peak should be not more than 2.0.
Forced Degradation Studies (Method Specificity)
To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed on the Dienogest bulk drug.[2]
-
Acid Degradation: Reflux the drug product with 1M HCl at 45°C for 30 minutes.[2]
-
Base Degradation: Reflux the drug product with 1M NaOH at 45°C for 15 minutes.[2]
-
Oxidative Degradation: Reflux the drug product with 2.5% hydrogen peroxide at 45°C for 30 minutes.[2]
-
Thermal Degradation: Expose the solid drug to dry heat at 105°C for 15 hours.[2]
-
Photolytic Degradation: Expose the drug product to UV light (200 Watts/m²) and sunlight (1.2 Million Lux hours).[2]
-
Humidity Stress: Expose the solid drug to 90% relative humidity at 25°C for 7 days.[2]
The stressed samples are then prepared and analyzed using the described HPLC method to ensure that the degradation products are well-resolved from the Dienogest peak and other impurities.
Data Analysis and Calculation
The percentage of each impurity in the Dienogest bulk drug sample is calculated using the following formula:
% Impurity = (Area of Impurity / Area of Standard) x (Concentration of Standard / Concentration of Sample) x 100
For impurities where a reference standard is not available, the calculation can be performed relative to the Dienogest peak, assuming a response factor of 1.0, unless a specific relative response factor (RRF) has been determined.
Visualizations
Experimental Workflow
Caption: Workflow for Dienogest impurity quantification.
Forced Degradation Study Logic
Caption: Logic for forced degradation studies.
References
Application of Dimethoxy Dienogest in Pharmaceutical Quality Control: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the quality control of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The protocols detailed below are essential for ensuring the purity, stability, and overall quality of Dienogest active pharmaceutical ingredients (APIs) and finished pharmaceutical products.
Introduction to this compound
This compound is recognized as a process-related impurity and potential degradant of Dienogest.[1][2] Its monitoring and control are critical during the manufacturing process and throughout the shelf-life of Dienogest-containing products to ensure their safety and efficacy. Robust analytical methods are necessary for the accurate quantification of this and other related substances.
Analytical Methodologies for Quality Control
High-Performance Liquid Chromatography (HPLC) is the most prevalent analytical technique for the determination of Dienogest and its impurities, including this compound.[3][4] Stability-indicating HPLC methods are particularly crucial as they can resolve the active ingredient from its degradation products, which may form under various stress conditions.
High-Performance Liquid Chromatography (HPLC) Method for Dienogest and Its Impurities
A stability-indicating Reversed-Phase HPLC (RP-HPLC) method can be employed for the routine quality control of Dienogest and the quantification of its impurities. While specific validation data for this compound is not extensively detailed in publicly available literature, the following protocol is based on established methods for Dienogest and its related compounds.[3][5]
Experimental Protocol: RP-HPLC for Dienogest and Impurities
Objective: To develop and validate a stability-indicating RP-HPLC method for the quantification of Dienogest and its impurities, including this compound, in bulk drug and pharmaceutical dosage forms.
Materials and Reagents:
-
Dienogest Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Placebo (for dosage form analysis)
Chromatographic Conditions:
| Parameter | Recommended Conditions |
| HPLC System | Waters Alliance-e2695 or equivalent with PDA detector[3] |
| Column | Waters Symmetry C18, 150 x 4.6 mm, 3.5 µm[3] |
| Mobile Phase | 0.1% Orthophosphoric Acid in Water : Acetonitrile (40:60 v/v)[3] |
| Flow Rate | 1.0 mL/min[3] |
| Detection Wavelength | 214 nm[3] |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes[3] |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of Dienogest and this compound reference standards in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile and water) to obtain a known concentration.
-
Sample Solution (Bulk Drug): Prepare a solution of the Dienogest API in the diluent to a suitable concentration.
-
Sample Solution (Dosage Form): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a single dose with the diluent, sonicate to ensure complete dissolution of the API, and filter to remove excipients.
Method Validation:
The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[6] The following parameters should be assessed:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and placebo. This is typically demonstrated by the resolution of the analyte peak from other peaks.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is evaluated by analyzing a series of dilutions of the standard solution.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies, where a known amount of the impurity is spiked into the sample matrix.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Quantitative Data Summary:
The following tables summarize typical validation parameters for the analysis of Dienogest by HPLC. Specific data for this compound is limited in the literature; therefore, data for Dienogest is provided as a representative example, along with typical ICH acceptance criteria for impurity methods.
Table 1: Linearity Data for Dienogest [3]
| Parameter | Value |
| Linearity Range | 5 - 20 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
Table 2: LOD and LOQ for Dienogest [3]
| Parameter | Concentration | Signal-to-Noise Ratio (S/N) |
| LOD | 0.1 µg/mL | 4 |
| LOQ | 1.0 µg/mL | 24 |
Table 3: Accuracy and Precision for Dienogest [3]
| QC Level | Spiked Concentration (µg/mL) | Mean Measured Concentration (µg/mL) | Accuracy (%) | Precision (%RSD) |
| LLOQ | 0.5357 | 0.5357 | 98.36 | 1.33 |
| Low | 5 | - | - | - |
| Medium | 10 | - | - | - |
| High | 15 | - | - | - |
| Note: Specific mean measured concentration, accuracy, and precision values for Low, Medium, and High QC levels for Dienogest were not explicitly provided in the cited source but would be required for full validation. |
Table 4: General ICH Acceptance Criteria for Impurity Method Validation [6]
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (Recovery) | 80.0% - 120.0% |
| Precision (RSD) | For LOQ: ≤ 20%; For higher concentrations: ≤ 15% |
Forced Degradation Studies
Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[7] These studies involve subjecting the drug substance to stress conditions that are more severe than accelerated stability testing to generate potential degradation products.
Experimental Protocol: Forced Degradation of Dienogest
Objective: To investigate the degradation profile of Dienogest under various stress conditions and to ensure the analytical method can separate Dienogest from its degradation products, including this compound.
Stress Conditions:
-
Acid Hydrolysis: Reflux with 1M HCl at an elevated temperature (e.g., 60°C) for a specified period.
-
Base Hydrolysis: Reflux with 1M NaOH at an elevated temperature (e.g., 60°C) for a specified period.
-
Oxidative Degradation: Treat with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature or elevated temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined duration.
-
Photolytic Degradation: Expose the drug substance in solution and as a solid to UV and visible light.
Procedure:
-
Prepare solutions of Dienogest under the stress conditions mentioned above.
-
After the specified time, neutralize the acidic and basic solutions.
-
Dilute the stressed samples to a suitable concentration.
-
Analyze the stressed samples using the validated HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradation products) and the resolution between these peaks and the main Dienogest peak.
Expected Outcome:
The HPLC method should be able to resolve the peak of Dienogest from all degradation products formed under the various stress conditions, demonstrating its stability-indicating capability.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for Quality Control
The following diagram illustrates the general workflow for the quality control analysis of this compound in a pharmaceutical sample.
Caption: Workflow for HPLC analysis of this compound.
Signaling Pathway of Dienogest
Dienogest primarily exerts its pharmacological effects by acting as an agonist at the progesterone receptor (PR). This interaction initiates a cascade of downstream signaling events that ultimately regulate gene expression and cellular function. The following diagram illustrates a simplified signaling pathway for Dienogest.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. iosrjournals.org [iosrjournals.org]
- 4. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jddtonline.info [jddtonline.info]
- 7. researchgate.net [researchgate.net]
Application Note: Ultrasensitive Quantification of Dimethoxy Dienogest in Human Plasma using LC-MS/MS
Abstract
This application note presents a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the trace-level detection and quantification of Dimethoxy Dienogest, a potential metabolite or impurity of the synthetic progestin Dienogest, in human plasma. The method employs a simple liquid-liquid extraction (LLE) for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. The protocol is designed to offer high selectivity and accuracy, making it suitable for pharmacokinetic studies, drug metabolism research, and quality control of pharmaceutical formulations.
Introduction
Dienogest is a fourth-generation synthetic progestin widely used in oral contraceptives and for the treatment of endometriosis.[1][2] It exerts its therapeutic effects primarily through agonism of the progesterone receptor, leading to antiproliferative, immunologic, and antiangiogenic effects on endometrial tissue.[2][3] The metabolism of Dienogest is extensive, primarily mediated by the cytochrome P450 enzyme CYP3A4, resulting in various hydroxylated and conjugated metabolites that are generally considered pharmacologically inactive.[1][3][4]
This compound has been identified as a potential impurity in Dienogest formulations, referred to as Impurity F in the European Pharmacopoeia.[5] The monitoring of such related substances is crucial for ensuring the safety and efficacy of the drug product. Furthermore, understanding the metabolic fate of Dienogest requires sensitive analytical methods to detect and quantify trace levels of its metabolites in biological matrices. This application note provides a detailed protocol for a proposed LC-MS/MS method for the trace-level analysis of this compound in human plasma, based on established methods for the parent compound, Dienogest.
Experimental
Materials and Reagents
-
Dienogest and this compound reference standards
-
Levonorgestrel-d6 (Internal Standard, IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
Human plasma (K2-EDTA)
-
Methyl tert-butyl ether (MTBE)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera LC-30AD or equivalent
-
Mass Spectrometer: Shimadzu LCMS-8050 Triple Quadrupole or equivalent with a heated electrospray ionization (ESI) source
-
Analytical Column: Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) or equivalent C18 column[6]
Sample Preparation
A simple and efficient liquid-liquid extraction (LLE) method is employed for the extraction of this compound and the internal standard from human plasma.[6][7]
-
Pipette 200 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution (Levonorgestrel-d6, 100 ng/mL in methanol).
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (Acetonitrile:5 mM Ammonium Acetate, 70:30, v/v) and inject 10 µL into the LC-MS/MS system.[6]
Liquid Chromatography
Chromatographic separation is achieved using a gradient elution on a C18 column to ensure optimal separation of the analyte from potential matrix interferences.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Flow Rate: 0.60 mL/min[6]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30% to 95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95% to 30% B
-
3.6-5.0 min: 30% B
-
Mass Spectrometry
The mass spectrometer is operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of this compound and the internal standard. The proposed MRM transitions are based on the structure of this compound, and would require experimental optimization.
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 4.5 kV
-
Nebulizing Gas Flow: 3 L/min
-
Drying Gas Flow: 15 L/min
-
Desolvation Line Temperature: 250°C
-
Heat Block Temperature: 400°C
Table 1: Proposed MRM Transitions for this compound and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 342.2 | To be determined | To be determined |
| Dienogest | 312.3 | 135.3 | Optimized value |
| Levonorgestrel-d6 (IS) | 319.0 | 251.3 | Optimized value |
Note: The MRM transitions and collision energies for this compound need to be determined experimentally by infusing a standard solution into the mass spectrometer.
Quantitative Data Summary
The following table summarizes the reported quantitative performance for the analysis of Dienogest in human plasma from various studies. A hypothetical performance for the proposed this compound method is also included for illustrative purposes.
Table 2: Summary of Quantitative LC-MS/MS Method Parameters for Dienogest and Hypothetical Parameters for this compound in Human Plasma
| Parameter | Dienogest[6] | Dienogest[8] | This compound (Hypothetical) |
| Linearity Range (ng/mL) | 1.003 - 200.896 | 5 - 100 | 0.1 - 50 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.003 | 5 | 0.1 |
| Intra-day Precision (%RSD) | < 3.97 | < 10 | < 15 |
| Inter-day Precision (%RSD) | < 6.10 | < 10 | < 15 |
| Accuracy (%) | ± 4.0 | -3.7 to 11.3 | ± 15 |
| Recovery (%) | Not Reported | 92.5 - 106.4 | > 85 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Dienogest Signaling Pathway
Caption: Simplified signaling pathway of Dienogest in endometrial tissue.
Conclusion
This application note outlines a comprehensive and sensitive LC-MS/MS method for the determination of trace levels of this compound in human plasma. The proposed protocol, based on established methods for Dienogest, offers a robust framework for researchers in drug development, clinical pharmacology, and pharmaceutical quality control. The detailed experimental procedures and performance characteristics provide a solid starting point for the validation and implementation of this method in a laboratory setting. Further optimization and validation of the mass spectrometric parameters for this compound are recommended to ensure the highest level of accuracy and precision.
References
- 1. Dienogest - Wikipedia [en.wikipedia.org]
- 2. Dienogest | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Dienogest Related Substances by LC | Phenomenex [phenomenex.com]
- 6. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Dienogest Impurity E in Analytical Method Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. The quality and safety of the active pharmaceutical ingredient (API) are ensured by controlling the levels of impurities. Dienogest Impurity E, chemically identified as [17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17α-yl]acetonitrile (CAS No: 102193-41-9), is a known related substance of Dienogest.[1][2][3] Regulatory bodies, following guidelines such as those from the International Council for Harmonisation (ICH), mandate the validation of analytical procedures to ensure they are suitable for their intended purpose, which includes the accurate quantification of impurities.[4][5][6][7]
These application notes provide a comprehensive protocol for the use of Dienogest Impurity E as a reference standard in the validation of a High-Performance Liquid Chromatography (HPLC) method for the determination of related substances in Dienogest. The validation parameters addressed include specificity, linearity, accuracy, precision, and limit of quantification (LOQ), in accordance with ICH Q2(R2) guidelines.[4][5][6][7]
Materials and Reagents
-
Dienogest API (Reference Standard)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Analytical balance
Instrumentation
-
HPLC system equipped with a UV detector or a Diode Array Detector (DAD)
-
Chromatographic data acquisition and processing software
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent)
-
pH meter
Chromatographic Conditions (Example)
A gradient HPLC method is often suitable for separating Dienogest from its impurities. The following is a representative set of conditions that should be optimized as necessary.
| Parameter | Condition |
| Mobile Phase A | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-10 min: 30% B, 10-30 min: 30-70% B, 30-35 min: 70% B, 35-36 min: 70-30% B, 36-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
The following protocols detail the steps for validating an analytical method for Dienogest impurities using Dienogest Impurity E.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[10]
Protocol:
-
Blank Preparation: Prepare the diluent and inject it into the HPLC system.
-
Dienogest Standard Solution: Prepare a solution of Dienogest reference standard at the working concentration (e.g., 1000 µg/mL).
-
Dienogest Impurity E Standard Solution: Prepare a solution of Dienogest Impurity E reference standard at a concentration corresponding to the specification limit (e.g., 1.5 µg/mL, which corresponds to 0.15%).
-
Spiked Solution: Prepare a solution of Dienogest reference standard spiked with Dienogest Impurity E at the specification limit.
-
Analysis: Inject all solutions into the HPLC system and record the chromatograms.
Acceptance Criteria:
-
The blank should not show any interfering peaks at the retention times of Dienogest and Dienogest Impurity E.[10]
-
Dienogest Impurity E should be well-resolved from the Dienogest peak (Resolution > 2.0).
-
Peak purity analysis (if using a DAD) should confirm the spectral homogeneity of the Dienogest and Dienogest Impurity E peaks in the spiked solution.
Specificity Workflow
References
- 1. Dienogest EP Impurity E | 102193-41-9 [chemicea.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. chemfeel.com [chemfeel.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. tlcstandards.com [tlcstandards.com]
- 10. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
Application Note: Analytical Techniques for Impurity Profiling of Synthetic Progestins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Synthetic progestins are a critical class of active pharmaceutical ingredients (APIs) used in hormonal contraceptives and hormone replacement therapies. Ensuring the purity and safety of these compounds is paramount. Impurity profiling, the identification and quantification of all potential impurities in a drug substance, is a crucial step in drug development and manufacturing. This application note provides a detailed overview of modern analytical techniques for the comprehensive impurity profiling of synthetic progestins, complete with experimental protocols and data presentation guidelines.
Impurities in synthetic progestins can arise from various sources, including the manufacturing process (e.g., starting materials, by-products, intermediates, and reagents), degradation of the API during storage, or interaction with packaging materials.[1] These impurities, even at trace levels, can impact the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for the reporting, identification, and qualification of impurities in new drug substances.[2][3]
This document outlines robust analytical methodologies, primarily focusing on high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (UPLC), and mass spectrometry (MS), for the effective separation, identification, and quantification of progestin-related impurities.
Regulatory Framework
The ICH Q3A(R2) guideline provides a framework for the control of impurities in new drug substances. It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
Table 1: ICH Thresholds for Reporting, Identification, and Qualification of Impurities
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% | 0.15% |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Source: ICH Q3A(R2) Guideline[4]
Common Synthetic Progestins and Their Potential Impurities
A thorough understanding of the synthetic route and potential degradation pathways is essential for effective impurity profiling. Common synthetic progestins for which impurity profiling is critical include Levonorgestrel, Norethindrone, Drospirenone, Gestodene, and Dienogest. Impurities can be process-related or degradation products.[3][5]
Table 2: Examples of Synthetic Progestins and Known Impurities
| Progestin | Common Impurities/Degradants | Source |
| Levonorgestrel | 17α-Ethinylestradiol, Estrone | Process-related, Degradation[6] |
| Drospirenone | 17α-(3-hydroxypropyl)-6β, 7β, 15β, 16β-dimethylene-5β-androstane-3β,5,17β-triol | Alkaline degradation[7] |
| 3-oxo-15α,16α-dihydro-3'H-cyclopropa[8][9]-17α-pregna-4,6-diene-21,17-carbolactone | Acidic degradation[7] | |
| Biphenyl moiety | Oxidative degradation[8][9] | |
| Dienogest | DNG-I, DNG-II, DNG-III | Process-related/Degradation[10] |
| Gestodene | Process-related impurities, Degradation products | Synthesis, Storage[3][11] |
Experimental Workflow for Impurity Profiling
A systematic approach is necessary for the successful identification and quantification of impurities. The following workflow outlines the key steps involved.
Caption: A typical experimental workflow for impurity profiling of synthetic progestins.
Detailed Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for Levonorgestrel
This protocol describes a reversed-phase HPLC method for the separation and quantification of Levonorgestrel and its related substances.
Chromatographic Conditions:
-
Column: Hypersil ODS C8 (125 mm x 4.6 mm, 5 µm)[12]
-
Mobile Phase: Acetonitrile:Water (50:50, v/v)[12]
-
Flow Rate: 1.3 mL/min[12]
-
Detection: UV at 242 nm[12]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Levonorgestrel reference standard in the mobile phase. Further dilute to achieve a working concentration of approximately 10 µg/mL.
-
Test Solution: For tablets, weigh and finely powder a representative number of tablets. Dissolve a portion of the powder equivalent to one tablet in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter.
Forced Degradation Studies:
-
Acid Degradation: Reflux the drug substance in 0.1 N HCl at 80°C.
-
Base Degradation: Reflux the drug substance in 0.1 N NaOH at 80°C.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat at 105°C.
-
Photolytic Degradation: Expose the drug substance to UV light.
Protocol 2: UPLC-MS/MS Method for Norethindrone
This protocol is suitable for the sensitive quantification of Norethindrone, particularly in biological matrices, and can be adapted for impurity profiling.
Chromatographic and Mass Spectrometric Conditions:
-
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2]
-
Mobile Phase:
-
Gradient: Isocratic[2]
-
Flow Rate: 0.5 mL/min
-
Mass Spectrometer: AB Sciex API-6500[2]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transition: 314.2 → 124.2 m/z[2]
Sample Preparation and Derivatization:
Due to the poor ionization of Norethindrone, derivatization can enhance sensitivity.
-
Extract Norethindrone from the sample matrix using liquid-liquid extraction.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a solution of hydroxylamine in a suitable buffer and heat to form the oxime derivative.[2]
-
Inject the derivatized sample into the UPLC-MS/MS system.
Protocol 3: UPLC Method for Drospirenone and its Degradation Products
This protocol outlines a UPLC method for the simultaneous determination of Drospirenone and its degradation products.
Chromatographic Conditions:
-
Column: Luna C18 (100 x 2.6 mm, 1.6 µm)[13]
-
Mobile Phase: 0.1% Formic acid in water:Acetonitrile (30:70, v/v)[13]
-
Flow Rate: 1.0 mL/min[13]
-
Detection: UV at 262 nm[13]
-
Column Temperature: Ambient
Forced Degradation Data for Drospirenone:
The following table summarizes the degradation of Drospirenone under various stress conditions.
Table 3: Forced Degradation of Drospirenone
| Stress Condition | % Degradation |
| 1% H₂O₂ (1 hour) | 19%[8][9] |
| 3% H₂O₂ (80°C) | >19%[8][9] |
Note: The extent of degradation will vary based on the specific conditions (time, temperature, reagent concentration).
Protocol 4: Stability-Indicating RP-HPLC Method for Dienogest
This protocol details a method for the analysis of Dienogest and its degradation products.
Chromatographic Conditions:
-
Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm)[14]
-
Mobile Phase: 40% Acetonitrile in water[14]
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 305 nm[10]
-
Column Temperature: Ambient
Forced Degradation Data for Dienogest:
Table 4: Forced Degradation of Dienogest
| Stress Condition | % Degradation |
| 1M HCl (45°C, 30 min) | 9.9%[10] |
| 1M NaOH (45°C, 15 min) | 8.7%[10] |
| 2.5% H₂O₂ (45°C, 30 min) | 8.2%[10] |
| Water (45°C, 3 hours) | 2.2%[10] |
| Dry Heat (105°C, 15 hours) | 2.5%[10] |
Progesterone Receptor Signaling Pathway
Synthetic progestins exert their biological effects primarily by binding to and activating the progesterone receptor (PR). Understanding this signaling pathway is crucial for evaluating the potential biological impact of any impurities that may also interact with the receptor.
Caption: A simplified diagram of the classical progesterone receptor signaling pathway.
Conclusion
The analytical techniques and protocols outlined in this application note provide a robust framework for the comprehensive impurity profiling of synthetic progestins. The use of stability-indicating HPLC and UPLC methods, coupled with mass spectrometry for structural elucidation, is essential for ensuring the quality, safety, and efficacy of these important pharmaceutical products. Adherence to regulatory guidelines, such as those from the ICH, is mandatory throughout the drug development and manufacturing process.
References
- 1. researchgate.net [researchgate.net]
- 2. qps.com [qps.com]
- 3. veeprho.com [veeprho.com]
- 4. Simultaneous determination of norethindrone and ethinyl estradiol in human plasma by high performance liquid chromatography with tandem mass spectrometry--experiences on developing a highly selective method using derivatization reagent for enhancing sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 7. ijper.org [ijper.org]
- 8. ijpsr.com [ijpsr.com]
- 9. researchgate.net [researchgate.net]
- 10. impactfactor.org [impactfactor.org]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. japsonline.com [japsonline.com]
- 14. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for In Vitro Cell-Based Assays Using Dienogest
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dienogest and its In Vitro Applications
Dienogest is a synthetic progestogen derived from 19-nortestosterone, exhibiting potent progestogenic and anti-androgenic properties.[1] It is utilized in oral contraceptives and for the management of endometriosis.[1] In the context of in vitro research, "Dimethoxy Dienogest" is recognized as an impurity or a synthetic intermediate in the manufacturing of Dienogest.[2][3][4] Consequently, the following application notes and protocols are focused on the active pharmaceutical ingredient, Dienogest, to provide relevant and actionable insights for cell-based assays.
Dienogest's mechanism of action involves agonism at the progesterone receptor (PR) and antagonism at the androgen receptor (AR).[1][5][6] Its effects on endometrial cells include the inhibition of proliferation, reduction of aromatase and cyclooxygenase-2 expression, and suppression of prostaglandin E₂ production.[7][8][9][10][11] These characteristics make Dienogest a valuable compound for in vitro studies in endocrinology, reproductive biology, and oncology.
These application notes provide a framework for designing and conducting in vitro cell-based assays to investigate the biological activities of Dienogest. The protocols are intended as a guide and may require optimization based on specific cell lines and experimental conditions.
Data Presentation: Quantitative In Vitro Data for Dienogest
The following tables summarize key quantitative data from in vitro studies on Dienogest, providing a reference for expected experimental outcomes.
Table 1: Effect of Dienogest on Cell Proliferation and Viability
| Cell Line | Assay Type | Concentration | Incubation Time | Observed Effect | Reference |
| Endometrial Ishikawa Cells | BrdU Incorporation | 10⁻¹⁰ M to 10⁻⁵ M | Up to 72 h | Significant reduction in cell proliferation | [12] |
| Human Endometrial Stromal Cells (ESCs) | Cell Viability Assay | 10⁻⁶ M | 48 h | Significant decrease in estradiol-induced cell viability | [13] |
| Immortalized Human Endometrial Epithelial Cells | Cell Proliferation Assay | Not specified | Not specified | Direct inhibition of proliferation | [7] |
Table 2: Effect of Dienogest on Gene and Protein Expression
| Cell Line | Target Gene/Protein | Concentration | Incubation Time | Observed Effect | Reference |
| Ovarian Endometriotic Stromal Cells | Matrix Metalloproteinases (MMPs) | 10⁻⁶ M | Not specified | Downregulation of MMP-1, -3, -10, -25, and -27 | [11] |
| Immortalized Human Endometrial Epithelial Cells | Cyclin D1 mRNA | Not specified | 6 h | Significant decrease in expression | [7] |
| Immortalized Human Endometrial Epithelial Cells | Cyclin E1 mRNA | Not specified | 12 h | Significant decrease in expression | [7] |
| Immortalized Human Endometrial Epithelial Cells | Cyclin D1 and E1 Protein | Not specified | 24 h | Decreased expression | [7] |
| Endometrial Mesenchymal Stem Cells (from endometriosis tissue) | CXCL12 and Ki67 | Not specified | Not specified | Drastic decline in expression | [14] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of Dienogest on the viability of adherent cell lines, such as endometrial or prostate cancer cells.
Materials:
-
Target cells (e.g., Ishikawa, T47D, LNCaP)
-
Complete cell culture medium
-
Dienogest (dissolved in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of Dienogest in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of Dienogest. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Androgen Receptor (AR) Antagonist Assay (Reporter Gene Assay)
This protocol outlines a method to evaluate the anti-androgenic activity of Dienogest using a cell line stably transfected with a human AR and an androgen-responsive reporter gene (e.g., luciferase).
Materials:
-
AR-responsive reporter cell line (e.g., MDA-kb2)
-
Cell culture medium (specific to the cell line)
-
Dienogest (dissolved in DMSO)
-
A potent AR agonist (e.g., Dihydrotestosterone - DHT)
-
Luciferase assay reagent
-
White, opaque 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding: Plate the reporter cells in a white, opaque 96-well plate at a density that will result in 80-90% confluency at the end of the assay.
-
Compound and Agonist Treatment:
-
Prepare serial dilutions of Dienogest in the culture medium.
-
Prepare a solution of the AR agonist (e.g., DHT) at a concentration that induces a submaximal response (e.g., EC₅₀).
-
Add the Dienogest dilutions to the wells.
-
Shortly after, add the AR agonist to all wells except the negative control. Include a positive control (agonist only) and a vehicle control.
-
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Determine the inhibitory effect of Dienogest by comparing the luciferase activity in the presence of both Dienogest and the AR agonist to the activity with the agonist alone. Calculate the IC₅₀ value for Dienogest.
Visualizations
Caption: Simplified signaling pathways of Dienogest's progestogenic and anti-androgenic actions.
Caption: Experimental workflow for a cell viability assay (MTT) with Dienogest.
References
- 1. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 102193-41-9 [chemicalbook.com]
- 3. Dimethoxy 17-epi-Dienogest () for sale [vulcanchem.com]
- 4. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells [ouci.dntb.gov.ua]
- 9. iasp-pain.org [iasp-pain.org]
- 10. (PDF) Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells (2023) | Hiroshi Honda [scispace.com]
- 11. Genome-Wide Gene Expression Profiling Reveals the Direct Effect of Dienogest on Ovarian Endometriotic Stromal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. magistralbr.caldic.com [magistralbr.caldic.com]
- 13. mdpi.com [mdpi.com]
- 14. Different Effect of Dienogest on Endometrium Mesenchymal Stem Cells Derived from Healthy and Endometriosis Tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Studies of Dienogest
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation studies are a critical component of the drug development process, providing valuable insights into the intrinsic stability of a drug substance like Dienogest. These studies involve subjecting the drug to a variety of stress conditions that are more severe than accelerated stability conditions. The data generated is instrumental in developing and validating stability-indicating analytical methods, elucidating degradation pathways, and identifying potential degradation products. This information is essential for formulation development, packaging selection, and for meeting regulatory requirements.
Dienogest, a synthetic progestin, is susceptible to degradation under various conditions, which can impact its safety and efficacy.[1] This document provides detailed application notes and protocols for conducting forced degradation studies on Dienogest and its impurities, in accordance with the International Council for Harmonisation (ICH) guidelines.
Experimental Workflow
The following diagram illustrates the general workflow for conducting forced degradation studies on Dienogest.
References
Preparation of Dimethoxy Dienogest Stock Solutions for Cellular and Biochemical Assays
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dimethoxy Dienogest, a key impurity and metabolite of the synthetic progestin Dienogest, is crucial for comprehensive pharmacological and toxicological profiling in drug development.[1][2][3] Accurate and reproducible in vitro and in vivo assays rely on the correct preparation of stock solutions. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure consistency and reliability in experimental outcomes.
Physicochemical Properties
A summary of the relevant physicochemical properties for this compound and its parent compound, Dienogest, is provided below. This data is essential for selecting the appropriate solvent and storage conditions.
| Property | This compound | Dienogest (Parent Compound) |
| CAS Number | 102193-41-9 | 65928-58-7 |
| Molecular Formula | C₂₂H₃₁NO₃ | C₂₀H₂₅NO₂ |
| Molecular Weight | 357.49 g/mol [4] | 311.4 g/mol [5] |
| Appearance | Off-White to Pale Yellow Solid[2] | Crystalline solid[1][5] |
| Solubility | Slightly Soluble: Chloroform, Ethyl Acetate, Pyridine[2] | Soluble: Ethanol (~20 mg/mL), DMSO (0.1 - 62 mg/mL), Dimethylformamide (DMF) (~2 mg/mL)[1][4][5] |
| Aqueous Buffers: Data not available | Sparingly Soluble: Aqueous Buffers[1][5] | |
| Storage (Solid) | -20°C Freezer[2][4] | -20°C[1][5] |
| Stability (Solid) | Data not available | ≥ 4 years at -20°C[5] |
Experimental Protocol: Preparation of Stock Solutions
This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO. Due to the limited solubility data for this compound, the protocol is based on the established procedures for its parent compound, Dienogest, and general best practices for handling steroid compounds.
3.1. Materials and Equipment
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Sterile, conical-bottom polypropylene or glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
3.2. Procedure
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.[6]
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound into the vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.57 mg of this compound (Molecular Weight = 357.49 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound. For the example above, add 1 mL of DMSO.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to aid dissolution, similar to the procedure for Dienogest.[7]
-
Sterilization (Optional): If required for the specific assay, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile vials to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Based on data for Dienogest, stock solutions in DMSO are stable for at least one month when stored at -20°C.[4]
3.3. Preparation of Working Solutions
To prepare working solutions, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration using the appropriate cell culture medium or assay buffer. It is recommended to prepare working solutions fresh for each experiment. For aqueous dilutions of steroid compounds, it is often necessary to first dilute the DMSO stock in a solvent like ethanol before further dilution in aqueous buffer to prevent precipitation.[1]
Workflow Diagram
The following diagram illustrates the key steps in the preparation of a this compound stock solution.
Caption: Workflow for preparing this compound stock solutions.
Signaling Pathway Considerations
This compound is studied in the context of the pharmacology of Dienogest, which is a selective progesterone receptor (PR) agonist.[1][5] Dienogest also exhibits antiandrogenic activity. Therefore, assays involving this compound will likely investigate its effects on these signaling pathways. The diagram below illustrates a simplified representation of the progesterone receptor signaling pathway.
Caption: Simplified progesterone receptor signaling pathway.
Conclusion
The protocol described in this application note provides a standardized method for the preparation of this compound stock solutions. Adherence to these guidelines will help ensure the accuracy and reproducibility of experimental results in studies investigating the biological activity of this compound. Researchers should always consult the specific product information and safety data sheets for any additional handling and safety precautions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. uspnf.com [uspnf.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Collection - Measurement and Correlation of the Solubility of Dienogest in Twelve Pure and Water + Methanol Binary Solvents at Temperatures from 273.15 to 318.15 K - Journal of Chemical & Engineering Data - Figshare [figshare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The influence of the solvents DMSO and ethanol on the genotoxicity of alpha,beta-unsaturated aldehydes in the SOS chromotest - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Chromatographic Separation of Dienogest and its Dimethoxy Impurity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the chromatographic separation of Dienogest and its related dimethoxy impurity, officially designated as Impurity F in the European Pharmacopoeia (Ph. Eur.). The method outlined is based on the specifications of the Ph. Eur. Monograph 2732, ensuring a robust and reproducible separation suitable for quality control and stability testing in pharmaceutical development and manufacturing. The protocol includes comprehensive experimental parameters, system suitability requirements, and data presentation to facilitate immediate implementation in a laboratory setting.
Introduction
Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. One critical process-related impurity is the dimethoxy derivative of Dienogest, referred to as Impurity F. The European Pharmacopoeia outlines a specific high-performance liquid chromatography (HPLC) method in Monograph 2732 for the separation and control of related substances in Dienogest. This application note presents a detailed methodology based on this pharmacopoeial method, focusing on the successful separation of Dienogest from its dimethoxy impurity.
Experimental Protocol
This protocol is aligned with the European Pharmacopoeia Monograph 2732 for the analysis of Dienogest and its related substances.[1][2]
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Specification |
| Column | Kinetex® 3.5 µm XB-C18, 150 x 4.6 mm (or equivalent L1 column) |
| Mobile Phase | A gradient of an aqueous buffer and an organic solvent (Details below) |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 35 °C[1] |
| Detection Wavelength | 210 nm[1] |
| Injection Volume | 15 µL[1] |
| Run Time | Approximately 30 minutes |
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Prepare a suitable aqueous buffer as specified in the Ph. Eur. Monograph 2732.
-
Mobile Phase B (Organic): Acetonitrile
Gradient Program:
A specific gradient program is utilized to achieve the optimal separation. The exact gradient timings and compositions should be followed as per the Ph. Eur. Monograph 2732.
Standard and Sample Preparation
System Suitability Solution (SSS):
-
Accurately weigh approximately 2.5 mg of Dienogest for system suitability Chemical Reference Substance (CRS), which contains Impurity F.[1]
-
Dissolve the CRS in 2.0 mL of acetonitrile.[1]
-
Dilute to a final volume of 5.0 mL with water.[1]
Test Solution:
Prepare a solution of the Dienogest sample to be analyzed in a suitable solvent at a concentration specified in the monograph.
Data and Results
The following table summarizes the expected chromatographic parameters for Dienogest and its dimethoxy impurity (Impurity F) under the specified conditions.
| Compound | Retention Time (approx.) | Relative Retention Time (RRT) |
| Dienogest | 19 min[1] | 1.00 |
| Dimethoxy Impurity (F) | 20.9 min | ~1.1[1] |
System Suitability
The system suitability is critical to ensure the validity of the analytical results. The following criteria must be met:
| Parameter | Requirement | Observed Value |
| Resolution (Rs) | Minimum of 4.0 between the peaks of Dienogest and Impurity F[1] | 6.22[1] |
The high resolution between Dienogest and Impurity F demonstrates the method's capability to accurately quantify the impurity even at low levels.
Experimental Workflow
The following diagram illustrates the logical workflow for the chromatographic analysis of Dienogest and its dimethoxy impurity.
Caption: Workflow for Dienogest Impurity Analysis.
Discussion
The presented HPLC method, in accordance with the European Pharmacopoeia Monograph 2732, provides a reliable and robust means for the separation of Dienogest from its dimethoxy impurity (Impurity F). The use of a Kinetex® XB-C18 core-shell column, or an equivalent L1 packing, allows for excellent resolution and peak shape, exceeding the system suitability requirements of the monograph. This method is suitable for routine quality control analysis of Dienogest drug substance and finished products, as well as for stability studies to monitor the formation of this impurity over time.
Conclusion
This application note details a validated HPLC method for the separation of Dienogest and its dimethoxy impurity. The provided protocol, based on the European Pharmacopoeia, along with the expected performance data, will enable researchers and analytical scientists to effectively implement this method for the quality assessment of Dienogest.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Dimethoxy Dienogest
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of Dimethoxy Dienogest.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its relevance?
A1: this compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, is recognized as a key intermediate and an impurity in the synthesis of Dienogest, a synthetic progestin used in oral contraceptives.[1][2][3][4] Optimizing its synthesis is crucial for improving the overall efficiency and purity of the final Dienogest active pharmaceutical ingredient (API).
Q2: What is the general synthetic strategy for obtaining this compound?
A2: The synthesis typically begins with an appropriate steroid precursor, such as estra-4,9-diene-3,17-dione. The strategy involves a two-step process:
-
Ketal Protection: Selective protection of the 3-keto group as a 3,3-dimethoxy ketal. This prevents it from reacting in the subsequent step.
-
Cyanomethylation: Introduction of a cyanomethyl group at the 17-position.
Q3: Why is the 3-keto group protected with a dimethoxy ketal?
A3: The cyanomethylation step often requires strong basic conditions. The dimethoxy ketal is stable under these conditions, preventing unwanted side reactions at the 3-position.[5] Using a robust protecting group is critical for achieving a high yield of the desired 17-substituted product.[5]
Q4: What are the most critical parameters to control during the synthesis?
A4: The most critical parameters are:
-
Anhydrous Conditions: Particularly during the ketalization step, as water can inhibit the reaction.
-
Temperature Control: Both steps are temperature-sensitive. Low temperatures are often required during cyanomethylation to minimize side-product formation.
-
Reagent Purity: The purity of solvents and reagents, especially the base used in cyanomethylation, directly impacts reaction efficiency and impurity profiles.
-
Inert Atmosphere: Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of sensitive reagents and intermediates.
Experimental Workflow
The overall synthesis can be visualized as a two-step process.
Troubleshooting Guides
Step 1: Ketal Protection of the 3-Keto Group
Q: I'm observing low yields for the 3,3-dimethoxy protected intermediate. What are the likely causes and solutions?
A: Low yields in this step are commonly due to incomplete reaction or product degradation during workup.
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Potential Cause 1: Presence of Water. Ketal formation is a reversible equilibrium reaction where water is a byproduct. Any water present in the reaction mixture will push the equilibrium back towards the starting material.
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Consider performing the reaction in a setup with a Dean-Stark trap to azeotropically remove water as it is formed.
-
-
Potential Cause 2: Ineffective Acid Catalyst. The catalyst may be old, inactive, or used in an insufficient amount.
-
Solution: Use a fresh batch of the acid catalyst (e.g., p-toluenesulfonic acid). Perform a small-scale trial to determine the optimal catalyst loading.
-
-
Potential Cause 3: Unfavorable Reaction Equilibrium. The equilibrium may not favor product formation under the current conditions.
-
Solution: Use a large excess of the ketalizing reagent (e.g., trimethyl orthoformate or methanol/triethyl orthoformate) to drive the reaction forward.
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Step 2: Cyanomethylation at the 17-Position
Q: The cyanomethylation reaction is sluggish and does not go to completion. How can I improve the conversion rate?
A: Incomplete conversion is often related to the reactivity of the base or the reaction conditions. Several patents note that the choice of base and solvent is critical for reactions at the 17-position.[5][6]
-
Potential Cause 1: Insufficiently Strong Base. The base may not be strong enough to deprotonate acetonitrile effectively to generate the required nucleophile.
-
Solution: Switch to a stronger, non-nucleophilic base. Common choices include lithium diisopropylamide (LDA) or hexamethyldisilazide (LiHMDS).[6] Ensure the base is fresh and properly titrated if prepared in-house.
-
-
Potential Cause 2: Reaction Temperature is Too Low. While low temperatures are needed to prevent side reactions, an excessively low temperature can significantly slow down the desired reaction.
-
Solution: Monitor the reaction by TLC or LC-MS. If conversion is slow, consider slowly raising the temperature (e.g., from -78°C to -40°C) and monitoring for both product formation and the appearance of impurities.
-
Q: I am observing significant impurity formation during the cyanomethylation step. What can be done to improve the purity of the crude product?
A: Impurity formation is a common challenge, often due to side reactions like aldol condensation or epimerization.
-
Potential Cause 1: Aldol Side Reactions. The enolate of the 17-ketone can react with another molecule of the ketone, or acetonitrile can undergo self-condensation.
-
Solution: Maintain a low reaction temperature (typically -78°C). Add the ketone substrate slowly to a pre-formed solution of the deprotonated acetonitrile to ensure the ketone is always the limiting reagent in the immediate reaction environment.
-
-
Potential Cause 2: Base Degradation. The strong base might be degrading the starting material or product.
-
Solution: Ensure the reaction time is not unnecessarily long. Once the reaction is complete (as determined by in-process controls), quench it promptly with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Troubleshooting Logic Flow
Quantitative Data & Optimization
The following tables present hypothetical data to guide the optimization process.
Table 1: Optimization of Cyanomethylation Reaction Conditions
| Entry | Base (1.5 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | KOtBu | THF | -40 | 8 | 45 |
| 2 | LDA | THF | -78 | 4 | 85 |
| 3 | LDA | THF | -40 | 2 | 78 (w/ impurities) |
| 4 | LiHMDS | THF | -78 | 4 | 88 |
| 5 | LiHMDS | Toluene | -78 | 6 | 75 |
Table 2: Effect of Ketalization Catalyst on Yield
| Entry | Catalyst (0.1 eq) | Time (h) | Yield (%) |
| 1 | p-Toluenesulfonic Acid (pTSA) | 6 | 92 |
| 2 | Pyridinium p-TSA (PPTS) | 12 | 85 |
| 3 | Amberlyst-15 | 10 | 89 |
| 4 | No Catalyst | 24 | < 5 |
Experimental Protocols
Protocol 1: Synthesis of 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one
Materials:
-
Estra-4,9-diene-3,17-dione (1.0 eq)
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Trimethyl orthoformate (10 eq)
-
Anhydrous Methanol
-
p-Toluenesulfonic acid (pTSA) (0.1 eq)
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Anhydrous Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and condenser, add estra-4,9-diene-3,17-dione and anhydrous toluene.
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Add anhydrous methanol and trimethyl orthoformate to the mixture.
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Add pTSA to the flask and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed (approx. 6-8 hours).
-
Cool the reaction mixture to room temperature and quench with saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by recrystallization from a suitable solvent like methanol.
Protocol 2: Synthesis of this compound (Cyanomethylation)
Materials:
-
3,3-dimethoxy-estra-5(10),9(11)-dien-17-one (1.0 eq)
-
Anhydrous Acetonitrile (3.0 eq)
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Lithium diisopropylamide (LDA) solution (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
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Saturated ammonium chloride solution
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Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Set up an oven-dried, three-neck flask under an inert nitrogen atmosphere.
-
Add anhydrous THF and anhydrous acetonitrile to the flask and cool the solution to -78°C in a dry ice/acetone bath.
-
Slowly add the LDA solution to the stirred acetonitrile/THF mixture, maintaining the temperature at -78°C. Stir for 30 minutes to ensure complete formation of the acetonitrile anion.
-
Dissolve the 3,3-dimethoxy-estra-5(10),9(11)-dien-17-one in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at -78°C and monitor its progress by TLC (approx. 4 hours).
-
Once the reaction is complete, quench by slowly adding saturated ammonium chloride solution.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure. The resulting crude this compound can be purified by column chromatography on silica gel.
References
- 1. theclinivex.com [theclinivex.com]
- 2. This compound | 102193-41-9 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Dienogest EP Impurity E | 102193-41-9 [chemicea.com]
- 5. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 6. CN102718828A - Preparation method for dienogest - Google Patents [patents.google.com]
Technical Support Center: Dimethoxy Dienogest Analysis by Reverse-Phase HPLC
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the reverse-phase high-performance liquid chromatography (RP-HPLC) analysis of Dimethoxy Dienogest.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound in RP-HPLC?
A1: Peak tailing for neutral or weakly acidic compounds like this compound (predicted pKa ≈ 13.57) is often attributed to secondary interactions with the stationary phase. While ionic interactions with residual silanols are a primary cause for basic compounds, with neutral molecules, hydrogen bonding between polar functional groups on the analyte and active sites on the silica packing material can lead to this issue. Other potential causes include column overload, extra-column volume, and column degradation.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: Given its very high predicted pKa, this compound is expected to be in a neutral state across the typical pH range used in reverse-phase HPLC (pH 2-8). Therefore, significant changes in peak shape due to pH-induced ionization are unlikely. However, operating at a low pH (e.g., around 2.5-3.5) can help to suppress the ionization of residual silanol groups on the silica-based stationary phase, minimizing potential secondary interactions that can contribute to peak tailing.
Q3: Can the choice of organic solvent in the mobile phase impact peak tailing?
A3: Yes, the choice and proportion of the organic solvent (e.g., acetonitrile or methanol) can influence peak shape. Acetonitrile and methanol have different selectivities and abilities to mask secondary interaction sites on the stationary phase. If you are observing peak tailing with one solvent, trying the other or adjusting the gradient profile can sometimes improve peak symmetry.
Q4: What are the signs of column overload, and how can it be addressed?
A4: Column overload is characterized by a "shark-fin" or right-triangle peak shape, where the front of the peak is steep, and the tail is broad. This occurs when the amount of sample injected exceeds the capacity of the column. To address this, reduce the concentration of the sample or decrease the injection volume.
Q5: When should I consider replacing my HPLC column?
A5: You should consider replacing your column if you observe persistent peak tailing, splitting, or broadening that cannot be resolved by other troubleshooting steps, such as mobile phase optimization or system checks. A significant loss of resolution, a sudden increase in backpressure that cannot be cleared by washing, or a noticeable change in retention times for standard compounds are also indicators of a deteriorating column.
Troubleshooting Guide: Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues for this compound.
Step 1: Initial Checks & System Suitability
Before making significant changes to your method, ensure your HPLC system is performing correctly.
-
System Suitability Test: Perform a system suitability test according to the European Pharmacopoeia (Ph. Eur.) Monograph 2732 for Dienogest. The resolution between the Dienogest and this compound (Impurity F) peaks should be a minimum of 4.0.[1] Failure to meet this indicates a problem with the column, mobile phase, or instrument.
-
Extra-Column Volume: Check for and minimize any unnecessary lengths of tubing, and ensure all connections are secure and properly fitted to reduce dead volume.
Step 2: Method-Related Troubleshooting
If the system is functioning correctly, the issue may lie within the analytical method.
dot
Caption: A workflow for troubleshooting peak tailing.
| Potential Cause | Recommended Action | Quantitative Parameters to Consider |
| Inappropriate Mobile Phase pH | Although this compound is neutral, a low pH can suppress silanol activity. Prepare a fresh mobile phase with a pH between 2.5 and 3.5 using an appropriate buffer (e.g., phosphate or formate). | pH: 2.5 - 3.5 |
| Suboptimal Mobile Phase Composition | Prepare fresh mobile phase, ensuring accurate proportions and thorough mixing. Consider evaluating different organic modifiers (e.g., switching from acetonitrile to methanol or vice versa). | Organic Modifier Concentration: Adjust by ±5% |
| Column Contamination | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) to remove strongly retained contaminants. | Flush Volume: At least 10-20 column volumes |
| Column Degradation | If the column is old or has been used extensively, it may be degraded. Replace with a new column of the same type. | Column Efficiency: Monitor plate count and asymmetry factor |
| Sample Overload | Reduce the concentration of the sample or the injection volume. | Injection Volume: Reduce by 50% as a starting point |
| Inappropriate Sample Solvent | The sample solvent should be as close in composition to the initial mobile phase as possible. If a stronger solvent is used for solubility, inject the smallest possible volume. |
Step 3: Advanced Troubleshooting
If the above steps do not resolve the issue, consider these advanced strategies.
-
Use of Mobile Phase Additives: For persistent tailing due to silanol interactions, a small amount of a silanol-masking agent, such as triethylamine (TEA), can be added to the mobile phase. However, this can be an irreversible modification to the column.
-
Column Chemistry: Consider using a column with a different stationary phase chemistry. An end-capped column or a column with a polar-embedded group may provide better peak shape for compounds susceptible to secondary interactions.
Experimental Protocol: Analysis of Dienogest and this compound (Impurity F)
This protocol is based on the European Pharmacopoeia Monograph 2732 for the related substances test of Dienogest.[1]
Chromatographic Conditions
| Parameter | Condition |
| Column | Kinetex 3.5 µm XB-C18, 150 x 4.6 mm (or equivalent end-capped extra-dense bonded octadecylsilyl silica gel for chromatography, 3.5 µm)[1] |
| Mobile Phase | Gradient elution (Refer to the specific monograph for the exact gradient profile of water and acetonitrile) |
| Flow Rate | Typically 1.0 - 1.5 mL/min (to be optimized) |
| Column Temperature | 35 °C[2] |
| Detection Wavelength | To be determined based on the UV spectra of Dienogest and this compound (a starting point could be around 240 nm or 305 nm as indicated for Dienogest in literature)[3] |
| Injection Volume | 10 µL (can be optimized) |
Sample Preparation
-
System Suitability Solution: Dissolve 2.5 mg of Dienogest for system suitability CRS (containing impurity F) in 2 mL of acetonitrile and dilute to 5.0 mL with water.[1]
-
Test Solution: Prepare a solution of the sample at a suitable concentration in the mobile phase or a solvent compatible with the initial mobile phase conditions.
System Suitability
-
The resolution between the peaks due to Dienogest and this compound (Impurity F) must be at least 4.0.[1]
dot
References
How to prevent the formation of Dimethoxy Dienogest in Dienogest synthesis
Technical Support Center: Dienogest Synthesis
Welcome to the technical support center for Dienogest synthesis. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address challenges encountered during synthesis, with a specific focus on preventing the formation of the Dimethoxy Dienogest impurity.
Troubleshooting Guide
This guide addresses specific issues related to the formation of this compound and related impurities during the synthesis process.
Q1: I am observing a significant peak corresponding to this compound in my final product analysis. What is the primary cause?
A1: The presence of this compound, chemically known as [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile, in your final product indicates an incomplete deprotection (hydrolysis) of its precursor, the 3,3-dimethoxy ketal intermediate.[1][2][3][4] This critical step involves an acid-catalyzed conversion of the 3-ketal into a 3-keto group and a subsequent shift of the double bonds to be in conjugation with this new keto group. An incomplete reaction is the most common cause for the persistence of this impurity.
Q2: My deketalization step is sluggish and results in a mixture of the desired Dienogest and a "diene impurity." How can I improve the conversion rate?
A2: The choice of acid and solvent system is critical for driving this reaction to completion. Using strong acids like hydrochloric acid, sulfuric acid, or hydrobromic acid can often lead to incomplete double bond migration, resulting in the formation of diene impurities.[1][5][6] To optimize this step, consider the following:
-
Acid Selection: Switching to perchloric acid has been shown to be highly effective in achieving a clean and complete conversion with minimal side products.[1][5][6]
-
Solvent System: Acetonitrile is the preferred solvent for this reaction. Studies have shown that it yields significantly lower levels of diene impurities compared to solvents like ethyl acetate or acetic acid.[5][6]
Q3: What are the optimal temperature conditions for the acid-catalyzed deprotection step to minimize impurity formation?
A3: Temperature control is crucial. The conversion of the dimethoxy intermediate to Dienogest using perchloric acid in acetonitrile should be carried out at a temperature ranging from 10°C to 50°C. For optimal results and to minimize degradation or side reactions, a controlled temperature range of 20°C to 30°C is highly recommended.[6]
Q4: Despite optimizing the reaction conditions, I still have unacceptable levels of this compound. How can I purify my crude product effectively?
A4: If the impurity persists, a final purification step is necessary. An effective method for purifying crude Dienogest is crystallization. A well-documented procedure involves using a solvent mixture of dimethylformamide (DMF) and water.[1][2] This crystallization process has been shown to effectively reduce the diene impurity to levels as low as 0.02%, yielding a high-purity final product suitable for pharmaceutical use.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (CAS No. 102193-41-9) is a key process-related impurity in the synthesis of Dienogest.[3][4] It is the immediate precursor to the final active pharmaceutical ingredient, differing by the presence of a dimethoxy ketal at the C3 position instead of a keto group.[1][3] It is also referred to as Dienogest Impurity E.[3][4]
Q2: Why is it crucial to control the level of this compound?
A2: In pharmaceutical manufacturing, strict control of impurities is required by regulatory agencies to ensure the safety and efficacy of the final drug product. The presence of process-related impurities like this compound above specified limits (e.g., typically less than 0.15% for known impurities) can affect the drug's stability, bioavailability, and potentially cause adverse effects.
Q3: What analytical method is used to detect and quantify this compound?
A3: The standard method for detecting and quantifying this compound and other related impurities is High-Performance Liquid Chromatography (HPLC).[1][5] A reversed-phase HPLC method, often with a C18 column and a mobile phase consisting of a water/acetonitrile mixture, is typically employed to achieve good separation of Dienogest from its impurities.[7] Purity is often reported as area percentage from the HPLC chromatogram.[1][5]
Data Presentation
The selection of the acid catalyst and solvent has a profound impact on the purity of the final Dienogest product. The table below summarizes the results from studies investigating these effects on the formation of a key diene impurity during the deketalization step.
| Acid Catalyst | Solvent | Dienogest Purity (%) | Diene Impurity (%) | Reference |
| Sulfuric Acid | Various | Incomplete Conversion | Variable, High | [1][5] |
| Hydrochloric Acid | Various | Incomplete Conversion | Variable, High | [1][5] |
| Acetic Acid | Acetic Acid | Lower | Higher than Acetonitrile | [5][6] |
| p-Toluene Sulfonic Acid | Various | Incomplete Conversion | Variable, High | [5][6] |
| Perchloric Acid | Acetonitrile | ~99.5% | ≤ 0.15% | [5][6] |
Table 1: Effect of Acid and Solvent on Dienogest Purity.
Experimental Protocols
Protocol 1: Optimized Deprotection of 3,3-Dimethoxy Dienogest Intermediate
This protocol describes the optimized conversion of the dimethoxy ketal intermediate to Dienogest with minimal impurity formation.
-
Reaction Setup: Charge a suitable reaction vessel with the 3,3-dimethoxy-17α-cyanomethyl-17β-hydroxy-estra-5(10),9(11)-diene intermediate (1 equivalent).
-
Solvent Addition: Add acetonitrile (approx. 5-10 volumes relative to the starting material). Stir the mixture to ensure complete dissolution or a homogenous slurry.
-
Temperature Control: Cool the reaction mixture to the target temperature range of 20-30°C using a water bath.
-
Catalyst Addition: Slowly add a solution of perchloric acid (a catalytic amount, to be optimized) to the stirred mixture while maintaining the temperature between 20-30°C.
-
Reaction Monitoring: Monitor the progress of the reaction by HPLC. Take aliquots from the reaction mixture at regular intervals (e.g., every 30 minutes) until the starting material is consumed (typically <0.2% remaining). The reaction is generally complete within 2-4 hours.
-
Work-up: Once the reaction is complete, quench the reaction by adding a suitable aqueous base (e.g., sodium bicarbonate solution) to neutralize the perchloric acid.
-
Isolation: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Dienogest.
-
Purification: Proceed with crystallization from a dimethylformamide/water mixture if further purification is required.[1]
Protocol 2: HPLC Method for Impurity Profiling
This protocol provides a general framework for the analysis of Dienogest and the this compound impurity.
-
Column: Thermo Hypersil BDS C18 (150 x 4.6 mm, 5 µm) or equivalent.[7]
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile (e.g., 60:40 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis or PDA detector set at an appropriate wavelength (e.g., 297-305 nm).[7][8]
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/water mixture (e.g., 50:50 v/v).[7]
-
Procedure:
-
Prepare a standard solution of Dienogest and a reference standard for this compound impurity in the diluent.
-
Prepare the sample solution of the reaction mixture or final product at a known concentration.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times relative to the standards.
-
Calculate the percentage of the impurity using the peak area percentage method.
-
Visualizations
Diagram 1: Dienogest Synthesis Pathway and Impurity Formation
Caption: Key conversion step in Dienogest synthesis.
Diagram 2: Troubleshooting Workflow for Impurity Detection
Caption: A logical workflow for troubleshooting impurity issues.
References
- 1. EP2560984B1 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 2. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 3. This compound | 102193-41-9 [chemicalbook.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
- 7. impactfactor.org [impactfactor.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Dienogest Impurity Analysis by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving mass spectrometry sensitivity for the analysis of Dienogest and its impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Dienogest?
A1: Dienogest impurities typically arise during the synthesis process or as degradation products.[1] Common impurities are often structurally similar to Dienogest and are monitored to ensure the safety and efficacy of the final drug product.[1] Some of the known impurities include Dienogest EP Impurity A, Impurity B, Impurity C, Impurity F, and others. These are available as reference standards from various suppliers for method development and validation.[1]
Q2: What is a typical precursor-to-product ion transition for Dienogest in positive ion ESI-MS/MS?
A2: A commonly used and sensitive precursor-to-product ion transition for Dienogest in positive ion electrospray ionization (ESI) tandem mass spectrometry (MS/MS) is m/z 312.3 → 135.3.[2] This transition is often used for quantification in pharmacokinetic studies.[2]
Q3: What are some general strategies to improve the sensitivity of my LC-MS method for Dienogest impurities?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analytes and remove matrix components that can cause ion suppression.[3][4]
-
Mobile Phase Composition: The choice of mobile phase additives can significantly impact ionization efficiency. Acidic modifiers like formic acid are commonly used in positive ESI mode to promote protonation.[3]
-
Ion Source Parameters: Fine-tune the ESI source parameters, such as capillary voltage, gas flows (nebulizing and drying gas), and temperature, to maximize the ion signal for Dienogest and its impurities.
-
MS/MS Parameters: Optimize the collision energy for each specific impurity to ensure the most abundant and stable fragment ion is produced, leading to a better signal-to-noise ratio.
Q4: How can I minimize matrix effects in my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS analysis of samples from complex matrices like pharmaceutical formulations. To mitigate these effects:
-
Improve Chromatographic Separation: Ensure that the impurities are well-separated from the active pharmaceutical ingredient (API) and any excipients.
-
Use a Divert Valve: Program a divert valve to send the highly concentrated API peak to waste, preventing it from entering and contaminating the mass spectrometer source.[3]
-
Employ Stable Isotope-Labeled Internal Standards: When available, these are the gold standard for compensating for matrix effects as they co-elute with the analyte and experience similar ionization suppression or enhancement.
-
Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix that is free of the analytes of interest to mimic the matrix effects seen in the samples.
Troubleshooting Guide
Issue 1: Low or No Signal for a Specific Dienogest Impurity
Possible Causes and Solutions:
-
Incorrect MS/MS Transition: You may be monitoring for a fragment that is not efficiently produced for that specific impurity.
-
Solution: If you have an impurity standard, perform a product ion scan to identify the most abundant fragment ions and select the optimal transition for your multiple reaction monitoring (MRM) method.
-
-
Poor Ionization of the Impurity: The impurity may not ionize well under the current ESI conditions.
-
Solution: Experiment with different mobile phase additives (e.g., ammonium formate) or consider a different ionization mode if your instrument allows (e.g., atmospheric pressure chemical ionization - APCI).
-
-
Degradation of the Impurity: The impurity may be unstable in the sample solvent or during the analytical run.
-
Solution: Prepare fresh samples and standards. Investigate the stability of the impurity in different solvents and at different temperatures.
-
-
Concentration Below the Limit of Detection (LOD): The amount of the impurity in your sample may be too low to be detected by your current method.
-
Solution: Concentrate your sample using SPE or LLE. Optimize your LC-MS method for higher sensitivity (see Q3 in the FAQ).
-
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broadening)
Possible Causes and Solutions:
-
Column Overload: Injecting too much of the sample, especially with a high concentration of the API, can lead to poor peak shape.
-
Solution: Dilute your sample or reduce the injection volume. Use a divert valve to prevent the main Dienogest peak from overloading the column and detector.[3]
-
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analytes and their interaction with the stationary phase.
-
Solution: Adjust the mobile phase pH to ensure the analytes are in a single ionic form.
-
-
Secondary Interactions with the Column: Residual silanol groups on the stationary phase can interact with the analytes, causing peak tailing.
-
Solution: Use a well-end-capped column or add a small amount of a competing base, like triethylamine, to the mobile phase (be cautious as this can suppress ionization in positive ESI).
-
Issue 3: High Background Noise or Contamination
Possible Causes and Solutions:
-
Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can lead to high background noise.
-
Solution: Use high-purity, LC-MS grade solvents and reagents.[3]
-
-
Carryover from Previous Injections: Dienogest or its impurities may adsorb to parts of the LC system and elute in subsequent runs.
-
Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent. Inject blanks between samples to monitor for carryover.
-
-
Contaminated MS Ion Source: The ion source can become contaminated over time, especially when analyzing high concentrations of API.
-
Solution: Regularly clean the ion source components according to the manufacturer's instructions.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for Dienogest from various LC-MS/MS methods. Data for specific impurities is often limited in publicly available literature and may need to be determined during in-house method validation.
| Analyte | Matrix | LLOQ / Calibration Range | Reference |
| Dienogest | Human Plasma | 1.003 - 200.896 ng/mL | [2] |
| Dienogest | Human Plasma | 5 - 100 ng/mL | [5][6] |
| Dienogest | Serum | 0.009 - 10 ng/mL (LLOQ: 0.009 ng/mL) | [7] |
| Dienogest | Rat Plasma | 1.0 µg/mL (LOQ) | [8] |
Experimental Protocols
Protocol 1: Sample Preparation of Dienogest Tablets for LC-MS Analysis
This protocol is a general guideline and should be optimized for your specific tablet formulation.
-
Tablet Powder Preparation: Weigh and finely powder a representative number of Dienogest tablets (e.g., 20 tablets).
-
Extraction: Accurately weigh a portion of the tablet powder equivalent to a single dose of Dienogest and transfer it to a volumetric flask.
-
Dissolution: Add a suitable solvent (e.g., a mixture of acetonitrile and water) to dissolve the Dienogest and its impurities. The choice of solvent may need to be optimized based on the solubility of the impurities.
-
Sonication and Dilution: Sonicate the flask for a specified time (e.g., 15-30 minutes) to ensure complete dissolution. Dilute to the mark with the same solvent.
-
Centrifugation/Filtration: Centrifuge an aliquot of the solution to pelletize any insoluble excipients. Filter the supernatant through a 0.22 µm filter (e.g., PTFE or PVDF) suitable for LC-MS analysis.
-
Further Dilution: Perform further dilutions as necessary to bring the concentration of Dienogest and its impurities within the calibration range of your LC-MS method.
Protocol 2: LC-MS/MS Method for Dienogest Analysis
This is a starting point for an LC-MS/MS method, based on a published method for Dienogest in plasma, which can be adapted for impurity analysis.[2]
-
LC System: UPLC or HPLC system capable of binary or quaternary gradients.
-
Column: A reversed-phase column, such as a C18 or Phenyl column (e.g., Zorbax XDB-Phenyl, 4.6 x 75 mm, 3.5 µm).[2]
-
Mobile Phase A: 5 mM Ammonium Acetate in water.[2]
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient: Develop a gradient to separate the impurities from the main Dienogest peak. A typical starting point could be a linear gradient from 30% B to 90% B over 10-15 minutes.
-
Flow Rate: 0.6 mL/min.[2]
-
Injection Volume: 5-10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Dienogest: m/z 312.3 → 135.3[2]
-
Impurities: To be determined by infusing impurity standards and performing product ion scans.
-
Visualizations
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of an expanded panel of progestins using liquid chromatography-tandem triple quadrupole mass spectrometry (LC-MS/MS) to monitor protocol compliance in hormonal contraceptive pharmacokinetic/pharmacodynamic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iosrjournals.org [iosrjournals.org]
Technical Support Center: Dienogest Solution Stability
Disclaimer: The following information pertains to Dienogest . The compound "Dimethoxy Dienogest" is not a standard recognized pharmaceutical substance; it is presumed the user is inquiring about the widely used progestin, Dienogest.
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Dienogest in solution for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Dienogest solution appears to be degrading. What are the common causes?
A1: Dienogest is susceptible to degradation under several conditions. The primary factors influencing its stability in solution are pH, exposure to oxidative agents, and light. Forced degradation studies have shown that Dienogest degrades under hydrolytic (acidic and alkaline), oxidative, and photolytic stress conditions.[1]
Q2: I am preparing an aqueous buffered solution of Dienogest. How long can I expect it to be stable?
A2: Aqueous solutions of Dienogest have limited stability and it is recommended not to store them for more than one day.[2] For maximum solubility in aqueous buffers, it is advised to first dissolve Dienogest in an organic solvent like ethanol and then dilute it with the chosen aqueous buffer.[2]
Q3: What are the best practices for preparing a stable stock solution of Dienogest?
A3: For stable stock solutions, it is recommended to use organic solvents such as ethanol, DMSO, or dimethylformamide (DMF).[2] These stock solutions should be stored at -20°C for long-term stability, where they can be stable for at least four years.[2] When preparing the solution, it is good practice to purge the solvent with an inert gas.[2]
Q4: I need to work with Dienogest under acidic or basic conditions. How stable is it?
A4: Dienogest shows significant degradation in both acidic and basic environments. Forced degradation studies, where a solution was refluxed at 45°C, indicated degradation in the presence of both 1M HCl and 1M NaOH.[1][3] Therefore, prolonged exposure to strong acids or bases should be avoided if the integrity of the compound is critical.
Q5: Is Dienogest sensitive to light?
A5: Yes, Dienogest is sensitive to light and undergoes rapid direct photolysis.[4][5][6] Exposure to both sunlight and UV light can cause degradation.[3] It is crucial to protect Dienogest solutions from light by using amber vials or covering the container with aluminum foil during experiments and storage.
Q6: Can I expect degradation of Dienogest in the presence of oxidizing agents?
A6: Yes, Dienogest is susceptible to oxidative degradation. Studies have shown that refluxing a solution of Dienogest with hydrogen peroxide leads to degradation.[1][3] It is advisable to avoid contact with strong oxidizing agents.
Quantitative Stability Data
The following table summarizes the results from forced degradation studies on Dienogest, providing an indication of its stability under various stress conditions.
| Stress Condition | Exposure Time & Temperature | Observation |
| Acid Hydrolysis (1M HCl) | 30 minutes at 45°C | Significant Degradation |
| Base Hydrolysis (1M NaOH) | 15 minutes at 45°C | Significant Degradation |
| Oxidative (2.5% H₂O₂) | 30 minutes at 45°C | Significant Degradation |
| Aqueous Hydrolysis (Purified Water) | 3 hours at 45°C | Degradation Observed |
| Photolytic (Sunlight) | Exposure to 1.2 Million Lux Hours | Degradation Observed |
| Photolytic (UV Light) | Exposure to 200 Watts/m² | Degradation Observed |
| Thermal (Dry Heat) | 15 hours at 105°C | Degradation Observed |
| Humidity | 7 days at 25°C and 90% RH | Degradation Observed |
Table compiled from data in reference[1].
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Dienogest
This protocol describes a general procedure for developing a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to analyze Dienogest and its degradation products.
1. Materials and Reagents:
-
Dienogest reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (1M)
-
Sodium hydroxide (1M)
-
Hydrogen peroxide (3%)
-
Methanol (HPLC grade)
2. Chromatographic Conditions (Example):
-
Column: Thermo Hypersil BDS C18 (150 x 4.6mm, 5µm) or equivalent[7]
-
Mobile Phase: Acetonitrile and water (e.g., 40:60 v/v)[8]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: 30°C[8]
-
Detection Wavelength: 300 nm[8]
-
Injection Volume: 10 µL[8]
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of Dienogest in the mobile phase or methanol at a concentration of approximately 40 µg/mL.[8]
-
Test Solution (for forced degradation): Prepare a solution of Dienogest in the relevant stressor (e.g., 1M HCl, 1M NaOH, 3% H₂O₂) and incubate under the desired stress conditions (e.g., heat, light). After incubation, neutralize the solution if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
4. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area of the intact Dienogest.
-
Inject the stressed samples (test solutions).
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the Dienogest peak.
-
The method is considered stability-indicating if the degradation product peaks are well-resolved from the Dienogest peak and from each other.
Visualizations
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study of Dienogest.
Logical Diagram of Dienogest Degradation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 6. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. giwmscdnone.gov.np [giwmscdnone.gov.np]
Technical Support Center: Addressing Matrix Effects in Dimethoxy Dienogest Bioanalysis
Welcome to the technical support center for the bioanalysis of Dimethoxy Dienogest. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my this compound bioanalysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by co-eluting, undetected components in the sample matrix.[1] In the bioanalysis of this compound from plasma or serum, endogenous components like phospholipids, salts, and proteins can cause these effects.[2][3] This can lead to inaccurate and imprecise quantification, affecting the reliability of pharmacokinetic and other studies.[4]
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: Two primary methods are used to evaluate matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of this compound solution is infused into the mass spectrometer after the analytical column.[2] A blank, extracted matrix sample is then injected. Any dip or rise in the baseline signal at the retention time of interfering components indicates ion suppression or enhancement, respectively.
-
Quantitative Spiking (Post-Extraction Spike Method): This is a quantitative approach where a known amount of this compound is spiked into a blank, extracted matrix. The response is then compared to the response of the same amount of analyte in a neat (pure) solvent. The ratio of these responses, known as the matrix factor, indicates the extent of signal suppression or enhancement.[3]
Q3: What is a suitable internal standard (IS) for this compound analysis and why is it important?
A3: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. If a SIL-IS is not available, a structurally similar compound, such as Dienogest-d6 or another progestin like Levonorgestrel d6, can be used.[5][6] An appropriate IS is crucial as it co-elutes with the analyte and experiences similar matrix effects, thus compensating for variations in ionization and improving the accuracy and precision of the method.[2]
Q4: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound analysis?
A4: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If significant and persistent matrix effects are observed with ESI, switching to APCI could be a viable strategy to mitigate these issues, although a decrease in sensitivity might be observed.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | Co-eluting matrix components interfering with chromatography. | Optimize the chromatographic gradient to better separate this compound from interfering peaks. Consider using a different stationary phase (e.g., phenyl-hexyl instead of C18).[5] |
| High Variability in QC Samples | Inconsistent matrix effects between different lots of biological matrix. | Evaluate matrix effects across at least six different lots of blank matrix during method validation.[3] Ensure the chosen internal standard effectively tracks the analyte's behavior. |
| Low Analyte Recovery | Inefficient extraction from the biological matrix. | Optimize the sample preparation method. For Liquid-Liquid Extraction (LLE), try different organic solvents. For Solid-Phase Extraction (SPE), test different sorbents and elution solvents. |
| Significant Ion Suppression | High concentration of co-eluting phospholipids or other matrix components. | Implement a more rigorous sample cleanup method. Consider switching from Protein Precipitation (PPT) to LLE or SPE. Phospholipid removal plates can also be effective. |
| Inconsistent Results in Incurred Samples | Presence of metabolites or other in-vivo generated components causing interference. | Re-evaluate method selectivity using incurred samples. Adjust chromatographic conditions to separate metabolites from the parent drug. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Human Plasma
This protocol is adapted from a validated method for Dienogest.[5]
-
Sample Preparation:
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (e.g., Levonorgestrel d6 in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 1 mL of methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 70:30 v/v acetonitrile:5 mM ammonium acetate).[5]
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general procedure for steroids and should be optimized for this compound.
-
Cartridge Conditioning:
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid in water.
-
Vortex and load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pull the sample through the cartridge at a slow, steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Dry the cartridge under high vacuum for 5 minutes.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol or an appropriate elution solvent.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an appropriate volume into the LC-MS/MS system.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Steroid Bioanalysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Selectivity | Low | Moderate | High |
| Matrix Effect | High | Moderate | Low |
| Recovery | Moderate to High | High | High |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low | High |
| Automation Potential | High | Moderate | High |
This table provides a general comparison. Actual performance will depend on the specific analyte and optimization of the method.
Table 2: Example LC-MS/MS Parameters for Dienogest Analysis
| Parameter | Condition | Reference |
| LC Column | Zorbax XDB-Phenyl (4.6 x 75 mm, 3.5 µm) | [5] |
| Mobile Phase | Acetonitrile:5 mM Ammonium Acetate (70:30, v/v) | [5] |
| Flow Rate | 0.60 mL/min | [5] |
| Ionization Mode | Positive Ion Electrospray (ESI+) | [5] |
| MRM Transition (Dienogest) | m/z 312.30 → 135.30 | [5] |
| MRM Transition (IS - Levonorgestrel d6) | m/z 319.00 → 251.30 | [5] |
These parameters for Dienogest can serve as a starting point for the development of a method for this compound.
Visualizations
Caption: A typical experimental workflow for the bioanalysis of this compound.
Caption: A logical workflow for troubleshooting matrix effects in bioanalysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. hplcmart.com [hplcmart.com]
- 3. rivm.nl [rivm.nl]
- 4. gcms.cz [gcms.cz]
- 5. A simple, rapid and sensitive liquid chromatography-tandem mass spectrometry method for the determination of dienogest in human plasma and its pharmacokinetic applications under fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trace Determination of Steroids Causing Age-Related Diseases Using LC/MS Combined with Detection-Oriented Derivatization [jstage.jst.go.jp]
Enhancing the dissolution rate of poorly soluble progestins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the enhancement of the dissolution rate of poorly soluble progestins.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for enhancing the dissolution rate of poorly soluble progestins like progesterone?
A1: The primary methods focus on increasing the drug's surface area and/or its apparent solubility. Key strategies include:
-
Solid Dispersions: Dispersing the progestin in a hydrophilic polymer matrix at a molecular level. This can convert the drug to a more soluble amorphous form and improve its wettability.[1][2]
-
Cyclodextrin Complexation: Encapsulating the progestin molecule within a cyclodextrin host molecule. This forms an inclusion complex with a hydrophilic exterior, increasing the apparent water solubility of the drug.[3][4][5]
-
Particle Size Reduction: Decreasing the particle size of the progestin through micronization or nanosizing. This increases the surface-area-to-volume ratio, which generally leads to a faster dissolution rate.[6][7][8]
-
Co-crystals: Incorporating the progestin into a crystalline structure with a co-former molecule. This can alter the physicochemical properties of the progestin, leading to improved solubility and dissolution.[9]
Q2: How do solid dispersions improve the dissolution of progestins?
A2: Solid dispersions enhance progestin dissolution through several mechanisms:
-
Particle Size Reduction: The progestin is dispersed at a molecular level within a polymer matrix, effectively reducing its particle size to the smallest possible unit.[10]
-
Amorphous State: The process can convert the crystalline, less soluble form of the progestin into a higher-energy, more soluble amorphous state.[10]
-
Improved Wettability: The hydrophilic carrier polymer improves the wetting of the hydrophobic progestin particles, facilitating dissolution.
-
Inhibition of Recrystallization: The polymer matrix can prevent the amorphous progestin from converting back to its less soluble crystalline form.[11]
Q3: What is the mechanism behind cyclodextrin complexation for solubility enhancement?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[1][5] They form inclusion complexes by encapsulating a poorly water-soluble guest molecule, such as a progestin, within this cavity.[1][4] The hydrophilic exterior of the cyclodextrin molecule renders the entire complex water-soluble, thereby increasing the apparent solubility of the progestin.[12] No covalent bonds are formed; the progestin is held within the cavity by non-covalent interactions like van der Waals forces.[12]
Q4: Is smaller always better when it comes to particle size reduction?
A4: Generally, reducing particle size increases the surface area, which enhances the dissolution rate.[6] However, excessive micronization can sometimes have a counterproductive effect, especially in suspensions, where it can lead to increased viscosity that may hinder dissolution.[13] It is crucial to find the optimal particle size range for a specific formulation.
Experimental Protocols
Protocol 1: Preparation of Progesterone Solid Dispersion by Solvent Evaporation
This protocol is based on the methodology described for preparing progesterone solid dispersions with various polymers.[14][15]
Materials:
-
Progesterone (PG)
-
Polymer carrier (e.g., HPMCAS, PVP, HPMC)[14]
-
Acetone (or another suitable solvent)
Procedure:
-
Prepare a 3:1 weight ratio mixture of progesterone and the chosen polymer.[14]
-
Dissolve 1 g of the mixture in 50 mL of acetone with agitation for approximately 20 minutes until a clear solution is formed.[14][15]
-
Transfer the solution to a round-bottom flask.
-
Remove the acetone using a rotary evaporator at 40°C.[14][15]
-
Dry the resulting solid film under vacuum for 24 hours to ensure complete removal of any residual solvent.[14][15]
-
The dried solid dispersion can then be ground and sieved to obtain a uniform powder.[7]
Protocol 2: Preparation of Progesterone-Cyclodextrin Inclusion Complexes
This protocol outlines the preparation of progesterone-cyclodextrin complexes, a method shown to significantly enhance solubility.[16]
Materials:
-
Progesterone
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or another suitable cyclodextrin
-
Organic solvent (e.g., ethanol, methanol)[17]
-
Deionized water
Procedure (Freeze-Drying Method): [18]
-
Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in deionized water.[18]
-
Separately, dissolve progesterone in a minimal amount of organic solvent.[17]
-
Slowly add the progesterone solution to the aqueous cyclodextrin solution while stirring.[17]
-
Continue stirring the mixture at a controlled temperature (e.g., 37°C) for an extended period (e.g., one week) to allow for complex formation.[18]
-
Filter the resulting solution to remove any un-complexed progesterone.[18]
-
Freeze the solution (e.g., at -50°C) and then lyophilize (freeze-dry) it to obtain a powder of the progesterone-cyclodextrin inclusion complex.[18]
Protocol 3: Dissolution Testing for Progesterone Formulations
This protocol is a general guideline for assessing the dissolution rate of enhanced progestin formulations, based on methods developed for progesterone capsules.[13]
Apparatus: USP Apparatus 3 (Reciprocating Cylinder)[13] Dissolution Medium: 250 mL of phosphate buffer at pH 6.8 containing 4% sodium lauryl sulfate (SLS)[13] Temperature: 37°C ± 0.5°C[13] Agitation Speed: 30 dips per minute[13] Sampling Times: 5, 10, 15, 20, 30, 40, 60, 90, and 120 minutes[9]
Procedure:
-
Place the progesterone formulation (e.g., solid dispersion, cyclodextrin complex) into the reciprocating cylinder.
-
Begin the dissolution test under the specified conditions.
-
At each time point, withdraw a sample of the dissolution medium and replace it with an equal volume of fresh, pre-warmed medium.[9]
-
Filter the samples and analyze the concentration of dissolved progesterone using a validated analytical method, such as HPLC.
Data Presentation
Table 1: Solubility Enhancement of Progesterone with Solid Dispersions
| Polymer Carrier | Preparation Method | Drug-to-Polymer Ratio | Resulting Solubility (µg/mL) | Fold Increase vs. Pure Drug |
| HPMCAS | Solvent Evaporation | 3:1 | 23.21 | ~3.3 |
| PVP | Solvent Evaporation | 3:1 | 26.34 | ~3.8 |
| HPMC | Co-milling | 1:3 | 34.21 | ~4.9 |
| HPMCAS | Co-milling | 1:3 | 82.13 | ~11.7 |
| Pure Progesterone | - | - | ~7.0[15] | 1.0 |
| (Data sourced from a study by Al-Rawashdeh and Dwivedi, 2020)[14][19] |
Table 2: Solubility Enhancement of Progesterone with Cyclodextrins
| Cyclodextrin Type | Molar Ratio (Progesterone:CD) | Resulting Solubility (mg/mL) | Fold Increase vs. Pure Drug |
| HP-β-CD | 1:2 | up to 50 | ~7140 |
| β-CD | 2:1 | - | Significant Enhancement |
| γ-CD | 3:2 | - | Significant Enhancement |
| Pure Progesterone | - | ~0.007 | 1.0 |
| (Data compiled from multiple sources)[16][20] |
Table 3: Impact of Particle Size on Progesterone Bioaccessibility
| Formulation | Mean Particle Size | Overall Bioaccessibility (%) |
| Micronized Progesterone | < 6 µm | 21.8 |
| Milled Progesterone | ~92 µm | 1.9 |
| (Data from a study by Gubbannavar et al., 2015)[21] |
Visualizations
Caption: Workflow for developing and evaluating enhanced progestin formulations.
Caption: How solid dispersions transform crystalline drugs for faster dissolution.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. oatext.com [oatext.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 12. zh-cyclodextrins.com [zh-cyclodextrins.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. phexcom.com [phexcom.com]
- 17. CN1517091A - Progesterone preparation and preparation method thereof - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Solubility Improvement of Progesterone from Solid Dispersions Prepared by Solvent Evaporation and Co-milling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inclusion complexes of the steroid hormones 17β-estradiol and progesterone with β- and γ-cyclodextrin hosts: syntheses, X-ray structures, thermal analyses and API solubility enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ijastnet.com [ijastnet.com]
Minimizing on-column degradation of Dimethoxy Dienogest
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the on-column degradation of Dimethoxy Dienogest during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its on-column stability a concern?
This compound is recognized as an impurity of Dienogest, a synthetic progestogen used in oral contraceptives and for the treatment of endometriosis.[1] As a related substance, its accurate quantification is critical for the quality control and stability assessment of Dienogest drug products. On-column degradation of this compound can lead to inaccurate analytical results, such as underestimation of the impurity content and the appearance of factitious degradation peaks, ultimately impacting regulatory compliance and drug safety.
Q2: What are the likely causes of on-column degradation of this compound?
Based on the chemistry of related steroid compounds like Dienogest and general principles of chromatography, the on-column degradation of this compound is likely influenced by several factors:
-
Mobile Phase pH: Extreme pH values (both acidic and basic) can catalyze the hydrolysis of labile functional groups. For steroid hormones, maintaining a pH range of 4-8 is generally recommended for stability.[2]
-
Stationary Phase Interactions: The surface of silica-based columns, particularly the presence of acidic silanol groups, can act as a catalyst for degradation.[3]
-
Temperature: Elevated column temperatures, while often used to improve peak shape and reduce viscosity, can accelerate degradation reactions.[2]
-
Mobile Phase Composition: The organic solvent and additives used in the mobile phase can influence the stability of the analyte.
-
Exposure to Light: While primarily a concern for sample storage, photodegradation can occur if the sample is exposed to UV light for extended periods, and this has been observed for Dienogest.[4][5][6][7]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound that may be related to on-column degradation.
Issue 1: Appearance of Unexpected Peaks or High Impurity Profile
Possible Cause: On-column degradation of this compound.
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: If using a pH outside the 4-8 range, consider adjusting it to a more neutral pH to minimize acid or base-catalyzed hydrolysis.
-
Assess Column Temperature: If operating at a high temperature, try reducing the column temperature to see if the degradant peaks decrease.
-
Column Selection:
-
Consider using a column with end-capping to minimize the interaction with acidic silanol groups.
-
Switching to a different stationary phase chemistry (e.g., a polymer-based column) might prevent degradation.
-
-
Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid solvent mismatch and potential on-column precipitation or degradation.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible Cause: While often related to chromatographic conditions, poor peak shape can also be an indicator of on-column degradation, where the analyte is continuously degrading as it passes through the column.
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
Ensure the mobile phase is well-mixed and degassed.[9]
-
Adjust the organic solvent-to-aqueous buffer ratio.
-
-
Check for Column Contamination: Flush the column with a strong solvent to remove any adsorbed impurities that might be catalyzing degradation.[8]
-
Lower Injection Volume/Concentration: Overloading the column can lead to peak shape issues and may exacerbate on-column degradation.
Experimental Protocols
Protocol 1: Forced Degradation Study of Dienogest
This protocol is adapted from a stability-indicating method development study for Dienogest and can be a good starting point for investigating the stability of this compound.[4][5]
Objective: To assess the stability of the analyte under various stress conditions.
Methodology:
-
Acid Degradation: Reflux the sample solution with 1M HCl at 45°C for 30 minutes.[4][5]
-
Base Degradation: Reflux the sample solution with 1M NaOH at 45°C for 15 minutes.[4][5]
-
Oxidative Degradation: Reflux the sample solution with 2.5% Hydrogen Peroxide at 45°C for 30 minutes.[4][5]
-
Thermal Degradation: Expose the solid sample to dry heat at 105°C for 15 hours.[5]
-
Photodegradation: Expose the sample solution to sunlight for 1.2 Million Lux Hours or UV-light at 200 Watts/m².[4][5]
-
Analysis: Analyze the stressed samples by HPLC to observe the formation of degradation products.
Data Presentation
The following table summarizes the typical extent of degradation observed for Dienogest under forced degradation conditions, which can provide insights into the potential lability of this compound.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of Dienogest |
| Acidic | 1M HCl | 30 min | 45°C | Data not specified |
| Basic | 1M NaOH | 15 min | 45°C | Data not specified |
| Oxidative | 2.5% H₂O₂ | 30 min | 45°C | Data not specified |
| Thermal (Dry Heat) | - | 15 hours | 105°C | Data not specified |
| Photolytic (Sunlight) | 1.2 Million Lux Hours | - | Ambient | Data not specified |
| Photolytic (UV) | 200 Watts/m² | - | Ambient | Data not specified |
Note: Specific quantitative degradation percentages for Dienogest were not available in the cited literature, but the conditions listed were sufficient to cause degradation.
Visualizations
Logical Workflow for Troubleshooting On-Column Degradation
Caption: Troubleshooting workflow for on-column degradation.
Potential Degradation Pathway of a Dienogest-Related Compound
Caption: Potential degradation pathways for this compound.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Factors affecting stability of drugs | PPTX [slideshare.net]
- 3. On column degradation - Chromatography Forum [chromforum.org]
- 4. impactfactor.org [impactfactor.org]
- 5. researchgate.net [researchgate.net]
- 6. Environmental photochemistry of dienogest: phototransformation to estrogenic products and increased environmental persistence via reversible photohydration - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Refinement of Crystallization Methods to Isolate Pure Dimethoxy Dienogest
Welcome to the technical support center for the purification of Dimethoxy Dienogest. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on refining crystallization methods to isolate pure this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of this compound in a question-and-answer format.
Q1: No crystals are forming after the solution has cooled. What should I do?
A1: This is a common issue that can arise from several factors. Here are a few troubleshooting steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure this compound, add a single crystal to the solution to act as a template for crystallization.
-
Increase Supersaturation: Your solution may not be saturated enough. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of this compound, and then allow it to cool again.
-
Cool to a Lower Temperature: If you have been cooling the solution at room temperature or in a refrigerator, try using an ice bath or a freezer to further decrease the solubility.
-
Check Solvent Choice: The chosen solvent may be too good at dissolving this compound, even at low temperatures. You may need to reconsider your solvent system.
Q2: The crystallized product is oily or appears as a gum. How can I obtain solid crystals?
A2: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point in the solvent system. To address this:
-
Increase Solvent Volume: Add more of the primary solvent to the mixture and heat until the oil fully redissolves. Then, allow the solution to cool more slowly. A slower cooling rate can promote the formation of an ordered crystal lattice.
-
Modify Solvent System: If using a mixed-solvent system, you may have added the anti-solvent too quickly. Try adding the anti-solvent more slowly while the solution is warm and well-stirred.
-
Lower the Dissolution Temperature: Dissolve the crude material at a slightly lower temperature to avoid exceeding the melting point of the solvated compound.
Q3: The yield of my crystallized product is very low. How can I improve it?
A3: A low yield can be frustrating, but there are several ways to optimize it:
-
Minimize Solvent Usage: Ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude this compound. Excess solvent will retain more of the compound in the solution upon cooling.
-
Optimize Cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. Gradual cooling generally leads to larger, purer crystals and better recovery.
-
Recover from Mother Liquor: A significant amount of your product may remain in the filtrate (mother liquor). You can try to recover more product by evaporating a portion of the solvent from the mother liquor and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
-
Check for Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.
Q4: The purity of my this compound is not satisfactory after one crystallization. What are the next steps?
A4: If the purity, as determined by methods like HPLC, is not at the desired level, consider the following:
-
Recrystallization: A second crystallization of the obtained product will often significantly improve purity.
-
Solvent Choice: The chosen solvent may not be effective at leaving impurities behind in the solution. Experiment with different solvent systems. For steroid compounds, mixtures of a good solvent (like acetone, ethyl acetate, or methanol) and an anti-solvent (like water or heptane) are often effective.
-
Charcoal Treatment: If colored impurities are present, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration. Use charcoal sparingly as it can also adsorb some of your desired product.
-
Washing: Ensure you are washing the filtered crystals with a small amount of cold solvent to remove any residual mother liquor containing impurities.
Frequently Asked Questions (FAQs)
Q: What is the role of this compound in the synthesis of Dienogest?
A: this compound, or (17α)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile, is a key intermediate in some synthetic routes to Dienogest. It is the precursor that undergoes deprotection of the ketal group to form the final active pharmaceutical ingredient, Dienogest[1]. Therefore, isolating pure this compound is a critical step to ensure the final purity of Dienogest.
Q: What are the most common impurities found with this compound?
A: Impurities can include unreacted starting materials from the synthesis of Dienogest, byproducts from side reactions, and degradation products[2]. Specifically, during the synthesis of Dienogest from its precursors, related steroid compounds can be present[2]. Effective crystallization is designed to separate this compound from these structurally similar compounds.
Q: Which analytical methods are suitable for determining the purity of this compound?
A: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the purity of Dienogest and its intermediates like this compound[1][3]. Other methods such as Gas Chromatography (GC) may also be used depending on the volatility and thermal stability of the impurities. Spectrophotometric methods can also be employed for quantification[4].
Q: What is the importance of controlling the cooling rate during crystallization?
A: The cooling rate is a critical parameter that influences nucleation and crystal growth. A slow cooling rate generally leads to the formation of larger and purer crystals, as it allows for the selective incorporation of the desired molecules into the crystal lattice while rejecting impurities. Rapid cooling can lead to the formation of many small crystals (fines) or the trapping of impurities within the crystal structure[5].
Data Presentation
Table 1: Solvent Systems for Dienogest and Related Steroid Crystallization
| Solvent System (v/v) | Compound | Notes | Reference |
| Dimethylformamide / Water | Dienogest | Effective for purification to >99.9% purity. | [1][3] |
| Methanol | Dienogest | A common solvent for recrystallization of steroids. | [3] |
| Acetone | Dienogest | Used for crystallization to achieve high purity. | [3] |
| Ethyl Acetate | Dienogest | Another common solvent for steroid recrystallization. | [3] |
| Acetonitrile | Dienogest | Can be used for purification. | [3] |
| Ethanol / Water | Dienogest | Aqueous mixtures are often used to modulate solubility. | [3] |
| Methanol / Water | trans-cinnamic acid | A model for mixed-solvent crystallization of organic compounds. | [6] |
Table 2: Indicative Parameters for a Refined Crystallization of this compound
| Parameter | Value | Notes |
| Solvent System | Acetone / Water | Acetone is a good solvent for steroids, and water acts as an effective anti-solvent. |
| Initial Concentration | ~50 mg/mL in Acetone | This is an estimated starting point and should be optimized. |
| Dissolution Temperature | 45-55 °C | Heat gently to ensure complete dissolution. |
| Anti-solvent (Water) Addition | Added dropwise until persistent cloudiness | Indicates the solution is reaching saturation. |
| Redissolution | Add a few drops of warm acetone to clarify | Creates a supersaturated solution ideal for crystallization. |
| Cooling Protocol | 1. Slow cool to room temp. (20-25°C) over 1-2 hours2. Cool to 0-5°C for 1 hour | Gradual cooling is key to forming high-purity crystals. |
| Washing Solvent | Ice-cold Acetone / Water (e.g., 1:3 v/v) | To rinse away mother liquor without dissolving the product. |
| Drying Conditions | Vacuum oven at 40-50 °C | To remove residual solvents. |
Experimental Protocols
Detailed Methodology for Refined Crystallization of this compound
This protocol describes a mixed-solvent crystallization method for the purification of crude this compound.
1. Materials and Equipment:
-
Crude this compound
-
Acetone (ACS grade or higher)
-
Purified Water
-
Erlenmeyer flask
-
Heating mantle or hot plate with a water bath
-
Magnetic stirrer and stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filter flask
-
Filter paper
-
Vacuum source
-
Spatula and weighing balance
-
Glass rod
2. Procedure:
-
Weigh the crude this compound and place it in an appropriately sized Erlenmeyer flask with a magnetic stir bar.
-
Add a minimal amount of acetone to the flask to just cover the solid.
-
Gently heat the mixture to 45-55 °C while stirring to dissolve the solid. Continue to add small portions of warm acetone until the this compound is completely dissolved. Avoid using a large excess of solvent.
-
Once a clear solution is obtained, slowly add purified water dropwise to the hot solution while stirring vigorously. Continue adding water until the solution becomes faintly and persistently cloudy. This indicates that the solution is saturated.
-
Add a few drops of warm acetone to the cloudy solution until it becomes clear again. This will create a supersaturated solution upon cooling.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop, insulated with a cork ring or folded paper towel. Do not disturb the flask during this initial cooling phase.
-
Once the flask has reached room temperature and crystal formation is observed, place the flask in an ice bath (0-5 °C) for at least one hour to maximize the yield of the crystallized product.
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the collected crystals with a small amount of an ice-cold mixture of acetone and water (e.g., 1:3 v/v) to remove any adhering mother liquor.
-
Continue to draw air through the filter cake for several minutes to partially dry the crystals.
-
Transfer the purified crystals to a watch glass or drying dish and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.
3. Purity Analysis:
-
Assess the purity of the dried this compound using a validated HPLC method.
-
Compare the purity to that of the crude starting material to determine the effectiveness of the crystallization.
Mandatory Visualization
References
- 1. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Scaling Up Dimethoxy Dienogest Synthesis
Welcome to the technical support center for the synthesis of Dimethoxy Dienogest, a key intermediate in the production of Dienogest. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the challenges encountered during the scale-up of this critical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound and its conversion to Dienogest?
A1: The most significant challenges include incomplete deprotection of the ketal group, leading to the formation of stubborn impurities, the use of hazardous reagents, and achieving high purity of the final Dienogest product. Specifically, the shift of the double bonds into conjugation with the 3-keto group can be incomplete, resulting in the formation of a diene impurity that is difficult to remove.[1][2] Some older methods also employ toxic reagents like alkali cyanides, which pose environmental and safety risks and add complexity to the process due to the need for cyanide destruction and removal.[1][2][3]
Q2: What is the primary impurity formed during the conversion of this compound to Dienogest, and how can it be minimized?
A2: The primary impurity is a diene impurity that arises from the incomplete shift of the double bonds during the acid-catalyzed hydrolysis of the dimethoxy ketal.[1][2] The choice of acid for this deprotection step is critical. While acids like hydrochloric acid, sulfuric acid, and acetic acid have been used, they can lead to varying amounts of this impurity.[1][2] A detailed investigation has shown that using perchloric acid in acetonitrile can significantly control the formation of this diene impurity, leading to a much purer product.[2][3]
Q3: Are there safer, more environmentally friendly alternatives to the use of toxic cyanides in the synthesis pathway?
A3: Yes, modern synthesis routes aim to avoid highly toxic reagents like potassium cyanide.[2][4] One alternative involves the use of cyanomethyl lithium, which can be prepared from acetonitrile and n-butyllithium.[4] Another approach involves reacting the ketal intermediate with CNCH₂CeCl₂.[1][3] These methods provide a safer and more environmentally friendly process by eliminating the need for handling and disposal of toxic alkali cyanides.[1][3]
Q4: What purification methods are most effective for obtaining high-purity Dienogest on a large scale?
A4: Crystallization is a key step for purifying crude Dienogest. A particularly effective method is crystallization from a dimethylformamide (DMF)-water mixture.[1][2][3] This technique has been shown to successfully reduce the level of the problematic diene impurity to as low as 0.02% and other total impurities to less than 0.1%.[1][3] This level of purity is highly desirable for pharmaceutical formulations.[1][3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Dienogest | Inefficient deprotection and isomerization. | Optimize the acid catalyst and solvent system for the hydrolysis of this compound. Perchloric acid in acetonitrile has been shown to be effective.[2][5] |
| Use of a base-sensitive protecting group for the 3-keto position in earlier steps, leading to low yields in subsequent base-catalyzed reactions.[6] | Consider using a more robust, alkali-resistant protecting group for the 3-keto position, such as 2,2-dimethyl-1,3-propylene glycol, to improve the yield of steps like 17-position epoxidation.[7] | |
| High Levels of Diene Impurity in Final Product | Incomplete isomerization of double bonds during acid hydrolysis.[1][2] | The choice of acid is crucial. Strong acids can lead to higher impurity levels. A systematic study of different acids revealed that perchloric acid provides a significant improvement in purity.[2] |
| Ineffective purification method. | Employ a robust crystallization procedure. A dimethylformamide-water solvent system is highly recommended for effectively removing the diene impurity.[1][3] | |
| Presence of Toxic Reagent Residues (e.g., Cyanide) | Use of toxic reagents like potassium cyanide in the synthesis.[2][3] | Switch to a synthesis route that avoids highly toxic reagents. Methods utilizing cyanomethyl lithium or other less hazardous cyanating agents are available.[4] |
| Inconsistent Batch-to-Batch Purity | Variability in reaction conditions (temperature, time, reagent quality). | Implement strict process controls for all critical parameters. High-throughput experimentation and machine learning can be used to identify and optimize the most influential variables to ensure consistency.[8] |
Quantitative Data Summary
| Parameter | Conventional Method (e.g., HCl, Acetic Acid) | Optimized Method (Perchloric Acid) | Optimized Method with DMF/Water Crystallization |
| Dienogest Purity (HPLC) | Variable, often with significant diene impurity | Up to 99.55%[5] | Up to 99.9%[1][5] |
| Diene Impurity Level (HPLC) | Can be difficult to remove | Less than or equal to 0.15%[2] | As low as 0.02%[1][3][5] |
| Total Other Impurities (HPLC) | Variable | Not specified | Less than 0.1%[1][2][3] |
Experimental Protocols
Protocol 1: Preparation of Crude Dienogest from this compound
-
Cool a solution of this compound (100 g) in acetonitrile (600 mL) to 0-5°C.
-
Slowly add 70% perchloric acid (150 mL) to the cooled solution.
-
Stir the reaction mixture for one hour at a temperature of 20-30°C.
-
After the reaction is complete (monitored by a suitable method like TLC or HPLC), add water (1500 mL) to precipitate the crude product.
-
Filter the solid to obtain the crude Dienogest.
-
Expected Purity (HPLC): Dienogest ~99.55%, Diene Impurity ~0.125%.[5]
Protocol 2: Purification of Crude Dienogest by Crystallization
-
Take the wet solid of crude Dienogest from the previous step and dissolve it in dimethylformamide (400 mL).
-
Add activated charcoal and heat the mixture to 45-50°C for one hour.
-
Filter the hot solution to remove the charcoal and wash the filter cake with dimethylformamide (100 mL).
-
Combine the filtrates and add water (200 mL) to initiate precipitation.
-
Stir the mixture for 2 hours at 0-5°C to ensure complete crystallization.
-
Filter the solid, wash with water, and dry under reduced pressure at 40-45°C to yield purified Dienogest.
-
Expected Purity (HPLC): Dienogest - 99.9%, Diene Impurity - 0.02%.[1][5]
Visualizations
References
- 1. EP2560984B1 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 2. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 3. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 4. CN102964419A - Preparation method of compound dienogest - Google Patents [patents.google.com]
- 5. Dienogestrel synthesis - chemicalbook [chemicalbook.com]
- 6. CN102718828A - Preparation method for dienogest - Google Patents [patents.google.com]
- 7. CN101863947A - A kind of synthetic method of dienogest - Google Patents [patents.google.com]
- 8. BJOC - Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning [beilstein-journals.org]
Validation & Comparative
Comparative analysis of Dimethoxy Dienogest vs. Dienogest
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparative analysis of Dienogest, a well-established synthetic progestogen, and Dimethoxy Dienogest. While Dienogest is a widely used therapeutic agent for endometriosis and contraception, information on this compound is sparse, with available data primarily identifying it as an impurity of Dienogest. This analysis will therefore focus on the extensive experimental data available for Dienogest and contrast it with the limited chemical information for this compound.
Chemical and Physical Properties
Dienogest and this compound share a core steroidal structure but differ in their functional groups, which significantly impacts their chemical properties and, presumably, their biological activity.
| Property | Dienogest | This compound |
| Molecular Formula | C20H25NO2[1][2][3] | C22H31NO3[4][5][6][7] |
| Molecular Weight | 311.42 g/mol [2] | 357.49 g/mol [5][6][7] |
| IUPAC Name | 17α-cyanomethyl-17β-hydroxyestra-4,9-dien-3-one[8] | 2-[(8S,13S,14R,17R)-17-hydroxy-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]acetonitrile[4][5] |
| CAS Number | 65928-58-7[1][9] | 102193-41-9[4][5][10] |
| Synonyms | STS 557[11] | (17alpha)-17-Hydroxy-3,3-dimethoxy-19-norpregna-5(10),9(11)-diene-21-nitrile[4] |
| Nature | Orally-active semisynthetic progestogen[1][12] | Impurity of Dienogest[10] |
Mechanism of Action of Dienogest
Dienogest exerts its therapeutic effects through a multi-faceted mechanism of action, primarily as a selective agonist of the progesterone receptor (PR).[8][9] It exhibits potent progestagenic effects on the endometrium, leading to tissue atrophy with prolonged use.[9] Its action involves the suppression of estradiol production, thereby reducing the trophic effects of estrogen on both eutopic and ectopic endometrial tissue.[9]
Key aspects of Dienogest's mechanism of action include:
-
Progestogenic Activity : Dienogest is a potent PR agonist, leading to the decidualization of endometrial tissue.[9]
-
Anti-proliferative Effects : It inhibits the proliferation of endometrial cells.[13]
-
Immunologic and Anti-angiogenic Effects : Dienogest modulates the immune response and reduces inflammation and the formation of new blood vessels in endometrial tissue.[9][13]
-
Ovulation Inhibition : At a dose of 2 mg/day, Dienogest inhibits ovulation primarily through a direct action on the ovary by inhibiting folliculogenesis, with minimal impact on gonadotropin secretion.[8]
-
Anti-androgenic Activity : Dienogest acts as an antagonist at androgen receptors, which can help in managing androgen-related symptoms like acne.[8][9]
// Connections Dienogest -> PR [label="Agonist", color="#34A853"]; PR -> Endometrium [label="Decidualization,\nAtrophy", color="#EA4335"]; Dienogest -> Ovary [label="Inhibits Folliculogenesis", color="#EA4335"]; Ovary -> Estradiol [label="Reduced Production", color="#EA4335", style=dashed]; Hypothalamus -> Pituitary [label="GnRH", color="#5F6368"]; Pituitary -> Ovary [label="LH/FSH", color="#5F6368"]; Dienogest -> Hypothalamus [label="Weak Inhibition", color="#EA4335", style=dashed]; Dienogest -> AndrogenReceptor [label="Antagonist", color="#EA4335"];
// Invisible nodes for alignment {rank=same; Dienogest;} {rank=same; PR; AndrogenReceptor;} {rank=same; Endometrium; Ovary; Hypothalamus;} {rank=same; Pituitary;}
Estradiol [label="Estradiol", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; } .dot Caption: Simplified signaling pathway of Dienogest.
Pharmacokinetics of Dienogest
Dienogest is characterized by rapid absorption and high bioavailability following oral administration.[9][12]
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~91%[9][12] |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours[9][12] |
| Plasma Protein Binding | 90% (non-specifically to albumin)[9] |
| Metabolism | Primarily by CYP3A4[9] |
| Elimination Half-life | 9-10 hours[9] |
| Excretion | Predominantly as inactive metabolites in urine[9] |
Efficacy of Dienogest in Endometriosis
Clinical studies have demonstrated the efficacy of Dienogest in managing endometriosis-associated pain and reducing the size of endometriotic lesions.
| Study Comparison | Key Efficacy Findings | Reference |
| Dienogest vs. Placebo | Dienogest (2 mg/day) was significantly more effective than placebo in reducing endometriosis-associated pelvic pain (EAPP) over 24 weeks. | [14] |
| Dienogest vs. Leuprorelin Acetate (GnRH agonist) | Dienogest was found to be non-inferior to leuprorelin acetate in reducing EAPP, with a more favorable safety profile regarding bone mineral density. | [14] |
| Dienogest vs. Dydrogesterone | Dienogest (2 mg/day) was more effective than dydrogesterone (10 mg twice daily) in relieving endometriosis-associated pelvic pain after 12 weeks. | [15] |
| Dienogest vs. Dienogest + Ethinylestradiol | Both treatments were effective in reducing chronic pelvic pain and dysmenorrhea. Dienogest alone showed a significant reduction in deep dyspareunia pain scores at 6 months. | [16][17] |
| Dienogest vs. Combined Oral Contraceptive (Yasmin) | Dienogest (2 mg/day) was comparable to the combined oral contraceptive in relieving endometriosis-associated pelvic pain and improving quality of life. | [18] |
Experimental Protocols
In Vitro Receptor Transactivation Assay
-
Objective : To determine the agonistic and antagonistic activity of Dienogest on various steroid hormone receptors.
-
Methodology :
-
Cell lines expressing human progesterone receptor (PR), androgen receptor (AR), glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and estrogen receptors alpha (ERα) and beta (ERβ) are used.
-
Cells are incubated with varying concentrations of Dienogest.
-
Receptor activation is measured by a reporter gene assay (e.g., luciferase assay).
-
EC50 values are calculated to determine the potency of agonistic activity, and IC50 values for antagonistic activity.
-
-
Key Findings for Dienogest : Dienogest is a selective progesterone receptor agonist with antagonistic activity on the androgen receptor.[19] It shows no significant agonistic or antagonistic action on GR, MR, ERα, or ERβ.[19]
Pharmacokinetic Study in Healthy Volunteers
-
Objective : To determine the pharmacokinetic profile of orally administered Dienogest.
-
Methodology :
-
A cohort of healthy female volunteers is recruited.
-
A single oral dose of Dienogest (e.g., 2 mg) is administered.
-
Blood samples are collected at predefined time points over a period of 72 hours.
-
Plasma concentrations of Dienogest are quantified using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated using non-compartmental analysis.
-
-
Key Findings for Dienogest : Dienogest is rapidly absorbed with a Tmax of approximately 1.5 hours and has a half-life of 9-10 hours.[9][12]
Conclusion
The comparative analysis reveals a significant disparity in the available scientific data between Dienogest and this compound. Dienogest is a well-characterized and clinically effective progestin with a clear mechanism of action and a robust body of evidence supporting its therapeutic use. In contrast, this compound is identified as an impurity, and as such, lacks the pharmacological and clinical data necessary for a direct therapeutic comparison. For researchers and drug development professionals, this distinction is critical. While Dienogest remains a key molecule in the management of gynecological conditions, the relevance of this compound is primarily in the context of pharmaceutical manufacturing and quality control. Future research could explore the potential biological activity of this compound, although its current classification does not suggest a therapeutic role.
References
- 1. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. drugs.com [drugs.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 6. usbio.net [usbio.net]
- 7. This compound | CAS 102193-41-9 | LGC Standards [lgcstandards.com]
- 8. Dienogest - Wikipedia [en.wikipedia.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. This compound | 102193-41-9 [chemicalbook.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Dienogest | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. What is Dienogest used for? [synapse.patsnap.com]
- 14. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijsr.net [ijsr.net]
- 16. researchgate.net [researchgate.net]
- 17. gorm.com.tr [gorm.com.tr]
- 18. Efficacy of dienogest vs combined oral contraceptive on pain associated with endometriosis: Randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
Validating Analytical Methods for Dimethoxy Dienogest: A Comparative Guide Based on ICH Guidelines
For researchers, scientists, and drug development professionals, ensuring the purity and quality of pharmaceutical compounds is paramount. This guide provides a comprehensive comparison of analytical methods for the validation of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest. The methodologies and data presented are grounded in the framework of the International Council for Harmonisation (ICH) guidelines, offering a robust approach to analytical procedure validation.
This compound is an impurity that can arise during the synthesis of Dienogest, a widely used oral contraceptive and treatment for endometriosis.[1] Regulatory bodies worldwide require stringent control over impurities in drug substances. Therefore, validated analytical methods are crucial for accurately quantifying this compound to ensure the safety and efficacy of the final drug product. This guide will delve into the validation of a primary analytical method, High-Performance Liquid Chromatography (HPLC), and compare it with alternative techniques.
A Comparative Analysis of Analytical Methods
The selection of an analytical method for impurity profiling depends on various factors, including the nature of the analyte, the required sensitivity, and the complexity of the sample matrix. While HPLC stands out as a widely adopted technique, other methods offer distinct advantages.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Detection is based on the absorption of UV light. | Robust, reliable, and widely available. Offers good selectivity and sensitivity for quantitative analysis of impurities.[2] | May require longer analysis times and consumption of organic solvents. |
| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | A high-resolution separation technique coupled with a highly sensitive and selective mass detector. | Offers superior sensitivity and specificity, enabling the detection and quantification of impurities at very low levels, which is crucial for potentially genotoxic impurities.[3][4] | Higher equipment cost and complexity of operation. |
| Spectrophotometry | Measures the amount of light absorbed by the analyte at a specific wavelength. | Simple, rapid, and cost-effective for the determination of the main component. | Lacks the specificity required to separate and quantify individual impurities in a mixture.[5] |
| Thin-Layer Chromatography (TLC) with Densitometry | Separation on a thin layer of adsorbent material, followed by quantification of the separated spots by measuring their optical density. | A simple and cost-effective method for qualitative and semi-quantitative analysis. | Lower precision and sensitivity compared to HPLC and UPLC-MS/MS. |
| Capillary Electrophoresis (CE) | Separation of ions in an electric field based on their electrophoretic mobility. | High separation efficiency, short analysis times, and low consumption of reagents and samples. | Can be less robust than HPLC for routine quality control applications. |
Experimental Protocols: A Deep Dive into HPLC Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. According to ICH Q2(R1) and the recently updated Q2(R2) guidelines, the following parameters must be evaluated.[3][6]
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Protocol:
-
Prepare a solution of this compound reference standard.
-
Prepare a sample of the Dienogest drug substance containing this compound and other potential impurities.
-
Inject both solutions into the HPLC system.
-
The method is considered specific if the peak for this compound is well-resolved from other peaks in the chromatogram. Peak purity analysis using a photodiode array (PDA) detector can further confirm the specificity.
-
Linearity
Linearity demonstrates that the results obtained are directly proportional to the concentration of the analyte in the sample.
-
Protocol:
-
Prepare a series of at least five solutions of this compound reference standard at different concentrations.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area against the concentration.
-
The method is linear if the correlation coefficient (r²) is typically ≥ 0.99.
-
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
-
Protocol:
-
Prepare a sample of the Dienogest drug substance with a known low level of this compound.
-
Spike the sample with known amounts of this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the specification limit).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery of the added this compound. The acceptance criterion is typically between 98.0% and 102.0%.
-
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch of Dienogest containing this compound on the same day, with the same analyst and equipment.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on different equipment.
-
The precision is expressed as the relative standard deviation (RSD), which should typically be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
These are typically determined based on the standard deviation of the response and the slope of the calibration curve.
-
Alternatively, they can be determined by analyzing a series of diluted solutions of this compound and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.
-
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Protocol:
-
Introduce small variations to the chromatographic conditions, such as the flow rate (e.g., ±0.1 mL/min), column temperature (e.g., ±5°C), and mobile phase composition (e.g., ±2%).
-
Analyze the system suitability parameters and the assay results. The method is robust if the results remain within the acceptance criteria.
-
Quantitative Data Summary
The following tables summarize typical validation data for an HPLC method for the determination of impurities in Dienogest, which can be extrapolated for the validation of a method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| Concentration 1 | Area 1 |
| Concentration 2 | Area 2 |
| Concentration 3 | Area 3 |
| Concentration 4 | Area 4 |
| Concentration 5 | Area 5 |
| Correlation Coefficient (r²) | ≥ 0.99 |
Table 2: Accuracy (Recovery) Data
| Spiking Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |
| 80% | X | Y | Z |
| 100% | A | B | C |
| 120% | D | E | F |
| Mean Recovery | 98.0% - 102.0% |
Table 3: Precision Data
| Precision Level | Parameter | Acceptance Criteria |
| Repeatability | RSD of 6 replicates | ≤ 2.0% |
| Intermediate Precision | RSD (Day 1 vs. Day 2) | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Result |
| Limit of Detection (LOD) | e.g., 0.01 µg/mL |
| Limit of Quantitation (LOQ) | e.g., 0.03 µg/mL |
Visualizing the Validation Workflow
A clear understanding of the analytical method validation process is essential. The following diagram illustrates the typical workflow based on ICH guidelines.
Caption: Workflow for Analytical Method Validation according to ICH Guidelines.
Logical Relationship of Validation Parameters
The various parameters of method validation are interconnected, ensuring a comprehensive assessment of the method's performance.
Caption: Interrelationship of Analytical Method Validation Parameters.
By adhering to the principles outlined in the ICH guidelines and employing robust analytical techniques such as HPLC, researchers and drug developers can confidently validate their methods for the determination of this compound. This ensures the delivery of safe and effective pharmaceutical products to the public.
References
- 1. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iosrjournals.org [iosrjournals.org]
Unveiling the Progesterone Receptor Cross-Reactivity of Dimethoxy Dienogest: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – In the landscape of synthetic progestins, understanding the specificity of interaction with the progesterone receptor (PR) is paramount for predicting therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of the cross-reactivity of Dimethoxy Dienogest in progesterone receptor assays, contextualized with the performance of other widely used progestins: Dienogest, Levonorgestrel, and Norethisterone. This objective comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds.
Comparative Analysis of Progesterone Receptor Binding Affinity
| Compound | Relative Binding Affinity (RBA) for Progesterone Receptor (%) | Reference Compound |
| Progesterone | 100 | Progesterone |
| Dienogest | ~10 | Progesterone[1] |
| Levonorgestrel | 323 | Progesterone |
| Norethisterone | Data varies across studies; generally considered a potent progestin | Progesterone |
Note: The RBA values can vary between studies depending on the experimental conditions, such as the source of the receptor (e.g., human uterine cytosol, recombinant receptor) and the radioligand used. The data presented here is a synthesis of available information to provide a comparative overview.
Understanding the Progesterone Receptor Signaling Pathway
Progesterone exerts its biological effects primarily through the intracellular progesterone receptor, a ligand-activated transcription factor. Upon binding to progesterone or a synthetic progestin, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus. Within the nucleus, the receptor-ligand complex binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the physiological effects associated with progesterone action.
Caption: Classical progesterone receptor signaling pathway.
Experimental Protocols
A comprehensive understanding of the cross-reactivity of a compound in a progesterone receptor assay requires a robust and well-defined experimental protocol. A common method employed is the competitive radioligand binding assay.
Key Experiment: Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the progesterone receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Human progesterone receptor (recombinant or from a cell line expressing the receptor, e.g., T47D cells).
-
Radioligand: A high-affinity radiolabeled progestin, such as [³H]-Progesterone or [³H]-ORG 2058.
-
Test Compounds: this compound, Dienogest, Levonorgestrel, Norethisterone, and unlabeled Progesterone (as a reference competitor).
-
Assay Buffer: Tris-HCl buffer containing protease inhibitors and other stabilizing agents.
-
Scintillation Fluid and Counter.
-
96-well plates and filtration apparatus.
Methodology:
-
Receptor Preparation: Prepare a cell lysate or membrane fraction containing the progesterone receptor from the chosen source. The protein concentration of the receptor preparation should be determined.
-
Assay Setup: In a 96-well plate, add a constant concentration of the radioligand and the receptor preparation to each well.
-
Competition: Add increasing concentrations of the unlabeled test compounds (this compound, Dienogest, Levonorgestrel, Norethisterone) or the reference compound (Progesterone) to the wells. Include control wells with only the radioligand and receptor (total binding) and wells with an excess of unlabeled progesterone (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The filter will trap the receptor-bound radioligand, while the unbound radioligand will pass through.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) for each test compound from the resulting dose-response curve.
-
Calculate the relative binding affinity (RBA) using the following formula: RBA (%) = (IC50 of Progesterone / IC50 of Test Compound) x 100
-
Caption: Workflow for a competitive progesterone receptor binding assay.
Conclusion
While direct quantitative data for this compound's cross-reactivity in progesterone receptor assays is not yet widely published, its structural relationship to Dienogest suggests a selective interaction with the progesterone receptor. The provided comparative data for Dienogest, Levonorgestrel, and Norethisterone highlights the varying degrees of affinity among synthetic progestins. The detailed experimental protocol for a competitive binding assay offers a standardized approach for researchers to directly assess the cross-reactivity of this compound and other novel progestins. Such data is critical for the informed development and application of these compounds in therapeutic contexts.
References
Unmasking Endocrine Activity: A Comparative Look at the Antiandrogenic Properties of Dienogest and Its Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the antiandrogenic activity of dienogest, a synthetic progestin, and sheds light on the importance of evaluating its potential impurities.
Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1] Its therapeutic efficacy is, in part, attributed to its antiandrogenic properties.[1][2][3] However, like any synthetic compound, dienogest can contain impurities from the manufacturing process or degradation over time.[4][5] These impurities, which may be structurally similar to the parent compound, have the potential to exhibit their own pharmacological activity, including androgenic or antiandrogenic effects.
This guide summarizes the known antiandrogenic activity of dienogest, outlines the experimental protocols used to determine such activity, and identifies known impurities that warrant further investigation.
Quantitative Assessment of Antiandrogenic Activity
While direct comparative data on the antiandrogenic activity of dienogest's impurities are not currently available in published literature, the activity of dienogest itself has been characterized. It is reported to have an antiandrogenic potency that is approximately 30% of that of cyproterone acetate, a potent antiandrogen.[1][6]
The following table summarizes key quantitative metrics for the antiandrogenic activity of dienogest and the reference compound, cyproterone acetate.
| Compound | Assay Type | Cell Line | Endpoint | Value | Reference |
| Dienogest | Transactivation Assay | - | Antagonistic Activity on Androgen Receptor (EC50) | 420.6 or 775.0 nM | [7][8] |
| Cyproterone Acetate | Androgen Receptor (AR) Antagonist Assay | - | IC50 | 7.1 nM | [9][10] |
| Cyproterone Acetate | Androgen Receptor (AR) Agonist Assay | - | EC50 | 4.0 µM | [9] |
| Cyproterone Acetate | Competitive Binding Assay (Rat Prostate Cytosol AR) | - | IC50 | 24 nM | [11] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. Lower values indicate higher potency.
Unveiling the Mechanism: Androgen Receptor Signaling
The antiandrogenic activity of a compound is its ability to block or inhibit the biological effects of androgens, such as testosterone and dihydrotestosterone (DHT). This is primarily achieved through interaction with the androgen receptor (AR), a protein that plays a crucial role in mediating the effects of androgens. The following diagram illustrates the androgen receptor signaling pathway.
Caption: Androgen Receptor Signaling Pathway.
Experimental Protocols for Assessing Antiandrogenic Activity
Several in vitro assays are employed to determine the antiandrogenic activity of a compound. These assays are crucial for understanding a compound's potential to interfere with androgen signaling.
Competitive Ligand Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled androgen (like DHT) for binding to the androgen receptor.[12][13][14][15] A reduction in the binding of the radiolabeled androgen in the presence of the test compound indicates affinity for the androgen receptor.
Methodology:
-
Preparation of Androgen Receptor: A source of androgen receptor is required, which can be a recombinant protein or a lysate from cells expressing the receptor.[15]
-
Incubation: The androgen receptor preparation is incubated with a fixed concentration of a radiolabeled androgen (e.g., [³H]-DHT) and varying concentrations of the test compound.
-
Separation of Bound and Unbound Ligand: Techniques such as filtration or scintillation proximity assay (SPA) are used to separate the receptor-bound radioligand from the unbound radioligand.[12]
-
Quantification: The amount of radioactivity bound to the receptor is measured.
-
Data Analysis: The data is used to calculate the IC50 value of the test compound, which represents the concentration required to inhibit 50% of the specific binding of the radiolabeled androgen.
Reporter Gene Assay
This cell-based assay measures the transcriptional activity of the androgen receptor in response to a test compound.[16][17][18][19][20]
Methodology:
-
Cell Line: A mammalian or yeast cell line that expresses the androgen receptor is used. These cells are also engineered to contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of an androgen-responsive promoter.[17][18]
-
Treatment: The cells are treated with an androgen (to induce reporter gene expression) in the presence of varying concentrations of the test compound.
-
Measurement of Reporter Activity: After an incubation period, the cells are lysed, and the activity of the reporter enzyme is measured.
-
Data Analysis: A decrease in the androgen-induced reporter gene activity in the presence of the test compound indicates antiandrogenic activity. The results are often expressed as an IC50 value.
Caption: General Experimental Workflow.
Known Impurities of Dienogest
The following is a list of known process-related impurities and degradation products of dienogest.[4][5][21][22][23] The antiandrogenic activity of these compounds has not been reported and warrants investigation to fully characterize the safety profile of dienogest.
-
Dienogest Impurity A ((17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile)
-
Dienogest Impurity B (Estra-4,9-diene-3,17-dione)
-
Dienogest Impurity C ([(17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile)
-
Dienogest Impurity D ([(8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[4][9]dioxolan]-17-yl]acetonitrile)
-
Dienogest Impurity F ([(17β)-17-Hydroxy-3-oxoestr-4-en-17-yl]acetonitrile)
-
Dienogest Impurity J
-
Dienogest Impurity K (11β-Hydroperoxy Dienogest)
-
Dienogest Impurity L
Conclusion
Dienogest exhibits notable antiandrogenic activity, which contributes to its clinical utility. While the antiandrogenic profile of dienogest itself is established, a significant data gap exists regarding the potential endocrine activity of its impurities. Given that these impurities may be present in the final drug product, it is crucial for researchers and drug development professionals to undertake a thorough evaluation of their antiandrogenic potential using established in vitro assays. Such studies are essential to ensure the complete safety and efficacy of dienogest-containing medications.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Progestogens with antiandrogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacology of dienogest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. journals.viamedica.pl [journals.viamedica.pl]
- 7. selleckchem.com [selleckchem.com]
- 8. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pharmacology of cyproterone acetate - Wikipedia [en.wikipedia.org]
- 12. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]
- 14. experts.umn.edu [experts.umn.edu]
- 15. Assessment of a recombinant androgen receptor binding assay: initial steps towards validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]
- 17. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 20. researchgate.net [researchgate.net]
- 21. EP2560984A2 - Process for the preparation of dienogest substantially free of impurities - Google Patents [patents.google.com]
- 22. PROCESS FOR THE PREPARATION OF DIENOGEST SUBSTANTIALLY FREE OF IMPURITIES - Patent 2560984 [data.epo.org]
- 23. elitesynthlaboratories.com [elitesynthlaboratories.com]
A Comparative Guide to the Determination of the Relative Response Factor for Dimethoxy Dienogest in HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of Dimethoxy Dienogest, a known impurity of the active pharmaceutical ingredient (API) Dienogest, using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. Furthermore, it explores alternative analytical techniques for the quantification and impurity profiling of Dienogest. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided.
Introduction to Relative Response Factor (RRF) in Pharmaceutical Analysis
The RRF is defined as the ratio of the response of the impurity to the response of the API at the same concentration under identical chromatographic conditions.[2][3] It is typically determined experimentally by comparing the slopes of the calibration curves of the impurity and the API.
HPLC-UV Method for RRF Determination of this compound
While a specific, validated method for the RRF determination of this compound is not publicly available in the reviewed literature, a robust experimental protocol can be designed based on established stability-indicating HPLC methods for Dienogest and general guidelines for RRF determination. The following protocol is a comprehensive, synthesized procedure.
Experimental Protocol: RRF Determination by Slope Method
This protocol outlines the determination of the RRF of this compound with respect to Dienogest using the slope method, which is a widely accepted approach.
2.1.1. Materials and Reagents:
-
Dienogest Reference Standard (CRS)
-
This compound (impurity standard)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade, purified)
-
Methanol (HPLC grade)
-
Phosphoric acid (analytical grade)
2.1.2. Chromatographic Conditions:
Based on a validated stability-indicating method for Dienogest, the following chromatographic conditions are recommended.[4]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (Gradient Elution) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
2.1.3. Preparation of Standard Solutions:
-
Dienogest Stock Solution (1000 µg/mL): Accurately weigh about 50 mg of Dienogest CRS into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
This compound Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of this compound into a 10 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Dienogest and this compound by diluting the respective stock solutions with the diluent to cover a range from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration (e.g., 0.1, 0.5, 1.0, 2.0, 5.0 µg/mL).
2.1.4. Procedure:
-
Inject each calibration solution for both Dienogest and this compound in triplicate into the HPLC system.
-
Record the peak areas from the resulting chromatograms.
-
Plot a calibration curve of mean peak area versus concentration for both Dienogest and this compound.
-
Perform a linear regression analysis for each calibration curve to determine the slope, y-intercept, and correlation coefficient (r²).
2.1.5. Calculation of RRF:
The RRF is calculated using the following formula:
RRF = (Slope of this compound) / (Slope of Dienogest)
Data Presentation: Expected Linearity and RRF Calculation
The following table illustrates the expected format for presenting the linearity data and the subsequent RRF calculation.
| Analyte | Concentration (µg/mL) | Mean Peak Area (n=3) |
| Dienogest | 0.1 | Data |
| 0.5 | Data | |
| 1.0 | Data | |
| 2.0 | Data | |
| 5.0 | Data | |
| This compound | 0.1 | Data |
| 0.5 | Data | |
| 1.0 | Data | |
| 2.0 | Data | |
| 5.0 | Data |
| Parameter | Dienogest | This compound |
| Slope | Calculated Value | Calculated Value |
| Y-intercept | Calculated Value | Calculated Value |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Calculated RRF | - | Calculated Value |
Comparison with Alternative Analytical Techniques
While HPLC-UV is a widely used and robust technique for routine quality control, other analytical methods offer advantages in terms of sensitivity, selectivity, and speed for impurity profiling.
| Technique | Principle | Advantages | Disadvantages | Application for Dienogest Impurity Profiling |
| UPLC-MS/MS | Ultra-performance liquid chromatography coupled with tandem mass spectrometry.[5] | High sensitivity and selectivity, allows for structural elucidation of unknown impurities, faster analysis times than HPLC.[6][7] | Higher instrument cost and complexity. | Ideal for identifying and quantifying trace-level impurities and for forced degradation studies to understand degradation pathways. |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (typically CO₂) as the mobile phase.[] | Faster separations, reduced organic solvent consumption (greener method), suitable for separating chiral and structurally similar compounds like steroids.[9] | Limited to less polar to moderately polar compounds, specialized equipment required. | Can be a high-throughput alternative to normal-phase HPLC for the separation of Dienogest and its structurally similar impurities. |
| Capillary Electrophoresis (CE) | Separation based on the electrophoretic mobility of analytes in a capillary.[2] | High separation efficiency, minimal sample and reagent consumption, can be orthogonal to HPLC.[10][11][12] | Lower sensitivity for some compounds, can be less robust than HPLC for routine analysis. | Useful for resolving closely related impurities and as a complementary technique to confirm the purity profile obtained by HPLC. |
| Quantitative NMR (qNMR) | Quantification based on the direct relationship between the integrated signal area and the number of protons.[13][14] | Primary analytical method, does not require a reference standard for the impurity, provides structural information.[3][15][16] | Lower sensitivity than chromatographic methods, requires specialized equipment and expertise. | Can be used to certify the purity of this compound reference standards and for the direct quantification of impurities without the need for RRF determination. |
Visualizing the Workflow and Method Comparison
To better illustrate the experimental and logical processes, the following diagrams are provided in DOT language.
Experimental Workflow for RRF Determination
Caption: Workflow for RRF determination by the slope method.
Comparison of Analytical Methods
Caption: Comparison of analytical methods for impurity analysis.
Conclusion
The determination of the Relative Response Factor for this compound is essential for the accurate quality control of Dienogest API and its formulations. While HPLC-UV remains the workhorse for routine analysis, this guide provides a comprehensive framework for its experimental determination. Furthermore, the consideration of alternative techniques such as UPLC-MS/MS, SFC, CE, and qNMR offers opportunities for enhanced sensitivity, selectivity, and efficiency in impurity profiling, aligning with modern analytical and regulatory expectations. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the sample matrix, and available resources.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. A UPLC-MS/MS method for therapeutic drug monitoring of etonogestrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Simultaneous online SPE-LC-MS/MS quantification of six widely used synthetic progestins in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Targeted Analysis of Peripheral Steroids by Ultra-Performance Supercritical Fluid Chromatography Hyphenated to Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impurity analysis of pharmaceuticals using capillary electromigration methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijnrd.org [ijnrd.org]
- 13. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 14. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Dienogest and Its Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to guaranteeing the safety and efficacy of therapeutic products. This guide provides a detailed comparison of Dienogest, a synthetic progestin, and its known impurities. While direct comparative experimental data on the pharmacological and toxicological profiles of each impurity remains limited in publicly accessible literature, this document synthesizes available information on their identity, potential activities, and the analytical methods for their detection.
Dienogest is a fourth-generation progestin widely used in oral contraceptives and for the treatment of endometriosis.[1][2] Its therapeutic effects are primarily mediated through its agonistic activity on the progesterone receptor (PR) and its antagonistic activity on the androgen receptor (AR).[3][4] Impurities in Dienogest can arise from the manufacturing process or degradation and, due to their structural similarity to the parent compound, may potentially alter its therapeutic activity or introduce off-target effects.[5]
Understanding Dienogest's Mechanism of Action
Dienogest exerts its effects by binding to and activating the progesterone receptor, which in turn modulates gene expression leading to the desired therapeutic outcomes.[6] It also possesses antiandrogenic properties, contributing to its favorable side-effect profile.[7][8] A comprehensive understanding of this mechanism is crucial for predicting how structurally similar impurities might interact with the same biological targets.
Diagram: Dienogest Signaling Pathway
Caption: Simplified signaling pathway of Dienogest.
Profile of Known Dienogest Impurities
| Impurity Name | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Activity (Hypothesized) |
| Dienogest | (17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | C₂₀H₂₅NO₂ | 311.42 | Progestogenic, Antiandrogenic |
| Impurity A | (11β,17α)-11,17-Dihydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | C₂₀H₂₅NO₃ | 327.43 | May possess progestogenic activity. |
| Impurity B | Estra-4,9-diene-3,17-dione | C₁₈H₂₂O₂ | 270.37 | Potential for weak androgenic or estrogenic activity. |
| Impurity C | (17α)-17-Hydroxy-3-oxo-19-norpregna-5(10),9(11)-diene-21-nitrile | C₂₀H₂₅NO₂ | 311.42 | Isomeric to Dienogest, may have altered receptor affinity. |
| Impurity D | [17-′Hydroxyspiro[1,3-dioxolan-2,3-estra-5′(10′),9′(11′)-dien]17′α-yl]acetonitrile | C₂₂H₂₉NO₃ | 355.47 | Structure suggests potential for hormonal activity. |
| Impurity E | [(17β)-17-Hydroxy-3,3-dimethoxyestra-5(10),9(11)-dien-17-yl]acetonitrile | C₂₂H₃₁NO₃ | 357.49 | A ketal-protected precursor, likely inactive until hydrolyzed. |
| Impurity F | (17α)-17-Hydroxy-3-oxo-19-norpregn-4-ene-21-nitrile | C₂₀H₂₇NO₂ | 313.44 | Saturated A-ring may alter progestogenic and antiandrogenic activity. |
| Impurity K | (11β,17α)-11-Hydroperoxy-17-hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile | C₂₀H₂₅NO₄ | 343.42 | The hydroperoxy group may influence biological activity and stability.[10] |
Comparative Pharmacological Data
Quantitative, direct comparative studies on the receptor binding affinities and in vitro potencies of Dienogest and its listed impurities are not widely published. However, the pharmacological profile of Dienogest is well-characterized.
| Compound | Progesterone Receptor (PR) Activity | Androgen Receptor (AR) Activity | Estrogen Receptor (ER) Activity | Glucocorticoid Receptor (GR) Activity | Mineralocorticoid Receptor (MR) Activity |
| Dienogest | Agonist (EC₅₀ = 3.4 or 10.5 nM)[3][4] | Antagonist (EC₅₀ = 420.6 or 775.0 nM)[3][4] | No agonistic or antagonistic activity[4] | No agonistic or antagonistic activity[4] | No agonistic or antagonistic activity[4] |
| Impurity A-K | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
It has been noted that biotransformation of Dienogest can lead to products with altered endocrine activity. For instance, one study identified a degradation product with estrogenic properties. This highlights the importance of controlling impurity levels to prevent unintended hormonal effects.
Toxicological Profile
The toxicological data for Dienogest indicates it is generally well-tolerated.[11] However, specific toxicological assessments for each of its named impurities are not detailed in the available literature. It is a standard practice in pharmaceutical development to assess the toxicological potential of any impurity that exceeds established thresholds.[9]
Experimental Protocols for Impurity Analysis
The primary method for the detection and quantification of Dienogest and its impurities is High-Performance Liquid Chromatography (HPLC).[5] A validated stability-indicating HPLC method is crucial for routine quality control and stability testing.
Example HPLC Method for Dienogest Impurity Profiling
This protocol is based on a published method for the determination of impurities in Dienogest drug substances.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A time-based gradient elution is typically employed to achieve separation of the main component from its impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm.[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Diagram: Experimental Workflow for Impurity Analysis
Caption: A typical workflow for the analysis of Dienogest impurities using HPLC.
Forced Degradation Studies
To ensure the stability-indicating nature of the analytical method, forced degradation studies are performed on Dienogest. This involves subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acidic Hydrolysis: Refluxing with 1M HCl.
-
Alkaline Hydrolysis: Refluxing with 1M NaOH.
-
Oxidative Degradation: Treatment with hydrogen peroxide.
-
Thermal Degradation: Exposure to dry heat.
-
Photolytic Degradation: Exposure to UV and visible light.[13]
The resulting degradation products are then analyzed by the developed HPLC method to demonstrate that they are well-resolved from the main Dienogest peak and other known impurities.
Conclusion
While a comprehensive, direct comparison of the pharmacological and toxicological profiles of Dienogest and its individual impurities is not extensively documented in publicly available literature, this guide provides a foundational understanding for researchers. The provided information on the known impurities, their structures, and the analytical methodologies for their detection serves as a critical resource for quality control and drug development. Further research into the specific biological activities of each Dienogest impurity is warranted to fully characterize their potential impact on the safety and efficacy of Dienogest-containing products. Researchers are encouraged to utilize the provided experimental frameworks as a starting point for in-house validation and comparative studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dienogest’s Impact on Physiological Parameters: A Comparative Review of Endometriosis Drug Treatments | The Aggie Transcript [aggietranscript.ucdavis.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Dienogest is a selective progesterone receptor agonist in transactivation analysis with potent oral endometrial activity due to its efficient pharmacokinetic profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
- 6. Dienogest | C20H25NO2 | CID 68861 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Antiandrogenic and antimineralocorticoid health benefits of COC containing newer progestogens: dienogest and drospirenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Buy Dienogest Impurity K (11beta-Hydroperoxy Dienogest) | 106111-43-7 | > 95% [smolecule.com]
- 11. researchgate.net [researchgate.net]
- 12. iosrjournals.org [iosrjournals.org]
- 13. impactfactor.org [impactfactor.org]
Spectroscopic comparison between Dienogest and Dimethoxy Dienogest
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Dienogest and its related compound, Dimethoxy Dienogest. Dienogest is a synthetic progestogen widely used in oral contraceptives and for the treatment of endometriosis. This compound is recognized as a significant impurity of Dienogest, often designated as Dienogest Impurity E. A thorough understanding of their distinct spectroscopic signatures is crucial for quality control, impurity profiling, and stability testing in pharmaceutical development.
While extensive spectroscopic data is publicly available for Dienogest, detailed experimental spectra for this compound are less accessible and are typically provided with the purchase of certified reference standards. This guide summarizes the available data and outlines the standard experimental protocols for these analyses.
Molecular Structures
Dienogest: C₂₀H₂₅NO₂ This compound: C₂₂H₃₁NO₃
Quantitative Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for Dienogest. Corresponding experimental data for this compound is not widely available in the public domain.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Dienogest
| Parameter | ¹H NMR (CDCl₃, 600 MHz) | ¹³C NMR (CDCl₃, 150 MHz) |
| Key Chemical Shifts (δ, ppm) | Data available in comprehensive studies[1] | Data available in comprehensive studies[1] |
| Reference | [1] | [1] |
Note: Detailed peak assignments for Dienogest can be found in the cited literature. For this compound, NMR data is used for structural confirmation by suppliers of reference standards but is not publicly detailed.
Table 2: Infrared (IR) Spectroscopy Data for Dienogest
| Parameter | Value (cm⁻¹) |
| Key Absorption Bands | Data available from various spectral databases. |
| Technique | ATR-IR, KBr |
| Reference | [2] |
Note: The IR spectrum of Dienogest is characterized by vibrational modes corresponding to its functional groups. Specific peak data for this compound is not publicly available.
Table 3: Mass Spectrometry (MS) Data for Dienogest
| Parameter | Value |
| Molecular Weight | 311.42 g/mol |
| Major Fragmentation Peaks (m/z) | Data available in mass spectral databases. |
| Ionization Technique | ESI, GC-MS |
| Reference |
Note: The mass spectrum of Dienogest provides confirmation of its molecular weight and characteristic fragmentation patterns. For this compound, the molecular weight is 357.49 g/mol .[3][4][5]
Table 4: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for Dienogest
| Parameter | Value (nm) |
| λmax in Methanol | ~297-305 |
| Reference | [3][6] |
Note: The UV absorption maximum of Dienogest is a key parameter for its quantification. The UV spectrum of this compound is expected to differ due to the alteration in the chromophore, but specific data is not publicly available.
Experimental Protocols
The spectroscopic analysis of Dienogest and its impurities is typically performed using standard pharmaceutical analysis protocols.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To elucidate the molecular structure and confirm the identity of the compounds.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400-600 MHz).
-
Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired.
-
Analysis: Chemical shifts, coupling constants, and correlation peaks are analyzed to assign the structure.
2. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Data Acquisition: The IR spectrum is recorded in the mid-IR region (typically 4000-400 cm⁻¹).
-
Analysis: The positions and intensities of the absorption bands are correlated with specific functional groups.
3. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
-
Instrumentation: A mass spectrometer, often coupled with a chromatographic system (e.g., LC-MS, GC-MS).
-
Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the ion source.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are recorded.
-
Analysis: The molecular weight is determined from the molecular ion peak, and the fragmentation pattern is used to support structural elucidation.
4. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorption and to quantify the compound.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Sample Preparation: A solution of the compound of known concentration is prepared in a suitable solvent (e.g., methanol, ethanol).
-
Data Acquisition: The absorbance is measured over a range of wavelengths (e.g., 200-400 nm).
-
Analysis: The wavelength of maximum absorbance (λmax) is identified, and a calibration curve can be constructed for quantitative analysis.
Visualizations
Caption: Experimental workflow for spectroscopic comparison.
Caption: Relationship between Dienogest and its impurity.
References
Comparative Efficacy of Dienogest Versus Other Progestins for Endometriosis: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of dienogest against other commonly prescribed progestins for the management of endometriosis. The analysis is based on data from clinical trials, focusing on quantitative outcomes, experimental methodologies, and underlying mechanisms of action.
Mechanism of Action: Dienogest in Endometriosis
Dienogest is a fourth-generation, orally active progestin derived from 19-nortestosterone.[1] It exerts a potent progestogenic effect on endometrial tissue, leading to the decidualization and subsequent atrophy of endometriotic lesions.[2] Its therapeutic action is achieved through several mechanisms: it moderately inhibits gonadotropin secretion, leading to a hypoestrogenic state that suppresses the growth of estrogen-dependent ectopic endometrial cells.[1][2][3] Furthermore, dienogest exhibits anti-proliferative, anti-inflammatory, and anti-angiogenic properties directly on the lesions.[1][2]
Comparative Efficacy Data
The following tables summarize quantitative data from studies comparing dienogest with other progestins, including norethindrone acetate (NETA), medroxyprogesterone acetate (MPA), and levonorgestrel (LNG).
Table 1: Reduction in Endometriosis-Associated Pain (Visual Analog Scale - VAS)
| Progestin Comparison | Study Duration | Pain Type | Baseline VAS (Mean) | Post-Treatment VAS (Mean) | p-value | Reference |
| Dienogest vs. MPA | ≥6 months | Menstrual Pain | DNG: 5.5MPA: 4.88 | DNG: 1.8MPA: 3.65 | p=0.044 (for absolute reduction) | [4][5][6] |
| Dienogest vs. NETA | 12 months | Dysmenorrhea | DNG: 7.23NETA: 7.43 | DNG: 0.00NETA: 0.00 | NS | [7] |
| Dienogest vs. NETA | 12 months | Chronic Pelvic Pain | (Not specified) | DNG: 0.00NETA: 1.06 | p=0.058 | [7] |
| Dienogest vs. NETA | 12 months | Dyspareunia, Dyschezia | (Scores similar at baseline) | Significant improvement in both groups, no significant difference between groups. | NS | [8] |
| Dienogest vs. Levonorgestrel/EE | 6 months | Chronic Pelvic Pain | (Not specified) | Significant reduction for DNG, not for LNG/EE. | p=0.002 | [9][10][11] |
| Dienogest vs. Levonorgestrel/EE | 6 months | Dyspareunia | (Not specified) | Significant reduction in both groups. | DNG: p=0.021LNG/EE: p=0.023 | [9][10][11] |
NS: Not Significant; DNG: Dienogest; MPA: Medroxyprogesterone Acetate; NETA: Norethindrone Acetate; LNG/EE: Levonorgestrel/Ethinyl Estradiol.
Table 2: Effect on Endometriotic Lesions and Patient-Reported Outcomes
| Progestin Comparison | Study Duration | Outcome Measure | Dienogest Group | Comparator Group | p-value | Reference |
| Dienogest vs. NETA | 12 months | Reduction in Endometrioma Size | Less reduction | Greater reduction | p=0.037 | [7] |
| Dienogest vs. NETA | 12 months | Reduction in Ovarian Endometrioma Size | Reduction observed | Reduction observed | NS | [12] |
| Dienogest vs. Levonorgestrel/EE | 6 months | Reduction in Ovarian Endometrioma Size | Significant reduction | No significant reduction | p=0.015 | [9][10][11] |
| Dienogest vs. Levonorgestrel/EE | 6 months | Reduction in Deep Infiltrating Endometriosis (DIE) Lesions | Significant reduction | (Not specified) | p=0.014 | [9][10][11] |
| Dienogest vs. MPA | ≥6 months | Patient Satisfaction Score (1-10) | 8.2 | 6.81 | p=0.024 | [4][5][6] |
| Dienogest vs. NETA | 6 months | Patient Satisfaction (% Satisfied/Very Satisfied) | 72% | 71% | NS | [13] |
| Dienogest vs. Levonorgestrel/EE | 6 months | Quality of Life (QoL) Improvement | More frequent significant improvement | Significant improvement | (Not specified) | [9][10][11] |
NS: Not Significant; DNG: Dienogest; MPA: Medroxyprogesterone Acetate; NETA: Norethindrone Acetate; LNG/EE: Levonorgestrel/Ethinyl Estradiol.
Table 3: Comparative Side Effect Profiles
| Progestin Comparison | Common Side Effects with Higher Incidence | Reference |
| Dienogest vs. NETA | DNG: Emotional lability (26%)NETA: Metrorrhagia (40%), Weight gain (20%) | [8] |
| Dienogest vs. NETA | DNG: Lower incidence of any side effect (20% vs 42%)NETA: Uterine bleeding/spotting, weight gain | [12][13] |
| Dienogest vs. Levonorgestrel/EE | Both groups reported vaginal bleeding in the first 3 months. | [9][10] |
| Dienogest vs. NETA | Dropout rate at 6 months was higher in the dienogest group (47.5% vs 23.3%, p=0.026). | [7] |
Experimental Protocols
The data presented are derived from various clinical studies, predominantly prospective randomized trials and retrospective cohort analyses. A generalized workflow for these comparative efficacy trials is outlined below.
-
Dienogest vs. Medroxyprogesterone Acetate (MPA) : A cross-sectional, observational study involved 60 Chinese women with endometriosis receiving either oral dienogest (2 mg/day) or intramuscular MPA (150 mg every 3 months) for at least 6 months.[4][6] Efficacy was assessed via a questionnaire covering pain, quality of life (derived from SF-36), and satisfaction using an 11-point rating scale.[4][5][6]
-
Dienogest vs. Norethindrone Acetate (NETA) : A prospective, randomized trial included 70 patients assigned to receive either oral dienogest (2 mg/day) or NETA (5 mg/day).[7] Assessments of pain (VAS) and endometrioma size were conducted at baseline, 6-month, and 12-month follow-ups.[7] Another retrospective study compared dienogest 2 mg/day with NETA 2.5 mg/day in 135 women, evaluating endometrioma size and VAS for pain at 6 and 12 months.[12]
-
Dienogest vs. Levonorgestrel/Ethinyl Estradiol (LNG/EE) : A prospective cohort study followed two groups of 50 patients taking either dienogest (2 mg/day) or continuous oral levonorgestrel/EE (0.1 mg/0.02 mg).[9] Patients were evaluated at baseline, 3 months, and 6 months for endometrioma size, deep infiltrating endometriosis (DIE), quality of life (QoL), and pain symptoms.[9][10]
Summary and Conclusion
The available evidence suggests that dienogest is a highly effective treatment for endometriosis-associated pain and is comparable or superior to other progestins in many respects.
-
Pain Relief : Dienogest consistently demonstrates significant reductions in dysmenorrhea, chronic pelvic pain, and dyspareunia.[12] Its efficacy in reducing menstrual pain was found to be statistically superior to intramuscular MPA.[4][5][6] When compared to NETA, both progestins effectively eliminated dysmenorrhea by 12 months, with no significant difference between them.[7] However, dienogest showed a greater effect on endometriosis-related symptom relief than NETA in some studies.[12]
-
Lesion Reduction : Dienogest is effective in reducing the size of ovarian endometriomas.[9][10] One study found it significantly more effective than a continuous levonorgestrel-containing oral contraceptive for this endpoint.[9][10] Conversely, a different study reported that a 5 mg dose of NETA led to a significantly greater reduction in endometrioma size compared to 2 mg of dienogest.[7]
-
Tolerability and Satisfaction : Patient satisfaction is generally high with dienogest, scoring significantly better than MPA.[4][5][6] Its tolerability profile is often more favorable than NETA, with fewer reports of side effects like uterine bleeding and weight gain.[12] However, one trial noted a higher dropout rate for dienogest compared to NETA, warranting further investigation.[7]
References
- 1. Dienogest in endometriosis treatment: A narrative literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dienogest in long-term treatment of endometriosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dienogest? [synapse.patsnap.com]
- 4. hkjgom.org [hkjgom.org]
- 5. [PDF] Dienogest Versus Medroxyprogesterone Acetate for Control of Menstrual Pain in Chinese Women with Endometriosis | Semantic Scholar [semanticscholar.org]
- 6. Dienogest Versus Medroxyprogesterone Acetate for Control of Menstrual Pain in Chinese Women with Endometriosis | Hong Kong Journal of Gynaecology, Obstetrics and Midwifery [hkjgom.org]
- 7. PlumX [plu.mx]
- 8. academic.oup.com [academic.oup.com]
- 9. Dienogest versus continuous oral levonorgestrel/EE in patients with endometriosis: what's the best choice? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. tandfonline.com [tandfonline.com]
- 12. dernek.endometriozisdernegi.org [dernek.endometriozisdernegi.org]
- 13. Norethindrone acetate or dienogest ... | Article | H1 Connect [archive.connect.h1.co]
Inter-Laboratory Validation of Analytical Methods for Dimethoxy Dienogest: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods relevant to the quantification of Dimethoxy Dienogest, a known impurity of the synthetic progestin Dienogest.[1][2] While specific inter-laboratory validation data for this compound is not publicly available, this document compiles and compares validated High-Performance Liquid Chromatography (HPLC) methods for the parent compound, Dienogest. The performance of these methods provides a strong indication of the expected capabilities for the analysis of its impurities. The methodologies discussed are based on established analytical principles and have been validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Data Summary: Performance of HPLC Methods for Dienogest Analysis
The following table summarizes the performance characteristics of various validated HPLC methods for the determination of Dienogest. These parameters are crucial for assessing the reliability and suitability of a method for routine quality control and stability testing.
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 3.0 - 45.0[5] | 2.0 - 24.0[5] | 1 - 5[4] |
| Accuracy (% Recovery) | Not Reported | Not Reported | 93.9 - 100.3[4] |
| Precision (% RSD) | < 2% | < 2% | Not Reported |
| Limit of Detection (LOD) | Not Reported | Not Reported | Not Reported |
| Limit of Quantitation (LOQ) | Not Reported | Not Reported | Not Reported |
| Internal Standard | Cyproterone Acetate[5] | Not Applicable | Not Applicable |
Note: The data presented is for Dienogest analysis. It is anticipated that methods for this compound would exhibit comparable performance.
Experimental Protocols
Detailed methodologies for the cited HPLC analyses are provided below. These protocols serve as a foundation for developing and validating a specific method for this compound.
Method 1: HPLC for Dienogest and Estradiol Valerate in Combination[5]
-
Instrumentation: High-Performance Liquid Chromatograph.
-
Column: ACE C8.
-
Mobile Phase: Acetonitrile and 0.03 M Ammonium Nitrate (pH 5.4) in a 70:30 (v/v) ratio.
-
Flow Rate: 2 mL/min.
-
Detection: UV at 280 nm.
-
Internal Standard: Cyproterone Acetate.
-
Sample Preparation: The drug substances are dissolved in a mixture of methanol and water (3:1 v/v).
Method 2: Chemometric Spectrophotometric Method for Dienogest and Estradiol Valerate[5]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Methodology: Principal Component Regression and Partial Least-Squares analysis.
-
Sample Preparation: Mixtures of the drugs are prepared in a methanol-water (3:1 v/v) solution. Absorbance is measured from the zero-order spectra to construct the data matrix for concentration prediction.
Method 3: Stability-Indicating Spectrophotometric Method for Dienogest[4]
-
Instrumentation: UV-Vis Spectrophotometer.
-
Wavelength: 297 nm.
-
Sample Preparation: A stock solution of Dienogest (10 mg) is prepared in 10 mL of methanol. This is further diluted to achieve the desired concentrations for analysis.
Workflow for Inter-Laboratory Validation
The following diagram illustrates a typical workflow for an inter-laboratory validation study, a critical step in standardizing an analytical method across different testing sites.
Caption: Workflow of a typical inter-laboratory analytical method validation process.
Alternative Analytical Techniques
While HPLC is the most common technique for the analysis of Dienogest and its impurities, other methods that could be considered and validated include:
-
Ultra-High-Performance Liquid Chromatography (UPLC): Offers faster analysis times and higher resolution compared to conventional HPLC.
-
Gas Chromatography (GC): Can be used for the analysis of volatile impurities.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides higher sensitivity and specificity, which is particularly useful for impurity profiling and structure elucidation.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Dienogest EP Impurity E | 102193-41-9 [chemicea.com]
- 3. impactfactor.org [impactfactor.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of spectrophotometric and high-performance column liquid chromatographic methods for the simultaneous determination of dienogest and estradiol valerate in pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Dimethoxy Dienogest
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the handling and disposal of Dimethoxy Dienogest, a critical component in pharmaceutical research and development. Adherence to these protocols is imperative to ensure the safety of all laboratory personnel and to maintain a secure research environment.
Personal Protective Equipment (PPE): A Quantitative Overview
Effective protection against chemical exposure is paramount. The following table summarizes the required personal protective equipment for handling this compound.
| Protection Type | Specification | Standard |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[1][2] |
| Hand Protection | Impervious, chemical-resistant gloves. Gloves must be inspected prior to use. | Compliant with EU Directive 89/686/EEC and the standard EN 374.[1] |
| Body Protection | Fire/flame resistant and impervious clothing. | Appropriate for the scale of the operation. |
| Respiratory Protection | A NIOSH-approved dustproof gas mask or a self-contained breathing apparatus (SCBA) should be used, especially in situations where dust may be generated. | NIOSH (US) or European Standard EN 149 approved.[3][4] |
Standard Operating Procedure for Handling this compound
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Pre-Handling Preparations:
-
Safety Data Sheet (SDS) Review: Before commencing any work, thoroughly read and understand the Safety Data Sheet for this compound.
-
Area Preparation: Ensure a well-ventilated work area, preferably a chemical fume hood with a certified local exhaust ventilation (LEV) system.[3] A safety shower and eye wash station must be readily accessible.[3][5]
-
PPE Donning: Put on all required personal protective equipment as specified in the table above.
2. Handling the Compound:
-
Minimize Dust Generation: Handle this compound carefully to avoid the formation of dust and aerosols.[2]
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[2][4]
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
3. Post-Handling Procedures:
-
Decontamination: Thoroughly clean the work area after handling is complete.
-
Hand Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[1][3]
-
PPE Doffing: Remove PPE in the designated area, avoiding contamination of clean clothing and personal items.
Emergency Response Protocols
In the event of an exposure, follow these immediate first-aid measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all excess material and contaminated items (e.g., gloves, wipes, pipette tips) in a clearly labeled, sealed, and appropriate hazardous waste container.
-
Disposal: Dispose of the waste through a licensed hazardous material disposal company.[1] Adhere strictly to all federal, state, and local regulations for chemical waste disposal.[3][5] Do not allow the product to enter drains or waterways.[1]
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
